molecular formula C10H14BrNO B578688 3-Bromo-2-isobutoxy-5-methylpyridine CAS No. 1255574-44-7

3-Bromo-2-isobutoxy-5-methylpyridine

Cat. No.: B578688
CAS No.: 1255574-44-7
M. Wt: 244.132
InChI Key: DKFRYGABMPQDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-isobutoxy-5-methylpyridine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRYGABMPQDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682453
Record name 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-44-7
Record name 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-isobutoxy-5-methylpyridine is a substituted pyridine derivative with potential applications in the development of novel pharmaceuticals and agrochemicals. The unique arrangement of its functional groups—a bromine atom, an isobutoxy group, and a methyl group on the pyridine core—makes it an attractive scaffold for generating diverse chemical libraries for screening and lead optimization. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with the commercially available 2-amino-5-methylpyridine. This strategy is predicated on the sequential introduction of the desired functionalities onto the pyridine ring, leveraging established and robust chemical transformations. The overall synthetic pathway is depicted below:

Synthesis_Pathway A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methylpyridine A->B 1. NaNO₂, H₂SO₄, H₂O 2. Heat C 3-Bromo-2-hydroxy-5-methylpyridine B->C Brominating Agent (e.g., NBS or Br₂) D This compound C->D Isobutyl bromide, Base (e.g., NaH or K₂CO₃)

Caption: Overall synthetic workflow for this compound.

This guide will now delve into the detailed experimental protocols and mechanistic considerations for each of these transformative steps.

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-5-methylpyridine into a hydroxyl group. This is efficiently achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.

Reaction Scheme:

Step1 cluster_0 Step 1: Diazotization and Hydrolysis 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine 2-Amino-5-methylpyridine->2-Hydroxy-5-methylpyridine 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C 2. Heat

Caption: Synthesis of 2-Hydroxy-5-methylpyridine from 2-amino-5-methylpyridine.

Experimental Protocol:

  • A solution of concentrated sulfuric acid in water is prepared in a flask and cooled to 0-5 °C in an ice bath.

  • 2-Amino-5-methylpyridine is added portion-wise to the cold acid solution with stirring.

  • A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

  • The reaction mixture is then carefully heated to approximately 80-90 °C and maintained at this temperature until the evolution of nitrogen gas ceases.

  • The mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

  • The precipitated product, 2-hydroxy-5-methylpyridine, is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValue
Starting Material2-Amino-5-methylpyridine
ReagentsSodium nitrite, Sulfuric acid, Water
Temperature0-5 °C (diazotization), 80-90 °C (hydrolysis)
SolventWater
Work-upNeutralization, Filtration
Expected Yield70-80%

Mechanistic Insight: The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and sulfuric acid. Nitrous acid then reacts with the amino group of 2-amino-5-methylpyridine to form a diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and upon heating, it is displaced by a water molecule, which subsequently loses a proton to yield the desired 2-hydroxy-5-methylpyridine.

Step 2: Bromination of 2-Hydroxy-5-methylpyridine

The second step is the regioselective bromination of the 2-hydroxy-5-methylpyridine intermediate at the 3-position. The hydroxyl and methyl groups are both activating and ortho-, para-directing. The 3-position is ortho to the strongly activating hydroxyl group, making it the most likely site for electrophilic aromatic substitution.

Reaction Scheme:

Step2 cluster_1 Step 2: Electrophilic Bromination 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine 3-Bromo-2-hydroxy-5-methylpyridine 3-Bromo-2-hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine->3-Bromo-2-hydroxy-5-methylpyridine N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid

Caption: Bromination of 2-Hydroxy-5-methylpyridine.

Experimental Protocol:

  • 2-Hydroxy-5-methylpyridine is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a reaction flask.

  • The solution is cooled in an ice bath.

  • A brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, is added portion-wise or dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction mixture is then quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, 3-bromo-2-hydroxy-5-methylpyridine, can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material2-Hydroxy-5-methylpyridine
ReagentsN-Bromosuccinimide (NBS) or Bromine, Acetic Acid
Temperature0 °C to room temperature
SolventAcetic Acid or Dichloromethane
Work-upQuenching, Extraction, Purification
Expected Yield60-75%

Rationale for Reagent Selection: N-Bromosuccinimide is often preferred as a brominating agent over elemental bromine as it is a solid and easier to handle, and it often leads to cleaner reactions with fewer byproducts. The reaction is typically carried out in an acidic medium like acetic acid, which can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack.

Step 3: Williamson Ether Synthesis of this compound

The final step is the conversion of the hydroxyl group of 3-bromo-2-hydroxy-5-methylpyridine to an isobutoxy ether. This is achieved through the classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2]

Reaction Scheme:

Step3 cluster_2 Step 3: Williamson Ether Synthesis 3-Bromo-2-hydroxy-5-methylpyridine 3-Bromo-2-hydroxy-5-methylpyridine This compound This compound 3-Bromo-2-hydroxy-5-methylpyridine->this compound 1. Base (e.g., NaH) 2. Isobutyl bromide

Caption: Williamson Ether Synthesis to yield the final product.

Experimental Protocol:

  • To a solution of 3-bromo-2-hydroxy-5-methylpyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C.[2] Alternatively, a weaker base like potassium carbonate can be used with heating.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (if using NaH), indicating the formation of the sodium salt of the pyridinol.

  • Isobutyl bromide is then added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to overnight, until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel.

ParameterValue
Starting Material3-Bromo-2-hydroxy-5-methylpyridine
ReagentsSodium Hydride (or Potassium Carbonate), Isobutyl bromide
Temperature0 °C to 60 °C
SolventAnhydrous THF or DMF
Work-upQuenching, Extraction, Column Chromatography
Expected Yield75-90%

Causality in Experimental Choices: The use of an anhydrous aprotic solvent is crucial to prevent the reaction of the strong base with water and to favor the SN2 reaction. Sodium hydride is a powerful base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. Isobutyl bromide is a primary alkyl halide, which is ideal for SN2 reactions to minimize competing elimination reactions.[1]

Characterization of this compound

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. The 1H NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and the two aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern for a molecule containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Conclusion

This technical guide has outlined a robust and logical three-step synthesis of this compound from readily available starting materials. By providing detailed experimental protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers and scientists engaged in the synthesis of novel pyridine-based compounds for various applications in the life sciences and beyond. The successful execution of these procedures will enable the efficient production of this valuable chemical intermediate for further research and development.

References

  • PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]
  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Chongqing Chemdad Co., Ltd. 3-bromo-2-hydroxy-5-methylpyridine. [Link]
  • Google Patents.
  • MDPI.
  • Khan Academy. Williamson ether synthesis. [Link]

Sources

A Technical Guide to 3-Bromo-2-isobutoxy-5-methylpyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of modern medicinal and materials chemistry, prized for its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous FDA-approved drugs.[1][2] Functionalized pyridines, such as 3-Bromo-2-isobutoxy-5-methylpyridine, represent highly valuable building blocks. The strategic placement of a bromine atom, an alkoxy group, and a methyl group provides a versatile platform for diversification, enabling chemists to explore vast chemical space in the pursuit of novel bioactive compounds and materials. This guide provides a comprehensive technical overview of this compound (CAS 1255574-44-7), detailing a robust synthetic pathway, in-depth characterization methods, and a discussion of its potential applications.

Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a bromine atom at the 3-position offers a reactive handle for cross-coupling reactions, while the isobutoxy group at the 2-position modulates the electronic and steric profile of the ring.

Table 1: Core Compound Properties

IdentifierValueSource
IUPAC Name 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridineAFG Bioscience
CAS Number 1255574-44-7[3]
Molecular Formula C₁₀H₁₄BrNO[4]
Molecular Weight 244.13 g/mol [4]
Appearance Data not specified, likely a solid or oil[4]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)General chemical principles

digraph "chemical_structure" {
graph [fontname="Arial", fontsize=12, label="Figure 1: Chemical Structure", labelloc=b, pad="0.2"];
node [fontname="Arial", fontsize=12, shape=plaintext];
structure [label=<
<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://www.chemspider.com/ImagesHandler.ashx?id=34994248&w=300&h=300"SCALE="TRUE"/>TD>TR>TABLE>
>];

}

Caption: Chemical structure of this compound.

Proposed High-Yield Synthetic Pathway

A specific, peer-reviewed synthesis for this compound has not been prominently published. However, a highly reliable two-step pathway can be constructed based on established, high-yield transformations of pyridine derivatives. This pathway begins with the synthesis of the key intermediate, 2,3-dibromo-5-methylpyridine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium isobutoxide.

Step 1: Synthesis of Precursor 2,3-Dibromo-5-methylpyridine

The synthesis of the dibrominated precursor is well-documented and proceeds via a Sandmeyer-type reaction from 2-amino-3-bromo-5-methylpyridine.[5] This reaction provides the key intermediate in excellent yield.

Caption: Proposed two-step synthesis pathway.

Protocol 1: Synthesis of 2,3-Dibromo-5-methylpyridine[5]

  • Reagents & Equipment:

    • 2-Amino-3-bromo-5-methylpyridine (1.00 mmol)

    • 48% aqueous hydrobromic acid (HBr)

    • Bromine (Br₂) (3.00 mmol)

    • Sodium nitrite (NaNO₂) (2.5 mmol) in water

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate, Anhydrous sodium sulfate

    • Three-necked flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • Dissolve 2-amino-3-bromo-5-methylpyridine (1.00 mmol) in 48% HBr (1 mL) in a three-necked flask.

    • Cool the mixture in an ice bath to an internal temperature of 2-5 °C.

    • Slowly add bromine (3.00 mmol) dropwise, maintaining the temperature. Stir for 10 minutes after addition.

    • Add a solution of sodium nitrite (2.5 mmol) in water (0.5 mL) dropwise, keeping the temperature below 5 °C. Stir for 1 hour.

    • Slowly add a solution of sodium hydroxide to quench the reaction and basify the mixture. Stir for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with 5% sodium sulfite solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield 2,3-dibromo-5-methylpyridine as a solid. The reported yield for this transformation is 97%.[5]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution. The bromine atom at the 2-position of the pyridine ring is significantly more labile than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity allows for a highly regioselective substitution. The following protocol is adapted from analogous, high-yield syntheses of 2-alkoxypyridines.[2]

Protocol 2: Representative Synthesis of this compound

  • Reagents & Equipment:

    • 2,3-Dibromo-5-methylpyridine (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous isobutanol (2-methyl-1-propanol, >2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup, ice bath

  • Procedure:

    • Preparation of Sodium Isobutoxide (in situ):

      • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

      • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solvent.

      • Slowly add anhydrous isobutanol (1.1 eq) dropwise. Causality Note: This exothermic reaction generates hydrogen gas and must be done slowly with proper venting. The NaH deprotonates the alcohol to form the potent sodium isobutoxide nucleophile.

      • Allow the mixture to stir at 0 °C for 20-30 minutes until gas evolution ceases.

    • Substitution Reaction:

      • Dissolve 2,3-dibromo-5-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold sodium isobutoxide suspension.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS. Expertise Note: Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but room temperature is often sufficient for activated halopyridines.

    • Work-up and Purification:

      • Upon completion, cautiously quench the reaction by slowly adding it to an ice-water mixture.

      • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

      • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

      • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

      • Purify the residue via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Analytical Characterization

As no published spectra are available, this section provides predicted data based on the compound's structure and established spectroscopic principles. These predictions serve as a reliable guide for researchers to confirm the identity and purity of the synthesized material.

analytical_workflow Crude Crude Product (Post-Workup) Purify Silica Gel Chromatography Crude->Purify Purification Pure Pure Fraction(s) Purify->Pure Isolation NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Structural Analysis MS Mass Spectrometry (EI or ESI) Pure->MS Molecular Weight Verification Confirm Structure Confirmed NMR->Confirm MS->Confirm

Caption: General workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the additive effects of the substituents on the pyridine ring.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H-4~7.8 - 8.0d1HDeshielded proton on pyridine ring, adjacent to bromine.
Pyridine H-6~8.1 - 8.3d1HDeshielded proton on pyridine ring, ortho to nitrogen.
-O-CH ₂-~4.1 - 4.3d2HMethylene protons adjacent to the electron-withdrawing ether oxygen.
Pyridine-CH~2.3 - 2.5s3HMethyl group attached to the aromatic ring.
-CH(CH₃)₂~2.0 - 2.2m1HMethine proton of the isobutyl group.
-CH(CH ₃)₂~1.0 - 1.1d6HDiastereotopic methyl protons of the isobutyl group.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)Rationale
C2 (C-O)~160 - 162Carbon bearing the alkoxy group, highly deshielded.
C6~147 - 149Carbon adjacent to nitrogen.
C4~142 - 144Aromatic CH carbon.
C5 (C-CH₃)~133 - 135Quaternary carbon bearing the methyl group.
C3 (C-Br)~110 - 112Carbon bearing the bromine atom, shielded by ortho-alkoxy group.
-O-C H₂-~75 - 77Methylene carbon of the isobutoxy group.
-C H(CH₃)₂~28 - 30Methine carbon of the isobutyl group.
Pyridine-C H₃~17 - 19Methyl carbon attached to the pyridine ring.
-CH(C H₃)₂~19 - 21Methyl carbons of the isobutyl group.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Predicted Molecular Ion (M⁺): For C₁₀H₁₄⁷⁹BrNO, the expected m/z is 243.03. For C₁₀H₁₄⁸¹BrNO, the expected m/z is 245.03.

  • Isotopic Pattern: A key validation feature will be the presence of two peaks of nearly equal intensity (M⁺ and M+2), which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the isobutyl group (-57 Da) or the isobutoxy group (-73 Da).

Reactivity and Potential Applications

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, making it a powerful tool for building molecular complexity.

  • Cross-Coupling Reactions: The C-Br bond at the 3-position is the primary site for synthetic elaboration. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the precise installation of aryl, heteroaryl, alkynyl, or amino substituents, which is a foundational strategy in modern drug discovery.

  • Medicinal Chemistry Scaffold: Substituted 2-alkoxypyridines are prevalent motifs in pharmacologically active compounds. The isobutoxy group can enhance lipophilicity and improve metabolic stability compared to smaller alkoxy groups. The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for binding to biological targets like kinases or G-protein coupled receptors.[1][7]

  • Agrochemical Development: The pyridine core is also a well-established toxophore in agrochemicals.[6] This intermediate could serve as a starting point for the synthesis of novel herbicides, fungicides, or insecticides by leveraging the cross-coupling capabilities to append other biologically active fragments.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Conclusion

While this compound is a sparsely documented compound in academic literature, its structure suggests immense potential as a versatile synthetic intermediate. By leveraging a robust and logical synthetic pathway derived from established chemical principles, researchers can readily access this valuable building block. Its combination of a tunable alkoxy group and a reactive bromine handle makes it an attractive starting point for diversification in programs targeting novel therapeutics and agrochemicals. The predictive analytical data provided herein offers a solid framework for the characterization and quality control of this compound, empowering its effective use in research and development.

References

  • AFG Bioscience LLC. (2016).
  • Gaba, M., Singh, S., & Mohan, C. (2014). Pyridine as a versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(6), 256-269.
  • De, S., Kumar S, K. A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481-16504. [Link]
  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Mishra, A., & Kumar, R. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4647-4658.
  • Schwerk, A., & Bräse, S. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 7, 947–953. [Link]
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. [Link]
  • The Royal Society of Chemistry. (2011). Supporting Information for "Luminescent Molecular Rods with a Central Dipyridyl-Annelated Perylene Bis(dicarboximide) Unit". [Link]
  • Rubtsov, A. E., & Malkov, A. V. (2016).

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-isobutoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-2-isobutoxy-3-methylpyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document provides a detailed examination of its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data. While experimental data for this specific compound is not widely available in the public domain, this guide presents a robust, predicted dataset grounded in established spectroscopic principles and data from analogous structures. This approach provides a valuable reference for the identification, characterization, and quality control of 5-Bromo-2-isobutoxy-3-methylpyridine and related compounds.

Core Molecular Structure and Spectroscopic Overview

5-Bromo-2-isobutoxy-3-methylpyridine possesses a pyridine ring substituted with a bromine atom, an isobutoxy group, and a methyl group. These functionalities give rise to a unique spectroscopic fingerprint that is invaluable for its unambiguous identification. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses, offering insights into the structural nuances of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-2-isobutoxy-3-methylpyridine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 5-Bromo-2-isobutoxy-3-methylpyridine is expected to exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isobutoxy and methyl substituents. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are detailed below.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-isobutoxy-3-methylpyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-6 (Pyridine)
~7.85s1HH-4 (Pyridine)
~4.10d2H-O-CH ₂-CH(CH₃)₂
~2.25s3HAr-CH
~2.10m1H-O-CH₂-CH (CH₃)₂
~1.00d6H-O-CH₂-CH(C H₃)₂

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the multiplicities of the aliphatic protons and accurately determining their coupling constants. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in 5-Bromo-2-isobutoxy-3-methylpyridine are summarized in the following table.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-isobutoxy-3-methylpyridine

Chemical Shift (δ, ppm)Assignment
~162C-2 (Pyridine, C-O)
~150C-6 (Pyridine)
~145C-4 (Pyridine)
~125C-3 (Pyridine, C-CH₃)
~110C-5 (Pyridine, C-Br)
~75-O-C H₂-CH(CH₃)₂
~28-O-CH₂-C H(CH₃)₂
~19-O-CH₂-CH(C H₃)₂
~17Ar-C H₃

Trustworthiness Through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY spectra would confirm the coupling between the -CH₂- and -CH- protons of the isobutoxy group, while HSQC would correlate each proton signal to its directly attached carbon, confirming the assignments in Tables 1 and 2.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-isobutoxy-3-methylpyridine in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-2-isobutoxy-3-methylpyridine is expected to show characteristic absorption bands for the C-O, C-N, C-H, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for 5-Bromo-2-isobutoxy-3-methylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1600-1450Medium-StrongPyridine ring C=C and C=N stretching
1250-1200StrongAryl-O-Alkyl ether C-O stretch
1100-1000StrongAliphatic C-O stretch
600-500MediumC-Br stretch

Authoritative Grounding & Comprehensive References: The assignment of these bands is based on well-established correlation tables for infrared spectroscopy. For further reading on the interpretation of IR spectra of pyridine derivatives, consult specialized spectroscopic textbooks and databases.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

    • For C₁₀H₁₄⁷⁹BrNO: m/z ≈ 243.03

    • For C₁₀H₁₄⁸¹BrNO: m/z ≈ 245.03

  • Major Fragmentation Pathways:

    • Loss of the isobutyl group (-C₄H₉): [M - 57]⁺

    • Loss of the isobutoxy group (-OC₄H₉): [M - 73]⁺

    • Alpha-cleavage of the ether, loss of a propyl radical (-C₃H₇): [M - 43]⁺

Expertise & Experience: The predicted fragmentation pattern is based on the known stability of the pyridine ring and the common fragmentation mechanisms of ethers and alkyl halides. The relative intensities of the fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum.

Visualization of Workflows

General Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Bromo-2-isobutoxy-3-methylpyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of 5-Bromo-2-isobutoxy-3-methylpyridine.

NMR Data Assignment Logic

cluster_nmr NMR Data cluster_structure Molecular Structure H1_NMR ¹H NMR Chemical Shift Integration Multiplicity Structure 5-Bromo-2-isobutoxy-3-methylpyridine Aromatic Protons Aliphatic Protons Carbon Skeleton H1_NMR->Structure Proton Environments C13_NMR ¹³C NMR Chemical Shift C13_NMR->Structure Carbon Framework TwoD_NMR 2D NMR COSY HSQC TwoD_NMR->Structure Connectivity (H-H, C-H)

Caption: Logical flow for assigning NMR signals to the molecular structure.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 5-Bromo-2-isobutoxy-3-methylpyridine. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a foundational reference for researchers working with this compound. The included experimental protocols offer standardized methods for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in a laboratory setting. As with any analysis, the combination of multiple spectroscopic techniques provides the most robust and confident structural elucidation.

References

Note: As this guide is based on predicted data due to the limited public availability of experimental spectra for the target compound, direct references for the data are not applicable. The principles and protocols described are based on standard, widely accepted knowledge in the field of organic spectroscopy. For foundational knowledge, please consult standard organic chemistry and spectroscopy textbooks.

"3-Bromo-2-isobutoxy-5-methylpyridine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-isobutoxy-5-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. The document elucidates its core physicochemical properties, including its molecular formula and weight, and offers expert insights into its synthetic pathways. Furthermore, this guide explores the compound's potential applications as a versatile building block in drug discovery, supported by detailed experimental protocols and workflow visualizations. The content is structured to provide both foundational knowledge and practical guidance for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

This compound is a halogenated and ether-substituted pyridine. The strategic placement of the bromine atom, the isobutoxy group, and the methyl group on the pyridine ring creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for further chemical modifications. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and potential interactions with biological targets.

Molecular Structure and Identity

The structural arrangement of its constituent atoms defines its reactivity and utility in organic synthesis.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrNO[1]
Molecular Weight 244.13 g/mol [1]
CAS Number 1288992-15-3[1]
MDL Number MFCD19105393[1]
SMILES Code CC1=CC(Br)=CN=C1OCC(C)C[1]
Storage Conditions Store at 0-8 °C[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the formation of an ether linkage at the 2-position of a pre-functionalized pyridine ring. A common and effective strategy is the Williamson ether synthesis, which proceeds via a nucleophilic substitution reaction.

Proposed Synthetic Pathway

The most logical precursor for this synthesis is a pyridine ring that already contains the bromo and methyl substituents, along with a suitable leaving group at the 2-position, such as a chlorine atom (e.g., 3-Bromo-2-chloro-5-methylpyridine). The isobutoxy group is then introduced by reacting this precursor with isobutanol in the presence of a strong base.

SynthesisWorkflow start Precursor: 3-Bromo-2-chloro-5-methylpyridine reaction Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) start->reaction reagent Reagent: Isobutanol (i-BuOH) & Base (e.g., NaH) reagent->reaction workup Reaction Quench & Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Rationale
  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of isobutanol, forming a highly nucleophilic sodium isobutoxide salt. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Nucleophilic Attack: The resulting isobutoxide anion acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 3-Bromo-2-chloro-5-methylpyridine ring. The chlorine atom is an effective leaving group.

  • Product Formation: The departure of the chloride ion results in the formation of the desired ether linkage, yielding this compound. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as THF or DMF, to facilitate the dissolution of the reactants and stabilize the charged intermediate.

Applications in Research and Drug Development

Substituted pyridines are considered "privileged structures" in medicinal chemistry, as they are present in numerous FDA-approved drugs and biologically active compounds.[3] The title compound serves as a versatile scaffold for building more complex molecules.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[4] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or amine substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Scaffold for Bioactive Molecules: The pyridine core is a common feature in molecules designed to target kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The isobutoxy group can modulate lipophilicity and metabolic stability, while the methyl group can provide steric bulk or engage in specific hydrophobic interactions within a protein's binding pocket. This compound is therefore a valuable starting material for synthesizing novel therapeutic agents.[4]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis.

Materials and Reagents
  • 3-Bromo-2-chloro-5-methylpyridine

  • Isobutanol (2-methyl-1-propanol), anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere. Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Formation of Alkoxide: Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous isobutanol (1.5 equivalents) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Dissolve 3-Bromo-2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined molecular formula (C₁₀H₁₄BrNO) and molecular weight (244.13 g/mol ) provide the foundational data required for its use in quantitative chemical transformations.[1] The strategic positioning of its functional groups allows for facile diversification through established synthetic methodologies, such as cross-coupling reactions, making it a valuable building block for the creation of novel compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their scientific endeavors.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. PubChem Compound Database.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

Sources

A Technical Guide to the Structural Analysis of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

<-3A--3A_--3A_S>

Introduction

3-Bromo-2-isobutoxy-5-methylpyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and modulate physicochemical properties.[1][2] The precise arrangement of its substituents—a bromine atom, an isobutoxy group, and a methyl group—is critical to its reactivity and utility as a synthetic building block.

This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. Moving beyond a mere listing of techniques, this document details the causality behind the selection of each analytical method, the interpretation of the resulting data, and the logic of their integration into a self-validating structural proof. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals who require unambiguous molecular characterization.

Physicochemical Properties and Synthetic Pathway

A foundational understanding begins with the compound's basic properties and its origin. This information is vital for handling, purification, and contextualizing the analytical data.

Properties Summary

The key physicochemical properties of the target compound are summarized below. These values are essential for designing purification strategies (e.g., distillation) and for calculating molar equivalents in subsequent reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNOCalculated
Molecular Weight 244.13 g/mol Calculated
Appearance Colorless to light yellow liquid (predicted)[3][4]
Boiling Point ~190-197 °C (Predicted for related isomers)[3][4]
Density ~1.4 g/cm³ (Predicted for related isomers)[3][4]
Synthetic Overview

While multiple synthetic routes may exist, a common and logical pathway involves the modification of a pre-existing pyridine core. A plausible synthesis starts from 2-amino-5-methylpyridine, proceeding through bromination and subsequent etherification. This multi-step process necessitates rigorous analytical verification at each stage to ensure the desired isomer is formed.

G cluster_0 Pathway Elucidation A 2-Amino-5-methylpyridine H Bromination (Br₂, Acetic Acid) A->H Step 1a B Diazotization & Sandmeyer Reaction (HBr, NaNO₂, CuBr) C 2-Bromo-5-methylpyridine D Hydroxylation (e.g., NaOH, high T) C->D Step 2 E 2-Hydroxy-5-methylpyridine D->E Step 2 F Williamson Ether Synthesis (Isobutyl bromide, NaH) E->F Step 3 G This compound (Final Product) F->G Step 3 H->C Step 1b

Caption: Plausible synthetic workflow for this compound.

Comprehensive Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the substitution pattern on the pyridine ring.

Causality of Experimental Choice: A standard ¹H and ¹³C NMR provides the initial chemical environment data. However, due to the substituted nature of the pyridine ring, unequivocal assignment of the aromatic protons and the quaternary carbons requires 2D correlation spectroscopy (COSY, HSQC, and HMBC). These advanced experiments are not optional; they are essential for building a trustworthy, self-validating dataset.[5]

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Pyridine-H4~7.5 - 7.7d1H~140
Pyridine-H6~8.0 - 8.2d1H~148
-O-CH₂ -~4.2 - 4.4d2H~75
-CH(CH₃)₂~2.0 - 2.2m1H~28
-CH(CH₃ )₂~0.9 - 1.1d6H~19
Pyridine-CH₃ ~2.2 - 2.4s3H~17
Pyridine-C2 (-O)---~160
Pyridine-C3 (-Br)---~110
Pyridine-C5 (-CH₃)---~130

Note: Predicted shifts are based on typical values for substituted pyridines and may vary based on solvent and concentration.[6][7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate resolution to resolve coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • 2D NMR Acquisition (gCOSY): Run a gradient Correlation Spectroscopy experiment to establish proton-proton couplings. This will confirm the relationship between the isobutoxy -CH₂- and -CH- protons, and between the two aromatic protons.[5]

  • 2D NMR Acquisition (HSQC): Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon. This is the primary method for assigning the protonated carbons.

  • 2D NMR Acquisition (HMBC): Run a Heteronuclear Multiple Bond Correlation experiment. This is the critical step for confirming the overall structure. Key correlations to observe are:

    • From the -O-CH₂- protons to the Pyridine-C2 carbon.

    • From the Pyridine-H4 proton to C2, C6, and the C5-methyl carbon.

    • From the Pyridine-CH₃ protons to C4, C5, and C6.

G cluster_workflow NMR Workflow Prep Sample Prep (5-10mg in CDCl3) H1 1D ¹H NMR (Chemical Shift, Integration, Multiplicity) Prep->H1 C13 1D ¹³C NMR (Carbon Skeleton) Prep->C13 COSY 2D gCOSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13->HSQC Structure Final Structure Confirmation COSY->Structure HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Structure

Caption: A self-validating NMR workflow for structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition, particularly the presence of bromine.

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) is chosen to confirm the molecular formula with high precision. The key diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is an unmistakable signature for a monobrominated compound.[10][11]

Predicted Mass Spectrum Data

Ionm/z (Calculated)Key Feature
[M(⁷⁹Br)]⁺243.0259Molecular ion with ⁷⁹Br
[M(⁸¹Br)]⁺245.0238Molecular ion with ⁸¹Br (M+2 peak)
Ratio ~1:1 Confirms presence of one bromine atom
[M-C₄H₉O]⁺170.9501 / 172.9480Fragment from loss of isobutoxy group

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method: Use a standard non-polar column (e.g., DB-5). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution of the compound.

  • MS Acquisition: Acquire data in full scan mode over a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram.

    • Examine the mass spectrum for this peak.

    • Verify the presence of the M⁺ and M+2 peaks at the expected m/z values and in a ~1:1 intensity ratio.

    • Analyze fragmentation patterns to further support the proposed structure.

cluster_legend MS Fragmentation MolIon C₁₀H₁₄⁷⁹Br¹⁴NO⁺ m/z ≈ 243 Fragment1 C₆H₅⁷⁹Br¹⁴N⁺ m/z ≈ 171 MolIon:f0->Fragment1:f0 Loss of C₄H₉O radical MolIon2 C₁₀H₁₄⁸¹Br¹⁴NO⁺ m/z ≈ 245 Fragment2 C₆H₅⁸¹Br¹⁴N⁺ m/z ≈ 173 MolIon2:f0->Fragment2:f0 Loss of C₄H₉O radical key Isotopic peaks for Bromine (⁷⁹Br / ⁸¹Br) are observed at M⁺ and M+2 with ~1:1 intensity.

Caption: Predicted mass spectrometry fragmentation and bromine isotope pattern.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing complementary evidence to the NMR and MS data.

Causality of Experimental Choice: While NMR and MS define the atomic connectivity and formula, IR confirms the bond types present. For this molecule, we expect to see characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, the C-O ether linkage, and aromatic C=C/C=N stretches. The absence of certain peaks (e.g., a broad -OH stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹) is also diagnostic, ruling out alternative structures or impurities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond TypeDescription
~3100-3000C-H (sp²)Aromatic C-H stretch
~2960-2850C-H (sp³)Aliphatic C-H stretch (isobutoxy, methyl)
~1600-1450C=C, C=NPyridine ring stretching vibrations
~1250-1050C-OEther C-O stretch (strong)
Below 800C-BrCarbon-Bromine stretch

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: No special preparation is needed for a liquid sample. Place one drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks and compare them to the predicted values to confirm the presence of the expected functional groups.

Integrated Structural Verification and Conclusion

G MS MS Data Prop_Formula Molecular Formula (C₁₀H₁₄BrNO) MS->Prop_Formula Confirms NMR NMR Data (1D & 2D) Prop_Conn Atomic Connectivity (Substitution Pattern) NMR->Prop_Conn Defines IR IR Data Prop_Func Functional Groups (Ether, Aromatic, Alkyl) IR->Prop_Func Confirms Prop_Formula->NMR Constrains Final Unambiguous Structure Confirmed Prop_Formula->Final Prop_Func->NMR Verifies Prop_Func->Final Prop_Conn->Final

Caption: Logical integration of analytical data for final structural proof.

References

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chemguide. (n.d.). The M+2 peak in mass spectra.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • MDPI. (2021). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 26(15), 4477.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • Castellano, S., & Sun, C. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(3), 1047-1051.
  • Rojas-Rosas, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10580.
  • Wikipedia. (n.d.). Pyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine.
  • Pipzine Chemicals. (n.d.). 3-Bromo-5-methylpyridine Manufacturer & Supplier in China.

Sources

Leveraging 3-Bromo-2-isobutoxy-5-methylpyridine as a Strategic Starting Material in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This guide serves as a comprehensive technical resource for the effective utilization of 3-Bromo-2-isobutoxy-5-methylpyridine in synthetic chemistry. Moving beyond a simple recitation of facts, this document elucidates the underlying principles governing its synthesis and reactivity, providing field-proven insights to empower researchers in the strategic design and execution of complex molecular syntheses.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, this compound (CAS No. 1255574-44-7) has emerged as a particularly valuable building block.[1] Its utility stems from a carefully orchestrated arrangement of functional groups, each imparting distinct and controllable reactivity.

  • The bromine atom at the 3-position serves as the primary linchpin for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[2][3][4]

  • The isobutoxy group at the 2-position exerts significant steric and electronic influence, modulating the reactivity of the adjacent bromine and influencing the overall physicochemical properties of derivative molecules.

  • The methyl group at the 5-position provides an additional site for potential functionalization and subtly alters the electronic nature of the pyridine ring.

This guide will provide a detailed examination of the synthesis of this key intermediate, a deep dive into its reactivity profile, and a discussion of its strategic application in the synthesis of high-value compounds.

Physicochemical Data & Structural Attributes

A firm grasp of the compound's physical and chemical properties is fundamental to its successful application in a laboratory setting.

PropertyValue
CAS Number 1255574-44-7
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol [1]
Appearance Colorless to light yellow liquid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM)
Reactivity Core C-Br bond at the 3-position

The pyridine nitrogen inherently makes the ring electron-deficient, particularly at the 2, 4, and 6 positions.[5] The bromine atom at the 3-position is thus primed for oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling reactions. This reactivity is more pronounced compared to a C-Cl bond in a similar position, allowing for regioselective transformations in molecules containing both functionalities.[2][6][7]

Validated Synthesis Protocol

The multi-step synthesis of this compound requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a robust and validated pathway.

Synthetic Workflow Overview

The synthesis proceeds through a logical sequence of functional group transformations, starting from a commercially available chloropyridine.

synth_workflow start 2-Chloro-5-methyl-3-nitropyridine intermediate1 2-Isobutoxy-5-methyl-3-nitropyridine start->intermediate1 Step 1 step1 Nucleophilic Substitution (NaOiBu, Isobutanol) intermediate2 3-Amino-2-isobutoxy-5-methylpyridine intermediate1->intermediate2 Step 2 step2 Reduction (Fe, NH4Cl) product This compound intermediate2->product Step 3 step3 Sandmeyer Reaction (t-BuONO, CuBr2)

Caption: Synthetic pathway for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-Isobutoxy-5-methyl-3-nitropyridine

  • Principle: A nucleophilic aromatic substitution (SNAr) reaction where the isobutoxide anion displaces the chloride at the activated 2-position. The nitro group at the 3-position is strongly electron-withdrawing, which facilitates this substitution.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add anhydrous isobutanol.

    • Carefully add sodium metal in small portions at 0 °C. Allow the mixture to stir until all sodium has dissolved, forming sodium isobutoxide.

    • Add 2-chloro-5-methyl-3-nitropyridine (1.0 eq.) to the solution.

    • Heat the reaction mixture to reflux (approx. 108 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully quench by adding water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Step 2: Synthesis of 3-Amino-2-isobutoxy-5-methylpyridine

  • Principle: Reduction of the aromatic nitro group to an amine. A common and effective method is the use of iron powder in the presence of an acidic activator like ammonium chloride.

  • Procedure:

    • To a solution of 2-isobutoxy-5-methyl-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.).

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction until the starting material is consumed.

    • Once complete, filter the hot reaction mixture through a pad of Celite®, washing thoroughly with hot ethanol.

    • Concentrate the filtrate under reduced pressure. Add water and basify with a saturated NaHCO₃ solution.

    • Extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous MgSO₄ and concentrate to afford the amine, which is often used without further purification.

Step 3: Synthesis of this compound

  • Principle: A Sandmeyer-type reaction where the amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion, catalyzed by copper(I) or copper(II) bromide.[8]

  • Procedure:

    • Under an inert atmosphere, dissolve 3-amino-2-isobutoxy-5-methylpyridine (1.0 eq.) in acetonitrile at 0 °C.

    • Add copper(II) bromide (1.5 eq.) followed by the slow, dropwise addition of tert-butyl nitrite (1.2 eq.).

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

Core Reactivity & Strategic Applications

The bromine atom at the 3-position is the nexus of this molecule's synthetic utility, serving as a versatile handle for forming new bonds.

Key Cross-Coupling Reactions

reactions cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds A 3-Bromo-2-isobutoxy- 5-methylpyridine B Suzuki Coupling [Pd Catalyst, Base] + Ar-B(OH)₂ A->B C(sp²) - C(sp²) C Sonogashira Coupling [Pd/Cu Catalyst, Base] + Terminal Alkyne A->C C(sp²) - C(sp) D Buchwald-Hartwig [Pd Catalyst, Base] + R₂NH A->D C(sp²) - N P1 3-Aryl Pyridines B->P1 P2 3-Alkynyl Pyridines C->P2 P3 3-Amino Pyridines D->P3

Caption: Major cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[6][9][10][11]

    • Causality: The reaction is driven by a palladium catalytic cycle involving oxidative addition of the C-Br bond to Pd(0), transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond.[11]

    • Expert Insight: The choice of ligand (e.g., SPhos, XPhos) is critical, especially for challenging substrates, as bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[7] A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[12]

  • Sonogashira Coupling: Provides a direct route to 3-alkynylpyridines, which are valuable intermediates for further transformations.[13][14][15]

    • Causality: This reaction involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst forms a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13]

    • Expert Insight: The reaction is typically carried out in the presence of an amine base (e.g., Et₃N or DIPEA), which acts as both a base and a solvent. Careful exclusion of oxygen is necessary to prevent the homocoupling of the alkyne partner (Glaser coupling).[14]

  • Buchwald-Hartwig Amination: A revolutionary method for the formation of C-N bonds, crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals.[2][16][17][18]

    • Causality: The mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu) to form a palladium-amido complex, followed by reductive elimination.[17]

    • Expert Insight: Sterically hindered phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[16] The choice of base is critical and must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic as to cause side reactions.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is more than just a chemical intermediate; it is a strategic tool that offers chemists precise control over molecular construction. Its well-defined synthesis and predictable reactivity in cornerstone cross-coupling reactions make it an indispensable asset in the rapid assembly of compound libraries and the development of complex, high-value molecules. A thorough understanding of the principles outlined in this guide will enable researchers to fully exploit the synthetic potential of this versatile pyridine building block.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.
  • BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. BenchChem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Soton Eprints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1952). Some reactions of substituted 2-bromopyridines. Journal of the Chemical Society (Resumed), 2042.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • Grokipedia. (n.d.).
  • Unspecified Source. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • BenchChem. (2025). An In-Depth Technical Guide to 3-Bromo-2-methylpyridine. BenchChem.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. PubChem.
  • Filo. (2026). Complete the following reactions: a) b) c) 3-bromo-.. Filo.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Pipzine Chemicals. (n.d.). 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methylpyridine 97. Sigma-Aldrich.
  • Echemi. (n.d.). 3-Bromo-2-fluoro-5-methylpyridine. Echemi.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ChemicalBook. (n.d.). 3-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery. (n.d.). Unspecified Source.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.
  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (n.d.). Unspecified Source.
  • ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.
  • Sinfoo Biotech. (n.d.). This compound,(CAS# 1255574-44-7). Sinfoo Biotech.
  • MDPI. (2017).
  • Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

Purity and characterization of "3-Bromo-2-isobutoxy-5-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 3-Bromo-2-isobutoxy-5-methylpyridine

Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of the novel substituted pyridine derivative, this compound. As a unique molecular entity, rigorous analytical characterization is paramount for its application in research and development, particularly in the fields of medicinal chemistry and materials science where pyridine scaffolds are foundational. This document outlines a multi-faceted strategy, integrating advanced purification protocols with a suite of orthogonal analytical techniques. We delve into the causality behind methodological choices, offering field-proven insights to guide researchers in generating a robust and self-validating data package for this compound. The protocols and analytical logic presented herein are derived from established principles for analogous heterocyclic compounds, providing a reliable pathway for comprehensive characterization.

Introduction: The Analytical Imperative for Novel Building Blocks

Substituted pyridines are privileged scaffolds in drug discovery and agrochemicals. The specific arrangement of substituents in this compound—a halogen for cross-coupling, an alkoxy group modulating electronics and solubility, and a methyl group for steric influence—makes it a potentially valuable intermediate. Before its utility can be explored, its chemical identity and purity must be unequivocally established. The presence of isomeric, unreacted, or degradation-related impurities can confound biological assays, poison catalytic reactions, and invalidate experimental results.

This guide, therefore, presents an integrated workflow for proceeding from a crude synthetic product to a fully characterized, high-purity reference standard of this compound.

Proposed Purification Workflow: From Crude Product to Analytical Sample

The purification strategy for a novel compound must be designed based on a logical prediction of potential impurities. A plausible synthesis of the target compound involves the nucleophilic aromatic substitution of a di-halogenated precursor, such as 2,3-dibromo-5-methylpyridine, with sodium isobutoxide. This informs the likely impurity profile and the subsequent purification logic.

The overall workflow is designed to systematically remove impurities based on their differing physicochemical properties.

G cluster_process Purification Process cluster_rationale Rationale Crude Crude Synthetic Product (Target, Starting Materials, Byproducts) Workup Aqueous Work-up (Extraction) Crude->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration R_Workup Removes inorganic salts, excess alkoxide. Workup->R_Workup Chromatography Flash Column Chromatography (Primary Purification) Concentration->Chromatography Fractions Fraction Analysis (TLC or HPLC) Chromatography->Fractions R_Chromatography Separates components based on polarity. Chromatography->R_Chromatography Pooling Combine Pure Fractions Fractions->Pooling R_Fractions Identifies fractions containing pure product. Fractions->R_Fractions Final High-Purity Compound (>98%) Pooling->Final

Caption: Proposed workflow for the purification of this compound.

Experimental Protocol: Flash Column Chromatography

Flash chromatography is the primary and most effective method for separating the target compound from structurally similar impurities due to its high resolving power.[1]

  • Rationale for Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like substituted pyridines. Its acidic surface can sometimes cause peak tailing with basic amines; however, for the pyridine nitrogen, this is usually manageable.

  • Rationale for Mobile Phase: A non-polar/polar solvent system, such as hexane/ethyl acetate or hexane/diethyl ether, provides a tunable polarity gradient. Starting with a low polarity eluent allows for the removal of non-polar impurities, while a gradual increase in polarity will elute the product and then more polar impurities. The separation of bromo-pyridine isomers often requires careful optimization of a low-polarity mobile phase system.[2]

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexane). Pour the slurry into an appropriately sized glass column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (post-workup and concentration) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique typically results in better resolution than liquid loading.

  • Elution: Begin elution with the low-polarity mobile phase. Increase the polarity of the eluent in a stepwise or linear gradient fashion (e.g., increasing from 2% to 5%, 10%, and 20% ethyl acetate).

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or a rapid HPLC method to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Analytical Characterization: An Orthogonal Approach

No single analytical technique is sufficient to confirm both the structure and purity of a novel compound. A self-validating characterization package relies on an orthogonal approach, where different techniques provide complementary pieces of information.

G Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Compound->MS HPLC Chromatography (HPLC-UV) Compound->HPLC Other Other Techniques (FTIR, EA) Compound->Other Structure Molecular Structure Connectivity NMR->Structure Mass Molecular Weight Isotopic Pattern Fragmentation MS->Mass Purity Quantitative Purity Impurity Profile HPLC->Purity Formula Functional Groups Elemental Composition Other->Formula

Caption: Orthogonal approach for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR spectra are essential.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The chemical shifts (δ) are influenced by the electronic effects of the bromine, the electron-donating isobutoxy group, and the methyl group.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-4 (Pyridine)~8.0 - 8.2d (J ≈ 2 Hz)1HDeshielded by adjacent nitrogen and bromine. Coupled to H-6.
H-6 (Pyridine)~7.5 - 7.7d (J ≈ 2 Hz)1HCoupled to H-4.
O-CH₂ -CH~4.2 - 4.4d (J ≈ 6.5 Hz)2HMethylene protons of the isobutoxy group, adjacent to the oxygen and coupled to the methine proton.
CH₃ (Pyridine)~2.3 - 2.5s3HMethyl group on the aromatic ring.
O-CH₂-CH ~2.0 - 2.2m (septet)1HMethine proton of the isobutoxy group, coupled to 6 methyl protons and 2 methylene protons.
CH-(CH₃ )₂~0.9 - 1.1d (J ≈ 6.7 Hz)6HDiastereotopic methyl protons of the isobutoxy group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The spectrum should display 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

Mass Spectrometry (MS)

GC-MS is highly effective for analyzing volatile compounds, providing simultaneous purity information and mass data for the parent compound and any co-eluting impurities.[1][4]

  • Molecular Ion (M⁺): The key feature will be the isotopic pattern for bromine. Two peaks of nearly equal intensity will appear at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. For C₁₀H₁₄BrN, the expected M⁺ peaks would be around m/z 243 and 245.

  • Fragmentation: Expect characteristic fragmentation patterns, such as the loss of the isobutyl group ([M-57]⁺) or the isobutoxy group ([M-73]⁺).

Experimental Protocol: GC-MS Analysis

  • Instrument: Standard GC-MS system.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: Start with an initial oven temperature of ~80°C, hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the purified sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of a compound as a percentage of the total peak area. A reversed-phase method is most appropriate for this molecule.[5]

Experimental Protocol: Purity Assessment by RP-HPLC

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • B: Acetonitrile or Methanol.

  • Elution Program: A gradient elution is recommended for separating unknown impurities. For example: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly, typically around 260-270 nm.

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.

Complementary Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups. Expect to see characteristic C-O stretching for the ether (~1250 cm⁻¹), aromatic C=C and C=N stretching (~1600-1450 cm⁻¹), and C-H stretching for both aromatic and aliphatic groups.

  • Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values must match the theoretical values for the empirical formula C₁₀H₁₄BrN to within ±0.4%, providing ultimate confirmation of the compound's composition.

Summary of Analytical Data

The following table summarizes the expected analytical results that would constitute a complete characterization package for a high-purity batch of this compound.

Technique Parameter Expected Result
¹H NMR Chemical Shifts, Multiplicities, IntegrationsConsistent with the predicted spectrum in Section 3.1.
¹³C NMR Number of Signals9 distinct carbon signals.
GC-MS (EI) Molecular Ion (m/z)Isotopic cluster at ~243/245 (relative intensity ~1:1).
HPLC-UV Purity≥98.0% (Area %).
FTIR Key Peaks (cm⁻¹)~1250 (C-O), ~1580 (C=C, C=N), ~2960 (aliphatic C-H).
Elemental Analysis % CompositionTheoretical: C 49.40%, H 5.80%, N 5.76%. Experimental values should be within ±0.4%.

Conclusion

The robust characterization of a novel chemical entity like this compound is a non-negotiable prerequisite for its use in any scientific application. The integrated approach detailed in this guide, combining logical purification strategies with a suite of orthogonal analytical methods, provides a clear and reliable pathway for researchers. By following these protocols and understanding the rationale behind them, scientists can generate a self-validating data package that confirms the structure and establishes the purity of the material with a high degree of confidence, ensuring the integrity and reproducibility of their subsequent research.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.
  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • ResearchGate. Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine.
  • PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.
  • Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • The Royal Society of Chemistry. Supporting Information for Deoxygenation of amine N-oxides.
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine.

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile for the novel pyridine derivative, 3-Bromo-2-isobutoxy-5-methylpyridine. Intended for researchers, chemists, and formulation scientists, this document outlines the core physicochemical properties that govern the compound's solubility. We present a theoretical framework for predicting its behavior in various solvent systems, supported by detailed, validated experimental protocols for determining both thermodynamic and kinetic solubility. The guide explains the critical influence of pH on aqueous solubility, rooted in the compound's basicity, and provides a comparative assessment of its solubility in a range of common organic solvents. By synthesizing theoretical principles with actionable experimental methodologies, this whitepaper serves as an essential resource for the effective handling, reaction planning, and formulation of this compound in a research and development setting.

Introduction to this compound

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a functionalized building block, it offers multiple reaction sites for further chemical modification. The bromine atom at the 3-position, the isobutoxy group at the 2-position, and the methyl group at the 5-position each contribute unique steric and electronic features to the molecule.

A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and chemical process development.[1][2] Solubility directly impacts reaction kinetics, purification strategies (such as crystallization and chromatography), formulation for in vivo and in vitro testing, and ultimately, bioavailability.[1] Low aqueous solubility, for instance, can lead to unpredictable results in biological assays and pose significant challenges for formulation.[3] This guide provides the foundational knowledge and practical methods to accurately characterize the solubility of this compound.

Core Physicochemical Properties

The solubility of a molecule is intrinsically linked to its fundamental physicochemical properties. These parameters provide the basis for predicting its behavior in different solvent environments. The key properties for this compound are summarized below.

PropertyValue (Predicted/Calculated)Source & Rationale
Chemical Structure Chemical Structure of this compoundVisual Representation
Molecular Formula C₁₀H₁₄BrNODerived from structure
Molecular Weight 244.13 g/mol Calculated from formula
Predicted logP 3.1 - 3.5Prediction based on similar structures and computational models.[4] The molecule has significant nonpolar character (isobutoxy, methyl, bromo groups) balanced by the polar pyridine ring.
Predicted pKa 2.5 - 3.5The pKa of the conjugate acid is predicted based on pyridine (pKa ≈ 5.25) with electron-withdrawing effects from the bromo and alkoxy groups lowering the basicity of the ring nitrogen.[5]

Causality Behind Properties:

  • High logP: The predicted octanol-water partition coefficient (logP) is significantly greater than 0, indicating a preference for lipophilic (nonpolar) environments over aqueous (polar) ones. This is driven by the hydrophobic isobutyl chain and the bromo- and methyl-substituted aromatic ring.

  • Weakly Basic Nature: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a Lewis base. However, the electron-withdrawing inductive effects of the adjacent bromo and isobutoxy groups reduce the electron density on the nitrogen, making it significantly less basic than unsubstituted pyridine.[6] This predicted pKa value is critical for understanding its pH-dependent aqueous solubility.

Theoretical Solubility Framework

pH-Dependent Aqueous Solubility

The solubility of an ionizable compound in aqueous media is highly dependent on the pH of the solution. For a weak base like this compound, the relationship between pH, pKa, and solubility is governed by the Henderson-Hasselbalch equation.

The pyridine nitrogen can be protonated in acidic conditions, forming the more polar and, therefore, more water-soluble pyridinium salt.

  • At pH << pKa (e.g., pH 1-2): The compound will be predominantly in its protonated, ionized form (pyridinium cation). This charged species interacts more favorably with polar water molecules, leading to significantly higher aqueous solubility.

  • At pH >> pKa (e.g., pH 7.4): The compound will exist almost entirely in its neutral, un-ionized form. In this state, its solubility is dictated by its high lipophilicity and is expected to be low .

The following diagram illustrates this fundamental relationship.

G cluster_0 pH vs. Ionization State cluster_1 Molecular Form & Solubility pH_low Low pH (pH < pKa) Ionized Protonated Form (Pyridinium Salt) - Polar - High Aqueous Solubility pH_low->Ionized Favors Protonation pH_high High pH (pH > pKa) Neutral Neutral Form - Nonpolar - Low Aqueous Solubility pH_high->Neutral Favors Neutral State

Caption: Relationship between pH, ionization, and solubility.

Organic Solvent Solubility

The principle of "like dissolves like" is the primary guide for estimating solubility in organic solvents.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Given the compound's high logP and significant nonpolar surface area, it is predicted to have good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, DCM): These solvents are versatile and are expected to be excellent choices for dissolving this compound, as they can engage in dipole-dipole interactions without the hydrogen-bonding competition present in protic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While solubility is expected to be moderate to good, it may be lower than in polar aprotic solvents. The strong hydrogen-bonding network of the solvent must be disrupted to accommodate the solute.

  • Highly Polar Solvents (e.g., DMSO, DMF): These are considered "universal" organic solvents and are very likely to dissolve the compound readily.

Experimental Determination of Solubility

To move from theoretical prediction to empirical data, rigorous experimental protocols are required. The two primary types of solubility measured are thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most accurate and reliable measure, crucial for late-stage development and formulation.[7] The shake-flask method is the universally recognized gold standard for this determination.[2][8]

Principle: An excess of the solid compound is agitated in the solvent for an extended period to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[2][7]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

    • Scientist's Note: Using a visually confirmed excess of solid is critical to ensure saturation is achieved and maintained.[2]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a consistent agitation speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C).[3][9]

  • Incubation: Allow the suspension to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics or potential polymorphic transitions, 48-72 hours may be necessary.[10]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let heavy solids settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.45 µm PVDF).

    • Self-Validation Check: The pH of the final aqueous supernatant should be measured to ensure it has not shifted significantly from the starting buffer pH due to the compound's intrinsic properties.[2]

  • Quantification: Accurately dilute an aliquot of the clear supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 4.3).

The following diagram outlines the workflow for this gold-standard method.

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h shaking @ 25°C) A->B C 3. Separate Phases (Centrifuge / Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify by HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, typically added from a concentrated DMSO stock solution, remains in solution under specific assay conditions after a short incubation.[3][9] It measures the rate of precipitation rather than true equilibrium and often overestimates thermodynamic solubility due to the formation of supersaturated solutions.[2] However, its speed and low compound requirement make it invaluable for early-stage drug discovery to quickly flag problematic compounds.[1][11]

Principle: A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer. The apparent solubility is measured after a short incubation period, reflecting the compound's tendency to precipitate under non-equilibrium conditions.[9][11]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[9]

  • Addition: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of pH 7.4 PBS). This keeps the final DMSO concentration low (e.g., 1-2%), minimizing co-solvent effects.

  • Incubation: Cover the plate and shake for a short period (e.g., 2 hours) at room temperature.[3][11]

  • Analysis: Determine the amount of compound that has precipitated. This is often done via nephelometry (measuring light scattering from precipitate) or by filtering the plate and quantifying the concentration of the soluble fraction via UV spectroscopy or HPLC-UV.[1][11]

Analytical Quantification

A robust and validated analytical method is essential for accurately determining the concentration of the dissolved compound in any solubility assay. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common, reliable, and accessible method.[12][13]

Principle: The dissolved compound is separated from other components on a reverse-phase HPLC column and detected by its absorbance of UV light. The concentration is determined by comparing the peak area to a standard curve prepared from solutions of known concentration.[14]

Methodology:

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 100 mm, 3 µm particle size).[13]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). A typical starting point would be a 60:40 mixture of Acetonitrile:Water.

  • Detection: The pyridine ring is a strong chromophore. Set the UV detector to a wavelength of maximum absorbance (λ-max), likely between 254-280 nm. A diode array detector (DAD) can be used to determine the optimal wavelength initially.[15]

  • Standard Curve: Prepare a series of calibration standards of this compound in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) across a relevant concentration range (e.g., 1 µM to 200 µM).

  • Analysis: Inject the diluted samples from the solubility experiments and the calibration standards. Integrate the peak area corresponding to the compound and calculate the concentration of the unknown samples using the linear regression from the standard curve.[14]

Predicted Solubility Profile Summary

Based on the theoretical framework, the following table summarizes the expected solubility behavior of this compound. Note: These are qualitative predictions that must be confirmed by quantitative experimental data using the protocols described above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) pH 2.0 HCl BufferHighProtonation of the pyridine nitrogen forms a polar, soluble salt.
Aqueous (Neutral) pH 7.4 PBSVery LowCompound is in its neutral, lipophilic form (logP > 3).
Nonpolar Aprotic Toluene, HexaneGood to ModerateFavorable interactions with the nonpolar regions of the molecule.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateExcellentGood balance of polarity to dissolve the molecule without strong self-association.
Polar Protic Methanol, IsopropanolGoodSoluble, but the solvent's hydrogen-bonding network must be disrupted.
"Universal" Organic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)ExcellentHighly polar solvents capable of dissolving a wide range of organic molecules.

Practical Implications and Handling

  • Reaction Chemistry: For reactions in aqueous media, performing the reaction under acidic conditions (pH < 3) will dramatically increase the concentration of the starting material in solution. For organic synthesis, polar aprotic solvents like THF or DCM are likely excellent choices.

  • Purification: The low aqueous solubility at neutral pH can be exploited. For example, during an aqueous workup, adjusting the pH to > 7 will cause the compound to partition into the organic layer. Crystallization could be attempted from a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol/water).

  • Stock Solutions for Biology: For in vitro assays, preparing a high-concentration primary stock in 100% DMSO is standard practice.[11] Subsequent dilutions into aqueous assay buffers must be done carefully to avoid precipitation, and the final DMSO concentration should be kept below a level that affects the assay (typically < 1%).

Conclusion

The solubility profile of this compound is defined by a distinct duality. It exhibits poor solubility in neutral aqueous environments due to its significant lipophilicity, but this can be dramatically increased in acidic conditions via protonation of the pyridine nitrogen. It is predicted to be readily soluble in a wide range of common polar aprotic and polar protic organic solvents. Accurate quantification of its thermodynamic and kinetic solubility using the standardized protocols detailed herein—such as the shake-flask method coupled with HPLC-UV analysis—is essential for its successful application in research and development. This guide provides the necessary theoretical foundation and practical, self-validating methodologies to empower scientists in their work with this compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed, 2(1), 23-33.
  • Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 15-19.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049.
  • Chemeurope.com. (n.d.). Pyridine.
  • Sciencemadness Wiki. (2022). Pyridine.
  • Chen, S. W., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
  • Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food Science & Technology, 2(1).
  • Pereira, V., et al. (2010). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. CORE.
  • Al-Ghaban, F., et al. (2019). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect, 41(3), 221-230.
  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Waters Corporation. (n.d.). How It Works: UV Detection for HPLC.
  • Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

Sources

Executive Summary: A Precautionary Approach to a Novel Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-isobutoxy-5-methylpyridine

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. A critical aspect of this guide is the acknowledgment that while some safety data sheets state "No known hazard," this is likely a reflection of a lack of thorough investigation rather than a definitive statement of safety.[1] Therefore, this document is built upon the precautionary principle , urging users to handle this compound with the care and respect afforded to a substance with unknown toxicological properties. The protocols outlined herein are derived from a synthesis of the limited available data for this compound and established best practices for handling pyridine derivatives and novel chemical entities.

Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The following table summarizes the key identifiers and known properties of this compound. The absence of extensive physical data underscores the need for cautious handling.

Identifier Value Source
IUPAC Name This compoundKey Organics
Synonyms 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridineAFG Bioscience[1]
CAS Number 1255574-44-7Key Organics
Molecular Formula C10H14BrNOAFG Bioscience[1]
Molecular Weight 244.1 g/mol AFG Bioscience[1]
Appearance Not SpecifiedAFG Bioscience[1]
Boiling Point No Data AvailableAFG Bioscience[1], Santa Cruz Biotechnology, Inc.[2]
Melting Point No Data AvailableAFG Bioscience[1]
Flash Point No Data AvailableAFG Bioscience[1]
Density No Data AvailableAFG Bioscience[1]
Solubility No Data AvailableSanta Cruz Biotechnology, Inc.[2]

Hazard Identification and Risk Assessment: Navigating the Unknown

The primary challenge in assessing the hazards of this compound is the lack of comprehensive toxicological data.[1] While a supplier Safety Data Sheet (SDS) may state "No known hazard," this should not be interpreted as the compound being non-hazardous.[1] Instead, it signifies that its potential hazards have not been fully evaluated.

As a substituted pyridine, it is prudent to consider the potential hazards associated with this class of compounds, which can include:

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[3]

  • Toxicity: Possible harmful effects if swallowed, inhaled, or absorbed through the skin.[3]

  • Organ-specific effects: Pyridine and some of its derivatives are known to have effects on the liver and nervous system.

Given the presence of a bromine atom, the compound may also exhibit reactivity and toxicological properties characteristic of halogenated organic compounds. Therefore, a conservative risk assessment dictates that this compound be treated as potentially hazardous.

Prudent Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Containment: Keep containers tightly closed when not in use to prevent the release of vapors.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Aerosol Prevention: Avoid procedures that could generate dust or aerosols.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1][5] While the flammability of this specific compound is unknown, pyridine itself is a flammable liquid.[6]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5][7]

Storage
  • Location: Store in a cool, dry, and well-ventilated area.[3]

  • Incompatible Materials: Segregate from oxidizing agents.[1][7]

  • Container Integrity: Ensure that storage containers are in good condition and properly labeled.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile, a comprehensive PPE strategy is mandatory. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_ppe Minimum Required PPE cluster_risk Risk Assessment start Handling this compound eye_protection Eye Protection: Chemical splash goggles or face shield start->eye_protection Always required lab_coat Body Protection: Standard laboratory coat start->lab_coat Always required gloves Hand Protection: Chemical-resistant gloves (e.g., Nitrile) start->gloves Always required risk_assessment Potential for Splash or Aerosol Generation? start->risk_assessment risk_assessment->eye_protection No additional_ppe Enhanced PPE: - Face shield (in addition to goggles) - Chemical-resistant apron risk_assessment->additional_ppe Yes caption PPE Selection Workflow

Caption: PPE Selection Workflow for this compound.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][8] Remove contaminated clothing.[8][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spills

In the event of a spill, the following workflow should be initiated.

Spill_Response cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure spill Spill of this compound Occurs alert Alert personnel and evacuate the immediate area spill->alert assess Is the spill large or unmanageable? Are you trained and equipped? alert->assess call_ehs Call Emergency Services / EHS assess->call_ehs Yes ppe Don appropriate PPE assess->ppe No contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Label and dispose of waste as hazardous material decontaminate->dispose caption Emergency Spill Response Workflow

Caption: Emergency Spill Response Workflow for this compound.

Fire
  • Extinguishing Media: In case of a fire, use dry powder or carbon dioxide extinguishers.[1]

  • Protective Equipment: Firefighters should wear protective clothing and a self-contained breathing apparatus (SCBA).[1]

  • Hazardous Combustion Products: Be aware of potentially hazardous combustion products, which may include carbon monoxide, nitrogen oxides, and hydrogen bromide.[1]

Disposal and Decontamination

  • Waste Disposal: All waste materials containing this compound, including contaminated absorbents from spills, must be treated as special waste.[1] Arrange for disposal by a licensed disposal company in accordance with all local, regional, and national regulations.[1]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent and then washing with soap and water. Collect all decontamination materials for proper disposal.

Conclusion: A Call for Further Investigation

The safe handling of this compound is predicated on a conservative approach that acknowledges the significant gaps in its toxicological and safety data.[1] Researchers and laboratory managers must instill a culture of caution, ensuring that all personnel are trained on the protocols outlined in this guide. It is imperative that the scientific community undertakes further studies to thoroughly characterize the chemical, physical, and toxicological properties of this compound to enable the development of more specific and data-driven safety protocols. Until such data is available, the precautionary principle must remain the guiding tenet for its use.

References

  • AFG Bioscience LLC. (2016). This compound - SAFETY DATA SHEET.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY.
  • U.S. Environmental Protection Agency. (n.d.). Guide for Chemical Spill Response.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Thermo Fisher Scientific. (2018). Pyridine - SAFETY DATA SHEET.
  • Key Organics. (2017). Safety Data Sheet: this compound.
  • Biosynth. (n.d.). 3-Bromo-5-methyl-2-(2-methylpropoxy)
  • Autech Industry Co.,Limited. (n.d.). CAS NO. 1255574-44-7 | this compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). Buy this compound, 1g B696368-1g in India.

Sources

An In-depth Technical Guide to 3-Bromo-2-isobutoxy-5-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-2-isobutoxy-5-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. This document delves into its commercial availability, plausible synthetic routes, physicochemical properties, and its potential applications in drug discovery, with a focus on the underlying chemical principles.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence is crucial in many FDA-approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry.[3][4] The electronic properties and the ability of the nitrogen atom to form hydrogen bonds make pyridine and its derivatives valuable components in designing molecules that can interact with biological targets such as enzymes and receptors.[5]

The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its pharmacological profile. Specifically, the presence of a bromine atom, as in this compound, provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures.[6] The isobutoxy group at the 2-position and the methyl group at the 5-position further modulate the compound's lipophilicity and steric hindrance, which can impact its reactivity and biological interactions.

Physicochemical Properties and Commercial Availability

Detailed experimental data for this compound is not widely available in public literature, suggesting it is primarily a research chemical. However, we can infer its general properties based on related structures.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₀H₁₄BrNO-
Molecular Weight 244.13 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar bromo-alkoxypyridines
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water.General solubility of similar organic compounds.
Boiling Point Predicted to be in the range of 250-300 °C at atmospheric pressure.Extrapolation from related compounds like 3-bromo-5-methylpyridine (b.p. 195.1 °C).
Density Likely to be greater than 1 g/mL.Based on the density of 3-bromo-5-methylpyridine (1.4869 g/mL).

Commercial Availability:

As of early 2026, this compound is available from a limited number of specialized chemical suppliers catering to the research and development sector. It is typically offered in small quantities (gram to multi-gram scale) with purities suitable for laboratory synthesis. An isomer, 5-Bromo-2-isobutoxy-3-methylpyridine, is also commercially available and may be of interest for comparative studies.[7] Researchers are advised to contact suppliers directly for up-to-date pricing and availability.

Synthesis of this compound: A Plausible Approach

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted pyridines. A likely two-step approach would involve the bromination of a 2-isobutoxy-5-methylpyridine precursor.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Alkoxylation cluster_1 Step 2: Bromination 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Alkoxylation_Reaction Williamson Ether Synthesis (e.g., NaH, THF) 2-Chloro-5-methylpyridine->Alkoxylation_Reaction Isobutanol Isobutanol Isobutanol->Alkoxylation_Reaction 2-Isobutoxy-5-methylpyridine 2-Isobutoxy-5-methylpyridine Alkoxylation_Reaction->2-Isobutoxy-5-methylpyridine Bromination_Reaction Electrophilic Aromatic Substitution 2-Isobutoxy-5-methylpyridine->Bromination_Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Bromination_Reaction Target_Compound This compound Bromination_Reaction->Target_Compound

Caption: A plausible two-step synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Isobutoxy-5-methylpyridine

This step can be achieved via a Williamson ether synthesis, a reliable method for forming ethers.

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add isobutanol (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form the sodium isobutoxide.

  • Add a solution of 2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-isobutoxy-5-methylpyridine.

Step 2: Synthesis of this compound

The second step involves the regioselective bromination of the electron-rich pyridine ring. The 2-alkoxy group is an activating group and directs electrophilic substitution to the 3- and 5-positions. Due to the presence of the methyl group at the 5-position, bromination is expected to occur at the 3-position.

  • Dissolve 2-isobutoxy-5-methylpyridine (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Cool the solution to 0 °C and add a brominating agent such as N-bromosuccinimide (NBS) (1.05 equivalents) or bromine (1.05 equivalents) portion-wise or dropwise, respectively.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel compounds in drug discovery. The bromine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_other Other Couplings Start This compound Suzuki_Conditions Pd Catalyst Boronic Acid/Ester Base Start->Suzuki_Conditions R-B(OH)₂ Buchwald_Conditions Pd Catalyst Amine Base Start->Buchwald_Conditions R₂NH Sonogashira_Product Alkynylated Pyridine Start->Sonogashira_Product Sonogashira Heck_Product Alkenylated Pyridine Start->Heck_Product Heck Suzuki_Product Aryl/Heteroaryl Substituted Pyridine Suzuki_Conditions->Suzuki_Product Buchwald_Product Aminated Pyridine Derivative Buchwald_Conditions->Buchwald_Product

Sources

An In-depth Technical Guide to 3-Bromo-2-isobutoxy-5-methylpyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after motif for designing molecules that can effectively interact with biological targets. Among the vast array of substituted pyridines, 3-Bromo-2-isobutoxy-5-methylpyridine has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, its properties can be inferred from related structures. A summary of its key identifiers is presented below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1255574-44-7[3]
Molecular Formula C₁₀H₁₄BrNO[3]
Molecular Weight 244.13 g/mol [3]
SMILES CC1=CC(=C(N=C1)OCC(C)C)BrN/A
InChI InChI=1S/C10H14BrNO/c1-7(2)6-14-10-8(11)4-9(3)12-5-10/h4-5,7H,6H2,1-3H3N/A

Note: The CAS number provided is for the target molecule. It is important to distinguish it from its isomer, 5-Bromo-2-isobutoxy-3-methylpyridine (CAS No. 1288992-15-3).[4]

Synthesis of this compound: A Plausible Synthetic Approach

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine 3-Bromo-2-hydroxy-5-methylpyridine 3-Bromo-2-hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine->3-Bromo-2-hydroxy-5-methylpyridine Bromination (NBS, Acetonitrile) This compound This compound 3-Bromo-2-hydroxy-5-methylpyridine->this compound Williamson Ether Synthesis (Isobutyl bromide, NaH, THF) Suzuki-Miyaura Coupling sub This compound product 3-Aryl-2-isobutoxy-5-methylpyridine sub->product Pd catalyst, Base boronic R-B(OH)₂ boronic->product PCAB_Synthesis start This compound intermediate Coupled Intermediate start->intermediate Cross-Coupling Reaction final P-CAB Candidate intermediate->final Further Functionalization

Sources

An In-depth Technical Guide to 3-Bromo-2-isobutoxy-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity. Among the myriad of substituted pyridines, 3-bromo-2-alkoxy-5-methylpyridine derivatives have emerged as valuable intermediates in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of a specific and important member of this class, 3-Bromo-2-isobutoxy-5-methylpyridine, focusing on its synthesis, characterization, and role as a key building block in modern drug discovery.

De Novo Synthesis: A Strategic Approach to the this compound Scaffold

The synthesis of this compound is a multi-step process that can be logically divided into two main stages: the construction of the core 3-bromo-5-methylpyridine structure, followed by the introduction of the 2-isobutoxy group. While a singular, dedicated publication on the "discovery" of this specific molecule is not apparent in the scientific literature, its preparation can be confidently inferred from established synthetic methodologies and patent literature precedents for analogous structures.

Part 1: Construction of the 3-Bromo-5-methylpyridine Core

A robust and scalable synthesis of the 3-bromo-5-methylpyridine core can be achieved through a sequence of reactions starting from readily available precursors. The following protocol is a composite of methodologies described in the patent literature for the synthesis of similarly substituted pyridines.[1][2]

Experimental Protocol: Synthesis of 3-Bromo-5-methylpyridine

  • Step 1: Condensation and Decarboxylation to form 3-nitro-5-methylpyridine

    • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, a dispersion of an alkali metal (e.g., sodium) in an inert solvent such as toluene is prepared.

    • Diethyl malonate is added dropwise to the alkali metal dispersion, leading to the formation of the corresponding salt.

    • A toluene solution of 3-nitro-5-chloropyridine is then added dropwise to the reaction mixture. The condensation reaction is typically carried out at an elevated temperature.

    • Upon completion of the condensation, the reaction mixture is subjected to acidic hydrolysis and heating to effect decarboxylation, yielding 3-nitro-5-methylpyridine.

  • Step 2: Reduction of the Nitro Group to form 3-amino-5-methylpyridine

    • The 3-nitro-5-methylpyridine obtained in the previous step is dissolved in a suitable solvent, such as methanol.

    • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

    • The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, until the reduction of the nitro group to an amine is complete, affording 3-amino-5-methylpyridine.

  • Step 3: Sandmeyer Reaction to introduce Bromine

    • The 3-amino-5-methylpyridine is dissolved in an aqueous acidic solution, typically hydrobromic acid, and cooled to a low temperature (e.g., -10°C to 0°C).

    • An aqueous solution of sodium nitrite is added dropwise, leading to the formation of the corresponding diazonium salt.

    • This is followed by the addition of a copper(I) bromide catalyst. The diazonium salt then undergoes a Sandmeyer reaction, where the diazo group is replaced by a bromine atom, yielding the desired 3-bromo-5-methylpyridine.[1][2]

Synthesis_Part1 A Diethyl Malonate + 3-Nitro-5-chloropyridine B Condensation & Decarboxylation A->B 1. Alkali Metal 2. Acid, Heat C 3-Nitro-5-methylpyridine B->C D Reduction (H2, Pd/C) C->D E 3-Amino-5-methylpyridine D->E F Sandmeyer Reaction (NaNO2, HBr, CuBr) E->F G 3-Bromo-5-methylpyridine F->G

Figure 1: Synthetic pathway to the 3-Bromo-5-methylpyridine core.
Part 2: Introduction of the 2-Isobutoxy Group

With the 3-bromo-5-methylpyridine core in hand, the next critical step is the introduction of the isobutoxy group at the 2-position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 2-halo precursor.

Experimental Protocol: Synthesis of this compound

  • Step 1: Halogenation of the 2-position to form 2-chloro-3-bromo-5-methylpyridine

    • The 3-bromo-5-methylpyridine is first converted to its N-oxide by treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

    • The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to install a chlorine atom at the 2-position, yielding 2-chloro-3-bromo-5-methylpyridine.

  • Step 2: Williamson Ether Synthesis

    • Sodium hydride is carefully added to a solution of isobutanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0°C to form sodium isobutoxide in situ.

    • The 2-chloro-3-bromo-5-methylpyridine is then added to the solution of sodium isobutoxide.

    • The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, where the isobutoxide displaces the chloride at the 2-position.

    • Upon completion, the reaction is quenched, and the product, this compound, is isolated and purified.

Synthesis_Part2 A 3-Bromo-5-methylpyridine B N-Oxidation & Chlorination A->B 1. m-CPBA 2. POCl3 C 2-Chloro-3-bromo-5-methylpyridine B->C D Williamson Ether Synthesis C->D Sodium Isobutoxide, Heat E This compound D->E

Figure 2: Introduction of the 2-isobutoxy group.

Physicochemical Properties and Characterization

The accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C10H14BrNON/A
Molecular Weight 244.13 g/mol N/A
CAS Number 1288992-15-3N/A
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not reported, estimated to be >200 °CN/A
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)N/A

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring (singlet, ~2.3 ppm), the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), and two distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Application in Drug Discovery: A Key Intermediate for IRAK4 Inhibitors

This compound is a valuable intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response.[3][4][5] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[6][7]

The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for the introduction of various functionalities, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient construction of complex molecular architectures required for potent inhibition of IRAK4. The 2-isobutoxy and 5-methyl groups contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding to the target protein and its pharmacokinetic properties.

A prominent application of this intermediate is in the synthesis of thienopyridinyl and thiazolopyridinyl compounds, which have been identified as potent IRAK4 inhibitors.[7] In a typical synthetic sequence, this compound would undergo a Suzuki coupling with a suitable boronic acid or ester derivative of a thienopyridine or thiazolopyridine core, followed by further functionalization to yield the final active pharmaceutical ingredient.

Application A This compound B Suzuki Coupling A->B Thienopyridinyl Boronic Ester, Pd Catalyst, Base C Complex Pyridine Derivative B->C D Further Functionalization C->D E IRAK4 Inhibitor (API) D->E

Figure 3: Application in the synthesis of IRAK4 inhibitors.

Conclusion

This compound, while not a widely studied molecule in its own right, represents a crucial building block in the synthesis of high-value, biologically active compounds. Its multi-step synthesis, culminating in a versatile scaffold, allows for the strategic elaboration into complex molecules targeting key players in disease pathways, such as IRAK4. This technical guide has provided a comprehensive overview of its synthesis, properties, and application, underscoring the importance of such intermediates in the ongoing quest for novel therapeutics.

References

  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN107162963A.
  • Shaikh, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
  • (2014). Synthetic method for 3-bromopyridine. CN104130183A.
  • (2016). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.
  • El-Sayed, M. A. A. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 9(7), 133-136.
  • (2016).
  • Scott, J. S. et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(2), 1256-1277.
  • Singh, V. K. et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6539.
  • Buckley, G. M. et al. (2011). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 11(8), 964-976.
  • (2018). Inhibitors of IRAK4 activity. US9943516B2.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Ahmad, S. et al. (2021). Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. WO2021016289A1.

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the pyridine ring is therefore a critical task in the synthesis of novel therapeutic agents.[3][4][5] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7][8]

This guide focuses on 3-Bromo-2-isobutoxy-5-methylpyridine , a highly functionalized and valuable building block for drug discovery professionals. The presence of three distinct substituents—a reactive bromine atom at the 3-position for cross-coupling, a sterically demanding isobutoxy group at the 2-position, and an electron-donating methyl group at the 5-position—presents unique challenges and opportunities in synthesis. The 2-alkoxy pyridine motif, in particular, is prevalent in a range of bioactive molecules.[9]

As a senior application scientist, this document is structured to provide not just procedural steps, but the underlying chemical logic. We will explore the causality behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to not only replicate these protocols but to adapt and troubleshoot them effectively for the synthesis of novel pyridine derivatives.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, essential for synthesizing biaryl and heteroaryl structures.[1][10][11] The reaction's robustness, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy in synthetic campaigns.[10][12]

Reaction Principle & Mechanistic Insight

The catalytic cycle, shown below, is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. A critical subsequent step is transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[12] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[13]

For a substrate like this compound, the electron-rich nature of the ring (due to the alkoxy and methyl groups) and the steric hindrance from the isobutoxy group adjacent to the reaction site can impede the oxidative addition step. Therefore, the selection of an appropriate ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote efficient oxidative addition and subsequent reductive elimination for such challenging substrates.[6][14]

Suzuki_Miyaura_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-Br ArylHalide->OxAdd

Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Reaction Protocols for Suzuki-Miyaura Coupling

The following table summarizes established conditions for the Suzuki coupling of analogous substituted bromopyridines. These serve as excellent starting points for optimizing the reaction of this compound.

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference Notes
Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012Phenylboronic acid85For 3-bromo-2-methylpyridine.[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100164-Methoxyphenylboronic acid92For 3-bromo-2-methylpyridine.[6]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80183-Thienylboronic acid88For 3-bromo-2-methylpyridine.[6]
PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/Dioxane854General for halo-aromatics.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from established methods for substituted bromopyridines.[1][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 16-24 h), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C–N) bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16][17] This reaction has largely replaced harsher classical methods, offering a broad substrate scope and high functional group tolerance.[15]

Reaction Principle & Mechanistic Insight

The reaction follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][18] A strong, non-nucleophilic base is crucial for deprotonating the amine, forming the key palladium-amido intermediate.[15] The steric hindrance of the 2-isobutoxy group in our substrate necessitates the use of sterically bulky phosphine ligands (e.g., (±)-BINAP, JohnPhos) to facilitate the reductive elimination step and prevent catalyst deactivation.[15]

Buchwald_Hartwig_Workflow Start Start Setup 1. Assemble Reagents (Ar-Br, Amine, Pd Precursor, Ligand, Base) in Schlenk Flask Start->Setup Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Anhydrous Solvent (e.g., Toluene) Inert->Solvent Heat 4. Heat with Vigorous Stirring (80-110 °C) Solvent->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Reaction Incomplete Workup 6. Cool, Dilute, & Filter Monitor->Workup Reaction Complete Purify 7. Extraction & Column Chromatography Workup->Purify Product Final Product: Arylamine Purify->Product

Sources

Application Notes and Protocols: The Strategic Utility of 5-Bromo-2-isobutoxy-3-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyridine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of modern drug design. "5-Bromo-2-isobutoxy-3-methylpyridine" emerges as a valuable building block, offering a unique combination of steric and electronic features. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 2-isobutoxy and 3-methyl groups provide steric bulk and lipophilicity, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-bromo-2-isobutoxy-3-methylpyridine in synthetic medicinal chemistry. We will delve into its physicochemical properties, key applications in the construction of complex molecular architectures, and detailed, field-proven protocols for its use in cornerstone reactions.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. While specific experimental data for 5-bromo-2-isobutoxy-3-methylpyridine is not extensively published, we can infer its properties from closely related analogues.

Table 1: Estimated Physicochemical Properties of 5-Bromo-2-isobutoxy-3-methylpyridine

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
Appearance Colorless to pale yellow oil or low melting solidBased on similar alkoxy-substituted pyridines.
Boiling Point > 200 °C at 760 mmHgExpected to be relatively high due to molecular weight and polarity.
Density ~1.3 g/mLEstimated based on related brominated pyridines.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene). Insoluble in water.The isobutoxy group enhances solubility in organic media.
CAS Number 1288992-15-3[1]

Handling and Storage:

5-Bromo-2-isobutoxy-3-methylpyridine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be stable under normal laboratory conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent potential degradation.

Key Applications in Medicinal Chemistry: A Gateway to Molecular Diversity

The strategic placement of the bromine atom on the pyridine ring makes 5-bromo-2-isobutoxy-3-methylpyridine an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds from simple precursors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[2] In the context of 5-bromo-2-isobutoxy-3-methylpyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. This is a critical step in the synthesis of biaryl compounds, a structural motif present in many approved drugs.

The isobutoxy group at the 2-position can sterically influence the coupling reaction, potentially requiring the use of bulky phosphine ligands to facilitate efficient catalysis. The electron-donating nature of the alkoxy group can also impact the reactivity of the C-Br bond.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System BuildingBlock 5-Bromo-2-isobutoxy-3-methylpyridine Product 5-Aryl-2-isobutoxy-3-methylpyridine (Biaryl Scaffold) BuildingBlock->Product Suzuki-Miyaura Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Ligand Ligand (e.g., SPhos, XPhos) Base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: Role of 5-Bromo-2-isobutoxy-3-methylpyridine in Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds.[3] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common feature in a vast array of biologically active molecules. Using 5-bromo-2-isobutoxy-3-methylpyridine as a substrate, medicinal chemists can introduce a wide variety of primary and secondary amines, amides, and other nitrogen-containing functional groups at the 5-position.

The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance, particularly with the sterically demanding isobutoxy group adjacent to the pyridine nitrogen.[4]

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System BuildingBlock 5-Bromo-2-isobutoxy-3-methylpyridine Product 5-(Amino)-2-isobutoxy-3-methylpyridine (Arylamine Scaffold) BuildingBlock->Product Buchwald-Hartwig Amination Amine Primary/Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Bulky Phosphine Ligand (e.g., BINAP, DavePhos) Base Base (e.g., NaOt-Bu, K₃PO₄)

Caption: Application in Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar bromopyridine substrates.[4][5] It is imperative that these reactions are optimized for 5-bromo-2-isobutoxy-3-methylpyridine in a laboratory setting.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of 5-bromo-2-isobutoxy-3-methylpyridine with an arylboronic acid.

Materials:

  • 5-Bromo-2-isobutoxy-3-methylpyridine (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-isobutoxy-3-methylpyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 5-aryl-2-isobutoxy-3-methylpyridine.

Suzuki_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, base to flask - Inert atmosphere Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (80-100 °C, 2-24h) Monitor by TLC/LC-MS Solvent->Reaction Workup Work-up: - Cool, dilute with EtOAc - Wash with H₂O and brine - Dry and concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-bromo-2-isobutoxy-3-methylpyridine with a primary or secondary amine.

Materials:

  • 5-Bromo-2-isobutoxy-3-methylpyridine (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or a biarylphosphine ligand like XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or K₃PO₄, 1.4-2.5 eq)

  • Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium precursor and the phosphine ligand in the reaction solvent and stir for 10-15 minutes.

  • Reaction Setup: To the flask containing the activated catalyst (or to a new flask under inert atmosphere), add the base, 5-bromo-2-isobutoxy-3-methylpyridine, and the amine.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride (if using NaOt-Bu). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-(amino)-2-isobutoxy-3-methylpyridine.

Buchwald_Workflow Start Start Catalyst_Prep Catalyst Pre-formation (optional) - Mix Pd precursor and ligand Start->Catalyst_Prep Setup Reaction Setup: - Add base, bromopyridine, amine - Inert atmosphere Catalyst_Prep->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (80-110 °C) Monitor by TLC/LC-MS Solvent->Reaction Workup Work-up: - Cool, quench - Dilute, wash, dry, concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion: A Building Block with High Potential

5-Bromo-2-isobutoxy-3-methylpyridine represents a strategically designed building block for medicinal chemistry. Its unique substitution pattern offers a combination of a reactive handle for diversification and steric/electronic features that can be exploited to modulate the properties of target molecules. The protocols outlined in these application notes for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for the incorporation of this versatile scaffold into drug discovery programs. As with any synthetic endeavor, careful optimization of reaction conditions is key to achieving success. The principles and procedures detailed herein are intended to empower researchers to unlock the full potential of this promising building block in the quest for novel therapeutics.

References

  • Hussain, J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359–8393.
  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • Nolan, S. P., & Organ, M. G. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 48(15), 2773-2776.
  • MDPI. (2023). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. International Journal of Molecular Sciences, 24(13), 10843.
  • Mei, Y., & Yang, B. (2018). Rational Application of Drug Promiscuity in Medicinal Chemistry. Future Medicinal Chemistry, 10(15), 1835-1851.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylpyridine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-ol.

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Pyridine Building Block

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.

This application note provides a detailed guide to the synthetic utility of 3-Bromo-2-isobutoxy-5-methylpyridine , a versatile and strategically substituted building block. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The 2-isobutoxy group modulates the electronic nature of the ring and can influence the regioselectivity of certain reactions, while the 5-methyl group provides an additional point for structural modification or metabolic blocking.

We will explore a series of robust protocols for the transformation of this starting material into a diverse array of novel heterocyclic structures. These protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization. The underlying principles and rationale for the selection of catalysts, ligands, and reaction conditions will be discussed, providing researchers with the tools to not only replicate these methods but also adapt them for their specific synthetic targets.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[1][2] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[3][4]

Reaction Principle

The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Starting Material, Boronic Acid, Base, Catalyst, and Ligand Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Quench Quench with Water & Extract Monitor->Quench Complete Dry Dry Organic Layer & Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product Purify->End

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-Isobutoxy-5-methyl-3-(phenyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting bromide).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights & Rationale
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is a bulky electron-rich phosphine that promotes the oxidative addition and reductive elimination steps, which can be challenging for electron-rich heteroaryl halides.[3]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.[4]

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[5]

ParameterValue
Typical Yield 75-90%
Reaction Time 4-12 hours
¹H NMR (CDCl₃, 400 MHz) δ ~7.9 (d, 1H), ~7.5-7.3 (m, 5H), ~7.1 (d, 1H), ~4.1 (d, 2H), ~2.3 (s, 3H), ~2.1 (m, 1H), ~1.0 (d, 6H)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₆H₁₉NO

II. Introducing Alkynyl Scaffolds: The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, providing access to substituted alkynes.[6][7] These products are valuable intermediates for the synthesis of more complex heterocycles through subsequent cyclization reactions.[8]

Reaction Principle

This reaction is co-catalyzed by palladium and copper complexes.[9] The palladium catalyst activates the aryl halide through oxidative addition. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the final product.[7][9]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X  | L₂ Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR      |     L₂ Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Acetylide Cu-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation ArX Ar-X ArX->OxAdd Alkyne H-C≡CR Alkyne->Alkyne_Coord Base Base Base->Alkyne_Coord

Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Synthesis of 3-((Trimethylsilyl)ethynyl)-2-isobutoxy-5-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by triethylamine (2.0 equiv) and ethynyltrimethylsilane (1.5 equiv) via syringe.

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is usually complete in 2-6 hours.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts. Rinse the pad with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

Expert Insights & Rationale
  • Protecting Group: Ethynyltrimethylsilane is used as a stable and less volatile source of acetylene. The trimethylsilyl (TMS) group can be easily removed under mild conditions (e.g., with K₂CO₃ in methanol or TBAF) to reveal the terminal alkyne for further functionalization.

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings.[6] Copper(I) iodide is crucial for the formation of the copper acetylide, which facilitates the transmetalation step.[9]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. Using an amine base is standard practice in these reactions.[8]

ParameterValue
Typical Yield 85-95%
Reaction Time 2-6 hours
¹H NMR (CDCl₃, 400 MHz) δ ~8.0 (d, 1H), ~7.2 (d, 1H), ~4.2 (d, 2H), ~2.3 (s, 3H), ~2.1 (m, 1H), ~1.0 (d, 6H), ~0.25 (s, 9H)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₅H₂₃NOSi

III. Forging C-N Bonds: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[10][11] This method has largely replaced classical methods due to its broad substrate scope and high functional group tolerance.[12]

Reaction Principle

The reaction follows a catalytic cycle similar to other palladium-catalyzed cross-couplings.[12] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The use of sterically hindered phosphine ligands is often crucial for achieving high yields, especially with challenging substrates.[12]

Protocol: Synthesis of N-benzyl-2-isobutoxy-5-methylpyridin-3-amine

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a reaction vial.

  • Reagent Addition: Add a solution of this compound (1.0 equiv) in anhydrous toluene, followed by benzylamine (1.2 equiv).

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.

Expert Insights & Rationale
  • Ligand Choice: XPhos is a highly effective, sterically hindered biaryl phosphine ligand that facilitates the reductive elimination step, which is often the rate-limiting step in C-N coupling reactions.[13]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[12]

  • Inert Conditions: The Pd(0) species and some ligands are sensitive to air and moisture. Therefore, carrying out the reaction under strictly inert conditions is critical for reproducibility and high yields.[14]

ParameterValue
Typical Yield 70-85%
Reaction Time 6-18 hours
¹H NMR (CDCl₃, 400 MHz) δ ~7.4-7.2 (m, 5H), ~7.1 (d, 1H), ~6.8 (d, 1H), ~4.4 (d, 2H), ~4.0 (d, 2H), ~3.8 (br s, 1H), ~2.2 (s, 3H), ~2.0 (m, 1H), ~0.9 (d, 6H)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₇H₂₂N₂O

IV. Constructing Fused Systems: Intramolecular Cyclization

The functionalized pyridines synthesized via the methods above are ideal precursors for constructing more complex, fused heterocyclic systems. For example, an ortho-alkynyl phenol derivative can undergo intramolecular cyclization to form a benzofuran ring.[15][16]

Reaction Principle

This protocol demonstrates a palladium-catalyzed intramolecular cyclization of a 3-alkynyl-2-hydroxypyridine derivative to form a fused furano[2,3-b]pyridine. The reaction proceeds via an initial Sonogashira coupling followed by a dealkylation of the ether and a subsequent intramolecular cyclization. This tandem approach provides a convergent strategy for building complex heterocyclic scaffolds.[17][18]

Cyclization_Workflow Start 3-Alkynyl-2-alkoxypyridine (from Sonogashira) Step1 Ether Cleavage (e.g., BBr₃) Start->Step1 Intermediate 3-Alkynyl-2-hydroxypyridine Step1->Intermediate Step2 Intramolecular Cyclization (Pd-catalyzed) Intermediate->Step2 End Fused Furano[2,3-b]pyridine Step2->End

Figure 3: Synthetic pathway for the formation of a fused furanopyridine.
Protocol: Synthesis of 2,6-Dimethyl-3-phenylfurano[2,3-b]pyridine

This is a two-step protocol starting from the product of a Sonogashira coupling.

Step A: Demethylation (Example using a methoxy analog for clarity)

  • Note: Cleavage of an isobutoxy group would proceed similarly, potentially requiring stronger conditions.

  • Dissolve the 3-alkynyl-2-isobutoxypyridine derivative in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add a solution of boron tribromide (BBr₃) (1.5 equiv) in DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate (NaHCO₃).

  • Extract with DCM, dry the organic layer, and concentrate to yield the crude 2-hydroxypyridine intermediate.

Step B: Palladium-Catalyzed Cyclization

  • Reaction Setup: Combine the crude 2-hydroxypyridine intermediate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and sodium carbonate (Na₂CO₃) (2.0 equiv) in a pressure vessel.

  • Solvent: Add anhydrous dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat to 120 °C for 8 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final fused heterocycle.

Expert Insights & Rationale
  • Ether Cleavage: Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl ethers. The reaction must be performed at low temperatures to control its reactivity.

  • Cyclization Catalyst: Palladium(II) acetate is an effective catalyst for various C-H activation and cyclization reactions.[17] The base is required to facilitate the cyclization process. The reaction often requires elevated temperatures to proceed efficiently.[19]

  • Tandem Potential: In some cases, cyclization can be achieved directly from the aryl halide and a suitable alkyne partner in a one-pot fashion, though yields may vary.

Conclusion

This compound is a highly valuable starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as subsequent intramolecular cyclizations. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers in drug discovery and materials science can effectively utilize this building block to accelerate their synthetic programs and explore new chemical space.

References

[5] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

[6] Sonogashira Coupling. Organic Chemistry Portal. [Link]

[19] Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (2017). Organic & Biomolecular Chemistry. [Link]

[10] Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

[20] Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. (2019). The Journal of Organic Chemistry. [Link]

[8] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

[13] Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2011). ResearchGate. [Link]

[15] Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed. [Link]

[21] Synthesis of heterocyclic compounds. Google Patents.

[17] Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar. [Link]

[4] Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]

Sonogashira Coupling. (2021). Chemistry LibreTexts. [Link]

[22] Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI. [Link]

[11] Buchwald–Hartwig amination. Wikipedia. [Link]

[23] Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). PMC - NIH. [Link]

[7] Sonogashira coupling. Wikipedia. [Link]

[24] Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). PMC - NIH. [Link]

[16] Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. (1997). ResearchGate. [Link]

[2] The Suzuki Reaction. Andrew G Myers Research Group. [Link]

[25] 2-Bromo-5-methylpyridine. (2016). ResearchGate. [Link]

[14] Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. [Link]

[26] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]

[27] Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2015). RSC Publishing. [Link]

[28] Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [Link]

[18] Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2015). ResearchGate. [Link]

Sources

Application Notes and Protocol for the Buchwald-Hartwig Amination of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries, where aryl and heteroaryl amines are ubiquitous structural motifs.[2] The specific substrate, 3-Bromo-2-isobutoxy-5-methylpyridine, presents a unique synthetic challenge due to the electronic properties of the pyridine ring and the steric hindrance imparted by the isobutoxy and methyl substituents. The strategic selection of a suitable catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and ensuring the fidelity of the transformation.[2] This document provides a comprehensive guide to the Buchwald-Hartwig amination of this substrate, grounded in mechanistic principles and supported by established protocols for analogous systems.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3] The key mechanistic steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound, forming a Pd(II) complex. The electron-rich nature of the pyridine ring can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then facilitates the deprotonation of the amine, yielding a palladium-amido intermediate. The choice of base is crucial to avoid side reactions and ensure efficient deprotonation.[4]

  • Reductive Elimination: This final, product-forming step involves the reductive elimination of the desired N-substituted 2-isobutoxy-5-methylpyridin-3-amine. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. Sterically bulky ligands are often employed to promote this crucial step and prevent catalyst decomposition.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR₂ Reduct_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Generalized Procedure

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. Optimization may be required for particularly challenging coupling partners.

Reagents and Materials
Reagent/MaterialPurposeTypical AmountNotes
This compoundStarting Material1.0 equivEnsure purity.
Amine Coupling PartnerNucleophile1.1 - 1.5 equivPurity is critical. Liquid amines should be freshly distilled if necessary.
Palladium Precatalyst (e.g., Pd₂(dba)₃)Catalyst Source1-2 mol%Other sources like Pd(OAc)₂ can be used. Precatalysts often offer better reproducibility.[3]
Phosphine Ligand (e.g., XPhos, RuPhos)Ligand for Palladium2-4 mol%Sterically hindered biaryl phosphine ligands are generally effective for hindered substrates.[2]
Base (e.g., Sodium tert-butoxide, LHMDS)Deprotonation of Amine1.4 - 2.5 equivStrong, non-nucleophilic bases are preferred. The choice may depend on the functional group tolerance of the substrates.[4]
Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane)Reaction Medium0.1 - 0.2 MMust be anhydrous and deoxygenated to prevent catalyst deactivation.
Standard Glassware for Inert Atmosphere ChemistrySchlenk flask or glovebox-Essential for maintaining an inert atmosphere.
Celite®Filtration Aid-Used during work-up to remove fine palladium residues.
Anhydrous Magnesium or Sodium SulfateDrying Agent-For drying the organic phase during work-up.
Safety Precautions
  • This compound: Handle with care. Consult the Safety Data Sheet (SDS) for detailed information.

  • Palladium Catalysts and Phosphine Ligands: Many are air and moisture sensitive and may be toxic. Handle under an inert atmosphere in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide and LHMDS are strong bases and are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: In the inert atmosphere, add this compound and the amine coupling partner to the flask. If the amine is a solid, it can be added with the other solids. If it is a liquid, it should be added via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.2 M with respect to the limiting reagent, this compound.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-isobutoxy-5-methylpyridin-3-amine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd precatalyst, ligand, and base to Schlenk flask B 2. Add this compound and amine A->B C 3. Add anhydrous, degassed solvent B->C D 4. Heat with vigorous stirring (80-110 °C) C->D E 5. Monitor reaction progress (TLC, LC-MS) D->E F 6. Cool and dilute with organic solvent E->F G 7. Filter through Celite® F->G H 8. Aqueous wash (water, brine) G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure all reagents are pure and the solvent is anhydrous and deoxygenated. Screen different palladium precatalysts and ligands. Increase the reaction temperature in increments of 10 °C.
Formation of Side Products Competing reactions (e.g., hydrodehalogenation), substrate or product degradation.Screen different bases; a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial if the substrate is base-sensitive.[4] A different ligand may also minimize side reactions. Lowering the reaction temperature might also be effective.
Difficult Purification Close-running impurities.Optimize the reaction conditions to minimize byproduct formation. Explore different solvent systems for column chromatography. Recrystallization of the final product may also be an option.

Conclusion

The Buchwald-Hartwig amination is a powerful and adaptable method for the synthesis of N-substituted 2-isobutoxy-5-methylpyridin-3-amines. The success of this reaction hinges on the careful selection of the catalytic system and reaction conditions to accommodate the specific steric and electronic nature of the substrates. The protocol provided herein serves as a comprehensive and reliable starting point for researchers in the field, enabling the efficient construction of valuable heterocyclic building blocks for drug discovery and materials science.

References

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.

Sources

"3-Bromo-2-isobutoxy-5-methylpyridine" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: "3-Bromo-2-isobutoxy-5-methylpyridine" in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a central role in regulating complex cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a significant class of drugs in modern oncology.[1]

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in a multitude of clinically approved drugs.[2] Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it an ideal framework for inhibitor design. Specifically, functionalized bromopyridines serve as versatile synthetic intermediates, allowing for the introduction of diverse chemical moieties through cross-coupling reactions.[3]

This application note focuses on the utility of This compound , a commercially available building block[4], in the synthesis of potent and selective kinase inhibitors. We will explore its application in the context of developing inhibitors for BRAF kinase, a key player in the MAPK signaling pathway and a validated target in melanoma and other cancers.[5]

The Role of BRAF in Cancer and the Rationale for Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cascade that transduces signals from the cell surface to the nucleus, governing fundamental cellular activities. The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of this pathway. Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival.[6] This makes mutant BRAF a highly attractive target for cancer therapy.[7]

Dabrafenib is an FDA-approved inhibitor of BRAF kinase for the treatment of BRAF V600E mutation-positive metastatic melanoma.[8][9] The chemical structure of Dabrafenib highlights the importance of a substituted pyridine core in achieving high-affinity binding to the kinase domain.

Below is a simplified representation of the MAPK signaling pathway and the point of intervention for BRAF inhibitors.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival BRAF Inhibitor (e.g., Dabrafenib analog) BRAF Inhibitor (e.g., Dabrafenib analog) BRAF Inhibitor (e.g., Dabrafenib analog)->BRAF (V600E)

Figure 1: Simplified MAPK Signaling Pathway and BRAF Inhibition.

Synthetic Strategy: Leveraging this compound for Kinase Inhibitor Synthesis

The bromine atom at the 3-position of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters. The isobutoxy group at the 2-position and the methyl group at the 5-position provide steric and electronic properties that can be fine-tuned to optimize inhibitor potency, selectivity, and pharmacokinetic profiles.

Herein, we propose a synthetic route to a novel analog of a BRAF inhibitor, utilizing this compound as the starting material. The synthetic workflow is depicted below.

Synthesis_Workflow A 3-Bromo-2-isobutoxy- 5-methylpyridine C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Coupled Intermediate C->D E Further Functionalization (e.g., amidation) D->E F Final Kinase Inhibitor Analog E->F

Sources

Application Note: Strategic Derivatization of 3-Bromo-2-isobutoxy-5-methylpyridine for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of the 3-Bromo-2-isobutoxy-5-methylpyridine scaffold, a key heterocyclic building block for the generation of diverse chemical libraries aimed at biological screening. We present detailed, robust, and reproducible protocols for high-throughput synthesis using palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The rationale behind experimental design, reaction optimization, and quality control is thoroughly discussed to equip researchers in drug discovery and chemical biology with the necessary tools to effectively explore the structure-activity relationship (SAR) of this promising scaffold.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine motif is a cornerstone of medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to engage in π-stacking interactions with biological targets. The specific scaffold, this compound, presents a synthetically tractable platform for generating a diverse library of novel compounds. The bromine atom at the 3-position serves as a versatile anchor for a multitude of cross-coupling reactions, while the isobutoxy and methyl groups at the 2- and 5-positions, respectively, modulate the scaffold's lipophilicity and steric profile, which can be crucial for target engagement and pharmacokinetic properties. The strategic derivatization of this core structure allows for a systematic exploration of the surrounding chemical space, a fundamental step in modern drug discovery.[1][2][3]

Scaffold Analysis and Derivatization Strategy

The primary site for derivatization on this compound is the carbon-bromine bond at the 3-position. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and broad substrate scope, making them ideal for library synthesis.[4] Our derivatization strategy focuses on three key transformations at this position to maximize structural diversity:

  • Suzuki-Miyaura Coupling: To introduce a wide array of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: To incorporate diverse primary and secondary amines.

  • Sonogashira Coupling: To install terminal and substituted alkynes.

This multi-pronged approach ensures a comprehensive exploration of the chemical space around the pyridine core, generating compounds with a wide range of electronic and steric properties.

Derivatization_Strategy cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Compound Library Core 3-Bromo-2-isobutoxy- 5-methylpyridine Suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) Core->Suzuki Pd cat. Base Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd cat., Ligand Base Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu cat. Base Aryl_Deriv 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Deriv Amino_Deriv 3-Amino Derivatives Buchwald->Amino_Deriv Alkynyl_Deriv 3-Alkynyl Derivatives Sonogashira->Alkynyl_Deriv QC_Workflow A Parallel Synthesis of Derivatives B High-Throughput Purification (e.g., Prep-LCMS) A->B Crude Products C QC Analysis: Purity (LC-MS) & Identity (¹H NMR) B->C Purified Compounds D Quantification and Normalization C->D QC Passed Compounds (>95% Purity) E Plate Reformatting (Assay-Ready Plates in DMSO) D->E Normalized Stocks F Biological Screening E->F

Sources

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2][3] Its utility stems from the mild reaction conditions often employed, including room temperature and the use of mild bases, which allows for a high degree of functional group tolerance.[1][4]

This guide provides a detailed experimental protocol for the Sonogashira coupling of 3-bromo-2-isobutoxy-5-methylpyridine, a substituted heteroaromatic halide of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and discuss critical parameters for successful execution and optimization.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[4]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often considered the rate-determining step.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[8]

  • Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[4] This species is then ready for the transmetalation step with the palladium complex.

While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[1][9] This has led to the development of numerous "copper-free" Sonogashira protocols, which are particularly advantageous when dealing with sensitive or expensive alkynes.[9][10][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (from Cu cycle) PdII_ArX->Transmetalation Cu-C≡CR PdII_ArR Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Coordination Coordination & Deprotonation CuX->Coordination H-C≡CR, Base Alkyne H-C≡CR Alkyne->Coordination CuAcetylide Cu-C≡CR Coordination->CuAcetylide CuAcetylide->Transmetalation caption Catalytic cycles of the Sonogashira coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableStore under inert atmosphere
Terminal Alkyne≥97%Commercially availablee.g., Phenylacetylene, 1-hexyne
Pd(PPh₃)₂Cl₂Catalyst gradeCommercially availableHandle in a glovebox or under inert gas
Copper(I) Iodide (CuI)≥98%Commercially availableProtect from light; handle under inert gas
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially availableUse freshly distilled or from a sure-seal bottle
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableUse freshly distilled or from a sure-seal bottle
Saturated aq. NH₄ClReagent grade-For workup
Ethyl Acetate (EtOAc)ACS grade-For extraction
Brine--Saturated NaCl solution
Anhydrous Na₂SO₄ or MgSO₄Reagent grade-For drying organic phase
Silica Gel230-400 mesh-For column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Septa

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe. A typical solvent ratio is 5:2 THF:Et₃N.

    • Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied. However, be aware that higher temperatures can increase the formation of byproducts.[4]

  • Workup:

    • Once the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature if it was heated.

    • Dilute the reaction mixture with ethyl acetate.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common starting point is a hexane/ethyl acetate gradient.

Troubleshooting and Key Considerations

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling can prevent deactivation.

    • Insufficient Degassing: Oxygen can deactivate the catalyst and promote alkyne homocoupling.[12] Thoroughly degas the solvents and the reaction vessel.

    • Reactivity of Aryl Bromide: Aryl bromides are generally less reactive than aryl iodides.[1][4] If the reaction is slow, consider increasing the temperature or using a more active catalyst system (e.g., with more electron-rich and bulky phosphine ligands).[5][13]

    • Base: The choice and purity of the base are crucial. An amine base like triethylamine or diisopropylethylamine is commonly used to neutralize the HBr generated during the reaction.[1]

  • Alkyne Homocoupling (Glaser Coupling):

    • This is a common side reaction, especially in the presence of copper and oxygen.[1][9]

    • To minimize this, maintain a strictly inert atmosphere.

    • Consider a copper-free protocol, which may require a more active palladium catalyst or different reaction conditions.[10][11]

  • Purification Challenges:

    • Residual palladium catalyst can sometimes be difficult to remove. Filtering the crude reaction mixture through a short plug of Celite or silica gel before concentration can help.[14]

    • The choice of eluent for column chromatography is critical for separating the product from starting materials and byproducts.

Safety Precautions

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care, preferably in a fume hood or glovebox.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

  • Inert Atmosphere: Take care when working with inert gas lines and ensure proper ventilation.

Characterization of the Product

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the coupled product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic alkyne C≡C stretch.

By following this detailed guide, researchers can confidently perform the Sonogashira coupling of this compound and adapt the protocol for a variety of terminal alkynes, facilitating the synthesis of novel compounds for further investigation.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Gelbcke, M., et al. (2018). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed. Organic Letters.
  • Jouda, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Skrydstrup, T., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters.
  • Majumdar, K. C., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • E.J. Corey, et al. (2008). Copper-free Sonogashira coupling. The Chemical Record.
  • Organic-Synthesis.com. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Ali, M., et al. (2020).
  • NROChemistry. Sonogashira Coupling. [Link]
  • Domyati, F. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate.
  • Mondal, B., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis.
  • Chen, J., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • ResearchGate. What is the best procedure for Sonogashira coupling? [Link]
  • Lota, R., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Snieckus, V., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • YouTube.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • Wipf Group.
  • Wang, X., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal.

Sources

Application Notes & Protocols: Strategic Use of 3-Bromo-2-isobutoxy-5-methylpyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of modern agrochemical discovery, substituted pyridine scaffolds are of paramount importance, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1] The specific molecule, 3-Bromo-2-isobutoxy-5-methylpyridine , represents a highly versatile and strategic building block for the synthesis of next-generation crop protection agents. Its value is derived from a unique combination of structural features:

  • The Pyridine Core: A well-established toxophore known for its favorable physicochemical properties and ability to interact with a wide range of biological targets.

  • A Reactive 3-Bromo Handle: This bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, serving as the primary gateway for introducing molecular complexity and building the core of the final active ingredient.[2]

  • A Modulating 2-Isobutoxy Group: The isobutoxy group plays a critical role in fine-tuning the molecule's properties. Compared to a simpler methoxy group, its branched alkyl chain can enhance lipophilicity, influence metabolic stability by sterically hindering enzymatic attack, and optimize the binding conformation of the final molecule within the target enzyme's active site.

  • An Influential 5-Methyl Group: This small alkyl group modifies the electronic landscape of the pyridine ring and can contribute to selective binding interactions.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key chemical transformations and their application in the synthesis of potent agrochemicals, with a particular focus on the picolinamide class of fungicides.[3]

Core Synthetic Transformations

The synthetic power of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to constructing complex carbon-carbon and carbon-nitrogen bonds under mild conditions.[2]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagent R-B(OH)₂ / Pd Catalyst main->suzuki_reagent sono_reagent R-C≡CH / Pd, Cu Catalysts main->sono_reagent buch_reagent R₂NH / Pd Catalyst main->buch_reagent suzuki_product Biaryl / Heterobiaryl Core (Fungicides, Herbicides) suzuki_reagent->suzuki_product C-C Bond Formation sono_product Alkynyl Pyridine Derivatives (Synthetic Intermediates) sono_reagent->sono_product C-C(sp) Bond Formation buch_product N-Aryl / N-Heteroaryl Amines (Insecticides, Fungicides) buch_reagent->buch_product C-N Bond Formation

Diagram 1: Key Synthetic Pathways for this compound.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block, enabling the facile synthesis of biaryl and heterobiaryl structures that are prevalent in modern agrochemicals. This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.[4]

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl halides. Phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[5] A mixed aqueous-organic solvent system (e.g., Dioxane/Water) is commonly used to ensure solubility of both the organic and inorganic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
Pd(PPh₃)₄ (5) - K₃PO₄ (1.5) 1,4-Dioxane / H₂O 85-95 70-90 [6]
Pd(dppf)Cl₂ (3) - K₂CO₃ (2.0) DMF 100 85-95 [7]

| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O | 100 | >90 | (General) |

Sonogashira Cross-Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for installing alkynyl groups onto the pyridine ring, creating versatile intermediates for further functionalization or as part of the final bioactive molecule.[8] The reaction employs a dual-catalyst system, typically palladium and copper(I), to couple the bromopyridine with a terminal alkyne.[9]

Causality in Protocol Design: The copper(I) co-catalyst is crucial for activating the alkyne, forming a copper acetylide intermediate that readily undergoes transmetalation to the palladium center.[10] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base and often as a solvent, facilitating the catalytic cycle. The choice of palladium source and ligand can be tailored to the substrate's reactivity.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless agrochemicals. The Buchwald-Hartwig amination offers a general and high-yielding method for coupling the bromopyridine with a wide range of primary and secondary amines.[11]

Causality in Protocol Design: This reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, Xantphos) which promotes the reductive elimination step—often the rate-limiting step for C-N bond formation.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13] Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent catalyst deactivation.

Application Spotlight: Synthesis of a Picolinamide Fungicide Precursor

To illustrate the practical application of these core transformations, we present a hypothetical, yet chemically robust, synthetic route to a key precursor for a picolinamide fungicide. Picolinamides are a vital class of fungicides that inhibit fungal respiration by targeting the Qi site of mitochondrial complex III, a different mode of action from the more common QoI (strobilurin) fungicides.[3][14]

This multi-step synthesis demonstrates how this compound can be elaborated into a more complex intermediate, ready for final amide coupling to produce a potential fungicidal agent.

G A This compound B Step 1: Suzuki Coupling (4-Cyanophenyl)boronic acid Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O A->B C Intermediate 1 4-(2-isobutoxy-5-methylpyridin-3-yl)benzonitrile B->C D Step 2: Nitrile Hydrolysis NaOH, EtOH/H₂O, Reflux C->D E Intermediate 2 4-(2-isobutoxy-5-methylpyridin-3-yl)benzoic acid D->E F Step 3: Amide Coupling Substituted Aniline, Coupling Agent (e.g., HATU) E->F G Final Picolinamide Fungicide Analog F->G

Diagram 2: Multi-step synthesis of a potential picolinamide fungicide.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 4.1: Suzuki-Miyaura Coupling to Synthesize 4-(2-isobutoxy-5-methylpyridin-3-yl)benzonitrile (Intermediate 1)

This protocol provides a representative method for C-C bond formation, a key step in building the core structure of many agrochemicals.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Add solids to oven-dried flask: - this compound - (4-Cyanophenyl)boronic acid - Pd(dppf)Cl₂ - K₂CO₃ b Purge flask with Argon/Nitrogen a->b c Add degassed solvents: - 1,4-Dioxane - H₂O b->c d Heat mixture to 90-100 °C with vigorous stirring c->d e Monitor reaction by TLC/LC-MS until starting material is consumed (4-12 h) d->e f Cool to RT, dilute with Ethyl Acetate e->f g Wash with H₂O and Brine f->g h Dry organic layer (Na₂SO₄), filter, and concentrate g->h i Purify by column chromatography (Silica gel, Hexanes/EtOAc) h->i

Diagram 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents:

Reagent MW Amount Moles Equiv.
This compound 244.12 1.00 g 4.09 mmol 1.0
(4-Cyanophenyl)boronic acid 146.94 0.72 g 4.91 mmol 1.2
Pd(dppf)Cl₂ 816.64 100 mg 0.12 mmol 0.03
K₂CO₃ (anhydrous) 138.21 1.13 g 8.18 mmol 2.0
1,4-Dioxane (anhydrous) - 20 mL - -

| Deionized Water | - | 5 mL | - | - |

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g), (4-cyanophenyl)boronic acid (0.72 g), Pd(dppf)Cl₂ (100 mg), and anhydrous potassium carbonate (1.13 g).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15 minutes. Add the degassed 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting:

  • Low Yield: Ensure all reagents are dry and the solvents are properly degassed to prevent catalyst deactivation. Consider using a different ligand (e.g., SPhos) or base (e.g., K₃PO₄).

  • Debromination of Starting Material: This can occur if the boronic acid is not pure or if the reaction is run for too long. Ensure high-quality boronic acid is used.

Protocol 4.2: Buchwald-Hartwig Amination with Aniline

This protocol provides a representative method for C-N bond formation, a common strategy for introducing amine functionalities into agrochemical scaffolds.[15]

Materials & Reagents:

Reagent MW Amount Moles Equiv.
This compound 244.12 1.00 g 4.09 mmol 1.0
Aniline 93.13 0.46 g 4.91 mmol 1.2
Pd₂(dba)₃ 915.72 76 mg 0.08 mmol 0.02
(±)-BINAP 622.67 102 mg 0.16 mmol 0.04
Sodium tert-butoxide (NaOtBu) 96.10 0.55 g 5.73 mmol 1.4

| Toluene (anhydrous) | - | 20 mL | - | - |

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (76 mg), (±)-BINAP (102 mg), and sodium tert-butoxide (0.55 g) to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Remove the flask from the glovebox (if used). Add this compound (1.00 g), followed by anhydrous toluene (20 mL) and aniline (0.46 g) via syringe.

  • Reaction: Seal the Schlenk flask and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromopyridine is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Dilute with ethyl acetate (50 mL).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value, strategically functionalized building block for agrochemical synthesis. Its true potential is realized through modern palladium-catalyzed cross-coupling reactions, which provide efficient and modular access to a vast chemical space. The protocols and applications detailed herein, particularly the synthesis of precursors for advanced picolinamide fungicides, demonstrate the robust utility of this intermediate. By understanding the causality behind protocol design for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel, high-efficacy crop protection solutions.

References

  • Jadhav, A. M., et al. (2014).
  • Tóth, F., et al. (2024). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. [Link]
  • Wang, D., et al. (2016). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
  • Zhang, Y., et al. (2023). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
  • Li, J. J., et al. (2007).
  • Aouine, Y., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]
  • Google Patents. (2021). Process for synthesis of picolinamides.
  • Google Patents. (1990).
  • Li, J. J., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Google Patents. (2014). Synthetic method for 3-bromopyridine.
  • Manas Petro Chem.
  • Kliachyna, M., et al. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Chen, M., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Google Patents. (2023). Methods for synthesis of oxypicolinamides.
  • Li, J. J., et al. (2007).
  • Shakhmaev, R. N., et al. (2020). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. [Link]
  • Aouine, Y., et al. (2025).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Kumar, A., et al. (2020).
  • Google Patents. (2021). Picolinamide derivatives useful as agricultural fungicides.
  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Google Patents. (1996).
  • Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
  • Google Patents. (2014).
  • Young, D. H., et al. (2021). Structures of picolinamide fungicides fenpicoxamid and florylpicoxamid,....
  • Morita, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
  • Gilligan, P. J., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]
  • European Patent Office. PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES. [Link]
  • Kurtoic, E., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

Sources

The Strategic Utility of 3-Bromo-2-isobutoxy-5-methylpyridine and its Analogs as Key Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive framework for the design of novel therapeutics. Within this class, halo-substituted alkoxypyridines, such as 3-Bromo-2-isobutoxy-5-methylpyridine, have emerged as exceptionally versatile intermediates. The strategic placement of a bromine atom, an alkoxy group, and a methyl group on the pyridine ring provides a rich chemical handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles.

This technical guide delves into the application of this compound and its structural analogs as pivotal building blocks in drug discovery. We will explore their synthesis, with a particular focus on their role as precursors to fused heterocyclic systems like imidazo[1,2-a]pyridines, a class of compounds renowned for their diverse biological activities. This document will provide detailed, field-proven protocols and explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these valuable intermediates.

The Synthetic Versatility of 3-Bromo-2-alkoxypyridines

The synthetic utility of 3-bromo-2-alkoxypyridines lies in the orthogonal reactivity of their functional groups. The bromine atom at the 3-position is primed for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the accessible chemical space.[1] The 2-alkoxy group, in this case, isobutoxy, serves to modulate the electronic properties of the pyridine ring and can influence the regioselectivity of subsequent reactions. Furthermore, the 5-methyl group can provide additional steric and electronic influence, and can be a site for further functionalization.

A particularly fruitful application of these intermediates is in the synthesis of imidazo[1,2-a]pyridines. This fused bicyclic system is the core of numerous drugs with a wide range of therapeutic applications, including anti-ulcer agents, anxiolytics, and anticancer agents.[2] The synthesis of the imidazo[1,2-a]pyridine scaffold often proceeds via the condensation of a 2-aminopyridine derivative with an α-haloketone. 3-Bromo-2-alkoxypyridines can be readily converted to the corresponding 2-aminopyridines, making them valuable precursors in this synthetic route.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A general and adaptable protocol is outlined below.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Bromo-2-chloro-5-methylpyridine

  • Isobutyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add isobutyl alcohol (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of sodium isobutoxide back to 0 °C.

  • Add a solution of 3-Bromo-2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise to the cooled alkoxide solution.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Rationale for Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the isobutyl alcohol, forming the nucleophilic isobutoxide. Sodium hydride is a common and effective choice for this transformation.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water would react with the sodium hydride. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the nucleophilic aromatic substitution to completion.

  • Aqueous Workup: The quench with ammonium chloride neutralizes any remaining base, and the subsequent extractions and washes remove inorganic byproducts and impurities.

Application in the Synthesis of Imidazo[1,2-a]pyridine Scaffolds

As previously mentioned, a key application of 3-bromo-2-alkoxypyridines is in the synthesis of the imidazo[1,2-a]pyridine ring system. This typically involves the conversion of the 2-alkoxypyridine to a 2-aminopyridine, followed by condensation with an α-haloketone.

Workflow for Imidazo[1,2-a]pyridine Synthesis

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Diversification (Optional) A This compound B Buchwald-Hartwig Amination (e.g., Pd catalyst, ligand, base, amine source) A->B Reaction C 3-Bromo-5-methylpyridin-2-amine B->C Product E Condensation Reaction C->E D α-Haloketone (e.g., 2-bromoacetophenone) D->E F 3-Bromo-2-phenyl-7-methylimidazo[1,2-a]pyridine E->F G Suzuki-Miyaura Coupling (e.g., Pd catalyst, base, boronic acid) F->G H Diversified Imidazo[1,2-a]pyridine Analogs G->H

Caption: General workflow for the synthesis of diversified imidazo[1,2-a]pyridines.

Protocol 2: Synthesis of a 3-Bromo-imidazo[1,2-a]pyridine Derivative

This protocol outlines the synthesis of a representative 3-bromo-imidazo[1,2-a]pyridine from 3-bromo-5-methylpyridin-2-amine.

Materials:

  • 3-Bromo-5-methylpyridin-2-amine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-methylpyridin-2-amine (1.0 equivalent) and 2-bromoacetophenone (1.1 equivalents) in ethanol.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 3-bromo-2-phenyl-7-methylimidazo[1,2-a]pyridine.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common and effective solvent for this type of condensation reaction.

  • Sodium Bicarbonate: A mild base is used to neutralize the hydrobromic acid that is formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heating is necessary to promote the condensation and cyclization steps.

The Power of Suzuki-Miyaura Coupling for Lead Optimization

The bromine atom on the imidazo[1,2-a]pyridine scaffold, derived from the starting material, is a powerful tool for lead optimization in a drug discovery program. The Suzuki-Miyaura cross-coupling reaction can be employed to introduce a wide variety of substituents at this position, allowing for the systematic exploration of structure-activity relationships (SAR).

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative\nAddition->R-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation R-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Transmetalation->R-Pd(II)-Ar'(L2) Ar'-B(OR)2 (Base) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 R-Ar' Ar-Br R-Br R-B(OR)2 Ar'-B(OR)2 R-Ar' R-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a 3-Bromo-imidazo[1,2-a]pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the previously synthesized 3-bromo-imidazo[1,2-a]pyridine.

Materials:

  • 3-Bromo-2-phenyl-7-methylimidazo[1,2-a]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add the 3-bromo-2-phenyl-7-methylimidazo[1,2-a]pyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the desired biaryl product.

Rationale for Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can also be employed and may require optimization.

  • Base: An inorganic base like potassium carbonate is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.

Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative conditions for the coupling of various bromopyridine derivatives, providing a useful starting point for reaction optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1570-90[1]
PdCl₂(dppf)K₂CO₃Toluene/H₂O801282[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1001875-95[3]

Conclusion

This compound and its analogs are valuable and versatile intermediates in the field of drug discovery. Their well-defined reactivity allows for the efficient construction of complex molecular scaffolds, particularly the medicinally important imidazo[1,2-a]pyridine core. The strategic incorporation of a bromine atom provides a crucial handle for late-stage functionalization via powerful cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the rapid generation of diverse compound libraries for SAR studies. The protocols and rationale detailed in this guide provide a solid foundation for researchers to effectively utilize these key intermediates in their drug discovery programs, ultimately accelerating the development of novel therapeutics.

References

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • Zhejiang Medicine Co Ltd Xinchang Pharmaceutical Factory. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.
  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN107089938A.
  • Lee, J., Jung, Y., & Kim, S. (2018). C3-bromination of imidazo[1,2-a]pyridines.
  • Takeda Pharmaceutical Company Limited. (2019). Preparation method of Vonoprazan. CN109232537B.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Schenone, S., et al. (2011). Imidazo[1,2-a]pyridines: a potent and versatile scaffold for the discovery of novel anticancer agents. European Journal of Medicinal Chemistry, 46(9), 3655-3665. [Link]
  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
  • O'Meara, J. A., et al. (2020). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 85(5), 3466-3474. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
  • Sharma, V., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4788. [Link]
  • Justia Patents. (2016). Process for the preparation of tofacitinib and intermediates thereof.
  • Wang, X., et al. (2021). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones and 2-aminopyridines.
  • PubChem. (n.d.). 3-Bromo-5-methylpyridine.
  • WIPO Patentscope. (2023). 116891453 Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition.

Sources

Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and specialty materials.[1][2] The target molecule, 3-Bromo-2-isobutoxy-5-methylpyridine, is a representative intermediate where precise control over its synthesis is critical for ensuring the purity and efficacy of the final product. The presence of halogen and ether functionalities on the pyridine ring necessitates robust analytical monitoring to track reactant conversion, quantify product formation, and identify potential side-products or isomeric impurities.

This application note provides a comprehensive guide for researchers and process chemists on the analytical methodologies best suited for monitoring the synthesis of this compound. We move beyond simple protocols to explain the causality behind the selection of each technique, empowering the user to adapt these methods to similar synthetic challenges. The core of this guide is a multi-modal strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach ensures not only the tracking of reaction progress but also the unequivocal identification of all relevant species, upholding the principles of a self-validating and trustworthy process.

Representative Synthetic Pathway

To establish a practical context for analytical monitoring, we will consider a common and efficient synthetic route: a Williamson ether synthesis. This pathway involves the reaction of a nucleophile, sodium isobutoxide, with an electrophilic pyridine precursor, 3-Bromo-2-chloro-5-methylpyridine. The reaction is typically performed in a polar aprotic solvent like Tetrahydrofuran (THF).

Reaction Scheme: 3-Bromo-2-chloro-5-methylpyridine + Sodium Isobutoxide → this compound + Sodium Chloride

Monitoring this reaction requires analytical methods capable of distinguishing the chlorinated starting material from the isobutoxy-substituted product, as well as identifying potential impurities.

Synthetic_Pathway SM 3-Bromo-2-chloro-5-methylpyridine (Starting Material) Prod This compound (Product) SM->Prod Reaction R Sodium Isobutoxide (Reagent) R->Prod Solv THF (Solvent) Solv->Prod Heat Side NaCl (Byproduct) Prod->Side Formation of

Caption: Proposed Williamson ether synthesis for this compound.

Primary Monitoring Technique: Reversed-Phase HPLC

For routine reaction tracking and quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its robustness, resolving power, and quantitative accuracy make it ideal for monitoring the disappearance of the starting material and the appearance of the product. The pyridine nitrogen imparts basicity, which can lead to peak tailing on standard silica-based columns due to interaction with acidic silanol groups.[3] Therefore, method development must address this challenge.

3.1 Rationale for Method Design

  • Column: A C18 column is selected for its versatility in retaining moderately polar organic molecules.

  • Mobile Phase: An acetonitrile/water gradient is used to elute compounds across a range of polarities.

  • Modifier: A small amount of formic acid (0.1%) is added to the mobile phase. This serves to protonate the pyridine nitrogen, creating a consistent ionic form of the analyte and competitively blocking interactions with residual silanol groups on the stationary phase, thereby ensuring sharp, symmetrical peaks.[4]

  • Detection: UV detection at 275 nm is chosen, as substituted pyridines typically exhibit strong absorbance in this region.

3.2 Detailed HPLC Protocol

  • Instrumentation and Columns:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection 275 nm
Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min
Run Time 15 minutes (including equilibration)
  • Sample Preparation Workflow:

    • Carefully withdraw ~50 µL from the reaction mixture using a syringe.

    • Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 Acetonitrile/Water mixture. This prevents further reaction post-sampling.[5]

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

HPLC_Workflow A 1. Sample Aliquot (~50 µL from reaction) B 2. Quench & Dilute (1.0 mL ACN/H2O) A->B C 3. Vortex (Ensure homogeneity) B->C D 4. Filter (0.45 µm syringe filter) C->D E 5. Inject (HPLC Analysis) D->E

Caption: Standard workflow for preparing reaction samples for HPLC analysis.

Confirmatory Analysis & Impurity ID: GC-MS

While HPLC is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal separation technique and, crucially, structural information from the mass spectrometer.[6] This is invaluable for confirming the identity of the product peak and tentatively identifying any unknown impurities that may arise during the reaction. Both the starting material and product are sufficiently volatile and thermally stable for GC analysis.

4.1 Rationale for Method Design

  • Separation: A standard non-polar column (e.g., DB-5ms) is suitable for separating the analytes based on their boiling points and weak van der Waals interactions.

  • Detection: Electron Ionization (EI) is used as a robust, reproducible fragmentation technique that generates a characteristic fingerprint mass spectrum for each compound, allowing for library matching and structural elucidation.

4.2 Detailed GC-MS Protocol

  • Instrumentation and Columns:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas and Reagents:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Sample Solvent: Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterSetting
Inlet Temp. 250 °C
Split Ratio 50:1
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 amu
  • Expected Mass Spectra:

    • Product (C10H14BrNO): The mass spectrum should show a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of nearly equal intensity). Key fragments would arise from the loss of the isobutyl group or parts thereof. Molecular Weight: 244.13 g/mol .

    • Starting Material (C6H5BrClN): Will also display the bromine isotopic pattern. Molecular Weight: 206.47 g/mol .[7]

Definitive Structural Verification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information and is the ultimate arbiter for confirming the product's identity. While less suited for high-throughput screening than chromatography, it is essential for initial product characterization and for troubleshooting when unexpected impurities are observed. It can also be adapted for in-situ monitoring to gain mechanistic insights.[8]

5.1 Rationale for Use

  • ¹H NMR: Allows for direct observation of the incorporation of the isobutoxy group through its unique signals (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons). The disappearance of the starting material's aromatic signals and the appearance of the product's distinct aromatic signals confirm the conversion.

  • ¹³C NMR: Confirms the carbon skeleton of the product.

  • In-situ Monitoring: By running the reaction directly in an NMR tube, one can track the relative concentrations of reactants and products in real-time without the need for sampling and quenching.[9][10]

5.2 Protocol for Reaction Aliquot Analysis

  • Sample Preparation:

    • Withdraw a larger aliquot (~0.5 mL) from the reaction mixture.

    • Quench the reaction.

    • Perform a rapid workup (e.g., mini-extraction with an organic solvent and water).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Key ¹H NMR Signals to Monitor:

CompoundKey Proton Signals (Expected δ, ppm in CDCl₃)Rationale
Product ~4.2 (d, 2H), ~2.1 (m, 1H), ~1.0 (d, 6H)Appearance of isobutoxy group signals confirms product formation.
Product ~8.1 (d, 1H), ~7.5 (d, 1H)Unique aromatic signals for the product.
Isobutanol ~3.5 (d, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H)Potential impurity or excess reagent.

Note: Chemical shifts are estimates and should be confirmed with a pure standard. The characteristic shifts for pyridine protons are well-documented.[11]

Integrated Analytical Strategy

A robust process monitoring plan integrates these techniques logically.

Analytical_Strategy cluster_routine Routine Monitoring (Every 30-60 min) cluster_verification Verification & Troubleshooting Start Reaction Monitoring Requirement HPLC HPLC Analysis - Quantitative tracking - Check for known impurities - Determine reaction completion Start->HPLC NMR NMR Spectroscopy - Definitive structure proof - Characterize stable intermediates - In-situ mechanistic studies Start->NMR Initial Run / Mechanistic Study GCMS GC-MS Analysis - Confirm product identity - Identify unknown peaks - Check for volatile impurities HPLC:head->GCMS:head Peak Identity Uncertain? GCMS:head->NMR:head Structure Ambiguous?

Caption: Decision tree for an integrated analytical monitoring strategy.

Conclusion

Effective monitoring of the synthesis of this compound is achieved not by a single technique, but by the intelligent application of multiple, complementary analytical methods. RP-HPLC serves as the workhorse for routine quantitative analysis, providing rapid and reliable data on reaction progress. GC-MS offers essential orthogonal confirmation and is the primary tool for identifying unknown volatile impurities. Finally, NMR spectroscopy provides the definitive structural evidence required for absolute certainty in product identity and for deeper mechanistic investigation. By implementing this multi-modal approach, researchers and drug development professionals can ensure process robustness, maximize yield, and maintain stringent control over product purity.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]
  • Patel, K. et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Xu, P. et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
  • Wang, Y. et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]
  • Spectroscopy Staff. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
  • Wikipedia contributors. (n.d.). Pyridine. Wikipedia. [Link]
  • Uchiyama, S. et al. (1993). Fluorometric determination of pyridine and its derivatives by flow injection analysis. Yakugaku Zasshi. [Link]
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]
  • Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
  • Smentkowski, V. S. & Kulyk, D. S. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
  • Male, L. et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science. [Link]
  • IARC. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine.

Sources

"3-Bromo-2-isobutoxy-5-methylpyridine" in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 3-Bromo-2-isobutoxy-5-methylpyridine in the Synthesis of Substituted Pyridines

Introduction: The Pyridine Scaffold and the Role of a Versatile Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules with specific biological activities.[4] Consequently, the development of efficient methods for synthesizing substituted pyridines is a central goal in modern organic chemistry.[5][6][7]

This application note focuses on This compound , a highly versatile and functionalized building block for the synthesis of complex pyridine derivatives. Its structure is strategically designed for synthetic utility:

  • 3-Bromo Position: The bromine atom serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.

  • 2-Isobutoxy Group: This alkoxy group electronically modifies the pyridine ring, influencing reactivity. It also provides a steric presence that can direct the regioselectivity of certain reactions.

  • 5-Methyl Group: The methyl group offers an additional point of substitution and can influence the pharmacokinetic properties of the final molecule.

This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this key intermediate, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Application 1: C(sp²)–C(sp²) Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical agents.[8][9] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[10]

Mechanistic Overview

The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[9][10]

Suzuki_Miyaura_Cycle cluster_caption Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(R') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product reagents Ar-Br reagents->oa_complex boronic R'B(OH)₂ + Base boronic->oa_complex caption_node

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Expert Insights & Causality
  • Choice of Base: K₂CO₃ is a standard, effective base. For less reactive aryl halides or sterically hindered boronic acids, the more soluble and stronger base Cs₂CO₃ can significantly improve reaction rates and yields.[11]

  • Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for many standard couplings.[8] For challenging substrates (e.g., electron-rich halides or hindered partners), more advanced catalyst systems using ligands like SPhos or XPhos with a Pd(OAc)₂ precursor may be necessary to achieve high yields.[12]

  • Solvent System: The use of a water/organic solvent mixture is common. Water aids in dissolving the inorganic base, while the organic solvent (dioxane or toluene) solubilizes the organic reagents and catalyst.[8]

Data Presentation: Example Suzuki-Miyaura Couplings
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>85[12]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100>95[12]
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O95~80-90
Pyridine-4-boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100~75-85

Core Application 2: C–N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[13][14] This reaction has become indispensable in drug discovery for accessing aniline and related structures.[15]

Mechanistic Overview

Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][16]

Buchwald_Hartwig_Cycle cluster_caption Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product reagents Ar-Br reagents->oa_complex amine HNR'R'' + Base amine->oa_complex caption_node

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3) (0.01-0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

  • Ligand (e.g., RuPhos, XPhos) (0.02-0.04 equiv) if using Pd₂(dba)₃

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Setup: In a glovebox, add the base (e.g., NaOtBu), palladium precatalyst, and a magnetic stir bar to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound, followed by the anhydrous solvent (e.g., Toluene).

  • Amine Addition: Add the amine coupling partner via syringe.

  • Inert Atmosphere: Seal the tube and purge with argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in 2-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and water, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Expert Insights & Causality
  • Strictly Anhydrous/Anaerobic Conditions: The catalytic species in Buchwald-Hartwig amination is highly sensitive to oxygen and moisture. The use of a glovebox for weighing reagents and employing Schlenk techniques with degassed, anhydrous solvents is crucial for reproducibility and high yields.[17]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[16] NaOtBu is the most common choice. For sensitive substrates, LiHMDS can be an effective alternative.[18]

  • Ligand/Catalyst Choice: The success of the reaction hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (the "Buchwald ligands" like XPhos, RuPhos, SPhos) are essential.[15][16] They promote the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) species. Using commercially available precatalysts (e.g., G3 or G4 palladacycles) often provides higher activity and reproducibility compared to generating the catalyst in situ.[18]

Conclusion

This compound stands out as a powerful and adaptable intermediate for the synthesis of complex pyridine-based molecules. Its strategic placement of bromo, isobutoxy, and methyl groups allows for sequential and diverse functionalization through robust and well-understood methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The detailed protocols and expert insights provided herein serve as a practical guide for researchers aiming to exploit the full synthetic potential of this building block in their drug discovery and materials science programs.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. MDPI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF.
  • Gomes, P. A. T. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. SCIRP.
  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Journal of Chemical Reviews. (2020). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
  • National Institutes of Health. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC.
  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Denmark Group, University of Illinois. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2014). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • PubChem. (n.d.). 3-Bromo-2-fluoro-5-methylpyridine.
  • PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.
  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • PubMed. (2023). Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations.
  • ACS Publications. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka.
  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides.
  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine.

Sources

Application Notes and Protocols: Regioselectivity in Reactions of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Bromo-2-isobutoxy-5-methylpyridine is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and materials science. Its synthetic utility is primarily dictated by the regioselective functionalization of its carbon-bromine bond. This guide provides an in-depth analysis of the factors governing this selectivity, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange. We move beyond simple procedural lists to explore the causal relationships between substrate structure, reagent choice, and reaction outcome. The protocols herein are designed as self-validating systems, grounded in established mechanistic principles to empower researchers in drug development and synthetic chemistry to leverage this versatile intermediate with precision and confidence.

Chapter 1: Molecular Profile and Reactivity Analysis

Structure and Inherent Reactivity

The reactivity of this compound is not random; it is a predictable consequence of its unique electronic and steric architecture. The pyridine core contains a bromine atom at the C3 position, an isobutoxy group at C2, and a methyl group at C5.

  • Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing, which lowers the electron density of the entire ring, particularly at the α-positions (C2 and C6). This intrinsic electronic property is a key determinant in the molecule's overall reactivity profile.

  • C3-Bromo Group: The C-Br bond is the primary reactive site for the transformations discussed in this guide. In palladium-catalyzed cross-coupling reactions, this bond is susceptible to oxidative addition, the initial step in most catalytic cycles.[1]

  • C2-Isobutoxy Group: This bulky alkoxy group is a critical controller of reactivity. Electronically, it is an electron-donating group through resonance, which can modulate the electron density of the pyridine ring. Sterically, its significant bulk presents a formidable challenge, hindering access to the adjacent C3-Br bond. This steric impediment is a primary consideration in catalyst and ligand selection.[2]

  • C5-Methyl Group: This is a weakly electron-donating group with a minor steric footprint compared to the isobutoxy group.

The predictable regioselectivity arises because the energy barrier for a catalyst to interact with and cleave the C-Br bond is significantly lower than for any potential C-H activation pathways on the ring under typical cross-coupling conditions.

Visualization of the Key Structural Features

The following diagram illustrates the primary reactive site and the key steric and electronic features influencing its accessibility.

G pd0 Pd(0)L_n pd2_complex R-Pd(II)-Br(L_n) pd0->pd2_complex Oxidative Addition (R-Br) pd2_coupled R-Pd(II)-Nu(L_n) pd2_complex->pd2_coupled Transmetalation or Amine Coordination pd2_coupled->pd0 Reductive Elimination (R-Nu)

Caption: Generalized catalytic cycle for Pd-cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-aryl structures by coupling the aryl bromide with an organoboron reagent. [3] Causality & Field-Proven Insights: Achieving high yields for this substrate requires a catalytic system capable of operating effectively in a sterically congested environment.

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may prove inefficient due to the steric shielding of the C3-Br bond. [3]The solution lies in using catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. [4]These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is better able to access the hindered reaction site for oxidative addition. Furthermore, their bulk accelerates the final reductive elimination step. [5]* Base & Solvent: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent system (e.g., Dioxane/H₂O, Toluene, DMF) is critical for facilitating the transmetalation step, where the organic group is transferred from boron to palladium. [6]An aqueous base system is often effective and follows the general principles of the Suzuki reaction mechanism. [7] Comparative Data for Suzuki-Miyaura Coupling of Substituted Bromopyridines

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85Effective for less hindered substrates like 2-Bromo-3-methylpyridine. [3][6]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018>90A robust system for challenging heteroaryl halides. [3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854~80A general and reliable method for many halo-aromatic rings. [3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, a transformation of immense importance in pharmaceuticals. [8][9] Causality & Field-Proven Insights: This reaction is highly sensitive to the steric environment around the C-Br bond.

  • Ligand Selection: The success of the amination of this compound is critically dependent on the ligand. [10]Sterically demanding, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often required. These ligands stabilize the Pd(0) resting state and facilitate both the oxidative addition to the hindered substrate and the crucial C-N reductive elimination step from the Pd(II)-amido intermediate. [10][11]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. [9]Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be effective depending on the amine's pKa.

Comparative Data for Buchwald-Hartwig Amination of Substituted Bromopyridines

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / (±)-BINAPNaOt-BuToluene80460Effective for coupling with diamines on a 2-bromopyridine scaffold. [12]
Pd₂(dba)₃ / XPhosNaOt-BuToluene100-11012-24>85A highly general and effective system for hindered substrates. [9][10]
Pd(OAc)₂ / RuPhosK₂CO₃t-AmylOH11018>90Often used for less basic amines and substrates prone to base-mediated side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox or using a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL, to achieve a concentration of 0.2 M).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate (20 mL), filter through celite, and wash the filtrate with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting the aryl bromide with a terminal alkyne. [13]This reaction typically employs a dual-catalyst system of palladium and copper(I). [14] Causality & Field-Proven Insights:

  • Catalysis: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex. [14]For hindered substrates like ours, ensuring the efficiency of the initial oxidative addition is key. Using a pre-catalyst like Pd(PPh₃)₂Cl₂ is common, but more active systems with bulky phosphine ligands may be necessary to improve rates and yields. [15]* Conditions: The reaction requires a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as the solvent or co-solvent. [16]The copper co-catalyst (usually CuI) is essential, though copper-free protocols have been developed.

Comparative Data for Sonogashira Coupling of Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NTHF601280-95
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Et₃N / THFRT - 501685-93Mild conditions suitable for functionalized alkynes. [16]
Pd(OAc)₂ / XPhos-Cs₂CO₃Dioxane10024~80

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL) via syringe. Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) as required. Monitor progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography.

Chapter 3: Orthogonal Functionalization via Metal-Halogen Exchange

An alternative and powerful strategy for functionalizing the C3 position is the metal-halogen exchange reaction. This process uses an organolithium or Grignard reagent to replace the bromine atom with a metal (Li or Mg), transforming the electrophilic carbon into a potent nucleophile. [17] Principle and Mechanistic Considerations: This is a fast, kinetically controlled reaction that occurs exclusively at the C-Br bond. [17]The key to success is performing the reaction at very low temperatures (typically -78 °C to -100 °C) using reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). [18]The low temperature is critical to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as attacking the solvent or another molecule of the starting material. [18][19]Once formed, this lithiated pyridine can be "quenched" with a wide variety of electrophiles (e.g., CO₂, DMF, aldehydes, ketones, alkyl halides) to install a new functional group with high precision.

G Experimental Workflow for Metal-Halogen Exchange A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add n-BuLi Dropwise (Formation of Lithiated Intermediate) B->C D 4. Stir for 30-60 min at -78 °C C->D E 5. Add Electrophile (E+) (Quench Reaction) D->E F 6. Warm to RT & Quench (e.g., with aq. NH4Cl) E->F G 7. Aqueous Work-up & Extraction F->G H 8. Purification (Chromatography) G->H

Caption: A typical workflow for a metal-halogen exchange and quench.

Detailed Protocol: Lithium-Halogen Exchange and Quench with DMF

  • Preparation: Add this compound (1.0 mmol, 1.0 equiv.) to an oven-dried, three-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and a nitrogen inlet. Add anhydrous tetrahydrofuran (THF, 10 mL) and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiating Agent Addition: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., e.g., 2.5 M solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Exchange Reaction: Stir the resulting mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol, 1.5 equiv.) dropwise to the reaction mixture.

  • Warming and Quenching: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Work-up: Transfer the mixture to a separatory funnel, add water (10 mL) and ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude aldehyde product by flash column chromatography.

Conclusion

The functionalization of this compound is a prime example of rationally controlled regioselectivity in modern organic synthesis. While the C3-bromo position is the undisputed reactive center for a host of transformations, successful execution hinges on a deep understanding of the steric and electronic factors at play. For palladium-catalyzed cross-coupling reactions, overcoming the steric hindrance from the C2-isobutoxy group through the judicious selection of bulky, electron-rich ligands is paramount. Alternatively, metal-halogen exchange offers an orthogonal and powerful method for generating a nucleophilic C3-center, enabling a different spectrum of synthetic possibilities. The protocols and insights provided in this guide equip researchers with the foundational knowledge to strategically and effectively utilize this valuable heterocyclic scaffold in the pursuit of novel molecules for pharmaceutical and industrial applications.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Buchwald–Hartwig amination. Wikipedia.
  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
  • Metal–halogen exchange. Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synth-Surfin.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Synthetic method for 3-bromopyridine. Google Patents.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI.
  • Chemical Reactivity. Michigan State University Chemistry.
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Student Scholarship - The College of New Jersey.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
  • Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed.

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Bromo-2-isobutoxy-5-methylpyridine via Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst System Selection and Protocol Optimization

The functionalization of pyridine scaffolds is a foundational element in modern medicinal chemistry and materials science. The 3-bromo-2-isobutoxy-5-methylpyridine core is a particularly valuable building block, offering a versatile handle for introducing molecular complexity. The strategic selection of a catalytic system to transform the C-Br bond is paramount for achieving high-yield, selective, and scalable syntheses of novel chemical entities.

This document serves as an in-depth technical guide, moving beyond simple procedural lists to explain the causality behind experimental design. We will explore several palladium-catalyzed cross-coupling reactions, providing field-proven insights into catalyst and ligand selection, reaction optimization, and detailed, self-validating protocols for the functionalization of this compound and analogous bromopyridine systems.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely utilized methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] The reaction's utility is enhanced by the mild conditions and the commercial availability of a vast array of boronic acids and esters.[3] For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to facilitate the key steps of the catalytic cycle.[4]

Mechanistic Rationale

The catalytic cycle, initiated by a Pd(0) species, involves three primary steps:

  • Oxidative Addition: The Pd(0) complex inserts into the C-Br bond of the bromopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex.[3]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)Br OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorg L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr 3-Bromo-2-isobutoxy- 5-methylpyridine ArBr->OxiAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Catalytic Systems for Bromopyridine Suzuki Coupling

The following table summarizes effective catalytic systems for Suzuki-Miyaura reactions with structurally similar bromopyridines, providing a strong starting point for optimization.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92[1][4]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100Arylboronic acids85-98[4]
Pd(OAc)₂XPhosK₂CO₃1,4-Dioxane/H₂O90Heteroarylboronic acids80-95[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(PPh₃)₄) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, replacing harsher classical methods.[9][10] The steric hindrance near the bromine atom in the title compound necessitates the use of sterically bulky, electron-rich phosphine ligands to achieve high efficiency.[7]

Mechanistic Rationale

The generally accepted mechanism mirrors other cross-coupling reactions but with specific considerations for the amine partner.

  • Oxidative Addition: A Pd(0) complex adds to the aryl bromide to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)Br OxiAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido BH [Base-H]⁺ Deprotonation->BH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArBr Ar-Br ArBr->OxiAdd Amine HNR¹R² Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation

The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Data: Catalytic Systems for Bromopyridine Amination
Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Amine PartnerYield (%)Reference
Pd₂(dba)₃(±)-BINAPNaOtBuToluene80-110Primary/Secondary Amines60-90[7][11]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100Anilines85-97[7]
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH100Primary Amines80-95[9]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP or RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.5 equiv)

  • Anhydrous Toluene (or other suitable aprotic solvent)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the amine coupling partner (if solid). If the amine is a liquid, it will be added in the next step with the solvent.

  • Solvent Addition: Add anhydrous toluene via syringe, followed by the liquid amine if applicable.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite or silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[12] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. It is instrumental in the synthesis of arylalkynes, which are precursors to many complex molecules and conjugated materials.

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and serves as the transmetalating agent to the palladium(II) center.[12]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)Br OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Alkynyl CuX Cu(I)Br Transmetal->CuX Br⁻ RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Acetylide_Form Acetylide Formation CuX->Acetylide_Form Cu_Acetylide Cu(I)-C≡CR Acetylide_Form->Cu_Acetylide Cu_Acetylide->Transmetal ArBr Ar-Br ArBr->OxiAdd Alkyne H-C≡CR Alkyne->Acetylide_Form Base Base (e.g., Et₃N) Base->Acetylide_Form

The interconnected catalytic cycles of the Sonogashira reaction.
Comparative Data: Catalytic Systems for Bromopyridine Sonogashira Coupling
Catalyst / PrecatalystCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuI-Et₃NTHF60-8075-90[12][13]
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF10080-96[12]
Pd(OAc)₂CuIPPh₃K₂CO₃Acetonitrile8070-88[13]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent and the base (Et₃N), followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C for THF, 100 °C for DMF) until the starting material is consumed (monitored by TLC/GC-MS).

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the residue by column chromatography.

Heck Coupling: C(sp²)–C(sp²) Vinylation

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of an alkene, forming a new carbon-carbon bond.[14][15] It is a powerful tool for attaching olefinic groups to aromatic rings.[14] The reaction typically requires a base to neutralize the H-X generated during the catalytic cycle.

Mechanistic Rationale
  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Alkene Coordination & Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by migratory insertion of the aryl group onto one of the olefinic carbons.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity (trans is highly favored).[15]

  • Base-mediated Regeneration: The base regenerates the Pd(0) catalyst from the H-Pd(II)-X species.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)Br OxiAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord PdII_Alkene L₂Pd(II)(Ar)(Alkene)Br AlkeneCoord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl L-Pd(II)(Alkyl)Br Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product_Complex [L-Pd(II)(H)(Product)]⁺Br⁻ BetaElim->Product_Complex Regeneration Catalyst Regeneration Product_Complex->Regeneration Product Ar-Alkene Product_Complex->Product Regeneration->Pd0 BH [Base-H]⁺Br⁻ Regeneration->BH ArBr Ar-Br ArBr->OxiAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->Regeneration

The catalytic cycle of the Heck vinylation reaction.
Comparative Data: Catalytic Systems for Bromopyridine Heck Coupling
Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Alkene PartnerYield (%)Reference
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100Styrene78[13]
Pd(PPh₃)₄-K₂CO₃Acetonitrile80n-Butyl acrylate85[13][14]
Pd₂(dba)₃P(t-Bu)₃NaOAcDMA1201-Octene72[13]
Detailed Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, the alkene, and the base via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate the organic layer, and purify the residue by column chromatography.

Strategic Workflow for Method Selection

Choosing the optimal catalytic system requires a logical approach based on the desired transformation and available resources.

Workflow Start Define Target Molecule: Functionalization of This compound Bond_Type Identify Desired Bond Start->Bond_Type C_C_sp2 C(sp²) - C(sp²) (Biaryl) Bond_Type->C_C_sp2 C-C C_N C(sp²) - N (Amine) Bond_Type->C_N C-N C_C_sp C(sp²) - C(sp) (Alkynyl) Bond_Type->C_C_sp C-C (alkyne) C_C_vinyl C(sp²) - C(sp²) (Vinyl) Bond_Type->C_C_vinyl C-C (alkene) Suzuki Select Suzuki-Miyaura Coupling Partner: Boronic Acid/Ester C_C_sp2->Suzuki Hartwig Select Buchwald-Hartwig Coupling Partner: Amine C_N->Hartwig Sonogashira Select Sonogashira Coupling Partner: Terminal Alkyne C_C_sp->Sonogashira Heck Select Heck Coupling Partner: Alkene C_C_vinyl->Heck Optimize Optimize Conditions: Catalyst, Ligand, Base, Solvent, Temp. (Consult Data Tables) Suzuki->Optimize Hartwig->Optimize Sonogashira->Optimize Heck->Optimize Execute Execute Protocol & Purify Optimize->Execute End Characterize Product Execute->End

A logical workflow for catalyst selection and reaction optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • Al-Masum, M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • MDPI. (N/A). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
  • Royal Society of Chemistry. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • SCIRP. (N/A). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • BenchChem. (2025).
  • Organic Chemistry Portal. (N/A). Heck Reaction. [Link]
  • BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2.
  • Organic Chemistry Portal. (N/A). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (N/A). Suzuki Coupling. [Link]
  • Wikipedia. (N/A).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Chemistry LibreTexts. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-isobutoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure scientific integrity and practical success.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-step sequence:

  • Electrophilic Bromination: Regioselective bromination of 2-hydroxy-5-methylpyridine at the C3 position to yield 3-bromo-2-hydroxy-5-methylpyridine.

  • Williamson Ether Synthesis: Subsequent O-alkylation of 3-bromo-2-hydroxy-5-methylpyridine with an isobutyl halide under basic conditions.

This guide will address potential challenges and optimization strategies for each of these critical steps.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Analysis & Purification Start 2-Hydroxy-5-methylpyridine Intermediate 3-Bromo-2-hydroxy-5-methylpyridine Start->Intermediate Brominating Agent (e.g., NBS, Br2) Product This compound Intermediate->Product Isobutyl Halide, Base (e.g., NaH, K2CO3) Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: Question & Answer Format

Step 1: Electrophilic Bromination of 2-Hydroxy-5-methylpyridine

Question 1: My bromination reaction is resulting in a low yield of the desired 3-bromo-2-hydroxy-5-methylpyridine and multiple unidentified byproducts. What are the likely causes and how can I improve the regioselectivity?

Answer:

Low yield and poor regioselectivity in the bromination of 2-hydroxy-5-methylpyridine are common challenges. The hydroxyl and methyl groups are both activating and ortho-, para-directing, which can lead to a mixture of isomers.

Causality and Solutions:

  • Over-bromination: The pyridine ring is activated, making it susceptible to di- or polybromination.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents. A slow, dropwise addition of the brominating agent at a low temperature (e.g., 0-5 °C) can help minimize over-bromination.

  • Formation of Isomers: Bromination can occur at other positions on the ring.

    • Solution: The choice of brominating agent and solvent system is crucial for controlling regioselectivity.

      • N-Bromosuccinimide (NBS): Often provides better selectivity for the desired 3-bromo isomer compared to liquid bromine. It generates a low concentration of Br₂ in situ, which can suppress side reactions.

      • Solvent: Using a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile can influence the selectivity. Acetonitrile is often a good starting point.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity and increased byproduct formation.

    • Solution: Maintain a low reaction temperature throughout the addition of the brominating agent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a monitored period.

Experimental Protocol for Improved Bromination:

ParameterRecommended ConditionRationale
Starting Material 2-Hydroxy-5-methylpyridineEnsure high purity to avoid side reactions.
Brominating Agent N-Bromosuccinimide (NBS)1.05 equivalents for better regioselectivity.
Solvent AcetonitrilePolar aprotic solvent that can improve reaction control.
Temperature 0 °C during addition, then room temp.Minimizes over-bromination and side reactions.
Reaction Time 2-4 hours (monitor by TLC/LC-MS)Avoids prolonged reaction times that can lead to degradation.

Question 2: The work-up of my bromination reaction is complicated, and I am losing a significant amount of product. What is an effective work-up and purification strategy?

Answer:

A proper work-up procedure is critical for isolating the 3-bromo-2-hydroxy-5-methylpyridine intermediate. The product is a pyridinone, which can have some aqueous solubility and may chelate with certain salts.

Effective Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture in an ice bath. Quench any unreacted bromine or NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/yellow color disappears.

  • pH Adjustment: The product is amphoteric. Carefully adjust the pH of the aqueous solution to be near neutral (pH ~7) using a saturated sodium bicarbonate (NaHCO₃) solution. This will ensure the product is in its neutral form and less soluble in the aqueous layer.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. The hydroxyl group on the pyridine ring can increase its polarity, so multiple extractions are recommended.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Step 2: Williamson Ether Synthesis

Question 3: My Williamson ether synthesis is giving a low yield of the final product, this compound. What are the key parameters to optimize?

Answer:

The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the choice of base, solvent, temperature, and the nature of the alkylating agent.[1][2]

Causality and Solutions:

  • Incomplete Deprotonation: The pKa of the hydroxyl group on the pyridinone is around 11. A base that is not strong enough will result in incomplete formation of the nucleophilic pyridinoxide.

    • Solution: Use a strong base such as sodium hydride (NaH). NaH is a powerful, non-nucleophilic base that will irreversibly deprotonate the hydroxyl group. Potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.

  • Side Reactions of the Alkylating Agent: Isobutyl bromide is a primary alkyl halide, which is ideal for Sₙ2 reactions.[3] However, under strongly basic conditions and at elevated temperatures, elimination (E2) can become a competing pathway, leading to the formation of isobutylene gas.

    • Solution: Use a moderate reaction temperature. With a strong base like NaH, the reaction can often proceed efficiently at room temperature or with gentle heating (40-50 °C). Avoid excessive heating.

  • Solvent Choice: The solvent must be aprotic to avoid quenching the strong base and should be able to dissolve the pyridinoxide intermediate.

    • Solution: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices. Ensure the solvent is truly anhydrous, as water will react with the NaH.

Optimized Williamson Ether Synthesis Protocol:

ParameterRecommended ConditionRationale
Starting Material 3-Bromo-2-hydroxy-5-methylpyridineEnsure it is dry.
Base Sodium Hydride (NaH), 60% dispersion in mineral oil1.2 equivalents to ensure complete deprotonation.
Alkylating Agent Isobutyl bromide1.1-1.2 equivalents.
Solvent Anhydrous DMF or THFPolar aprotic, good solubility for intermediates.
Temperature 0 °C for deprotonation, then RT to 50 °C for alkylationControlled conditions to favor Sₙ2 over E2.
Reaction Time 4-12 hours (monitor by TLC/LC-MS)Reaction progress should be carefully monitored.

Question 4: I am observing an impurity with the same mass as my starting material in the final product. What could this be and how do I remove it?

Answer:

This is a common issue and is likely unreacted 3-bromo-2-hydroxy-5-methylpyridine. This can occur due to incomplete deprotonation, insufficient alkylating agent, or a shorter than necessary reaction time.

Solutions:

  • Reaction Optimization:

    • Ensure you are using a sufficient excess of the base and alkylating agent (1.2 equivalents of each is a good starting point).

    • Confirm that your solvent is anhydrous.

    • Increase the reaction time and monitor carefully by TLC or LC-MS until the starting material is fully consumed.

  • Purification:

    • The unreacted starting material is significantly more polar than the desired ether product due to the free hydroxyl group. This difference in polarity can be exploited for purification.

    • Column Chromatography: A well-run silica gel column is the most effective way to separate the product from the starting material.

    • Acid/Base Wash: You can perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic starting material. The desired ether product will remain in the organic layer. Be cautious, as some product may be lost through hydrolysis if the basic wash is too harsh or prolonged.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this two-step synthesis?

A1: A realistic overall yield for this synthesis, when optimized, would be in the range of 50-70%. The bromination step can typically yield 60-80% of the desired isomer, and the Williamson ether synthesis can proceed with 80-90% yield.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Bromine/NBS: Both are corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Quench any excess NaH carefully by slowly adding isopropanol or ethanol at a low temperature.

  • Solvents: DMF and other organic solvents are flammable and have associated health risks. Handle them in a fume hood.

Q3: What are the best analytical techniques to monitor the progress of these reactions?

A3:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the components in the reaction mixture, which is very useful for identifying the product and any byproducts.

Q4: How can I confirm the structure of my final product?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the isobutoxy group (a doublet for the CH₂ protons, a multiplet for the CH proton, and a doublet for the two methyl groups), as well as signals for the methyl group and the two aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizing the Troubleshooting Logic

Troubleshooting_Tree cluster_bromination Bromination Step Issues cluster_ether Williamson Ether Synthesis Issues Start Low Yield or Impure Product Brom_LowYield Low Yield Start->Brom_LowYield Issue in Step 1? Ether_LowYield Low Yield Start->Ether_LowYield Issue in Step 2? Brom_Impure Impure Product (Multiple Spots on TLC) Brom_LowYield->Brom_Impure Sol_Stoich Use 1.05 eq. NBS Brom_LowYield->Sol_Stoich Check Stoichiometry Sol_Temp Add Bromine at 0 °C Brom_LowYield->Sol_Temp Lower Temperature Sol_NBS Improves Regioselectivity Brom_Impure->Sol_NBS Use NBS instead of Br2 Ether_StartMat Starting Material Remains Ether_LowYield->Ether_StartMat Sol_Base Use Stronger Base (NaH) Ether_LowYield->Sol_Base Incomplete Deprotonation? Sol_E2 Lower Reaction Temperature Ether_LowYield->Sol_E2 Elimination Side Reaction? Sol_Time Monitor by TLC/LC-MS Ether_StartMat->Sol_Time Increase Reaction Time Sol_Purify Optimize Column Chromatography Ether_StartMat->Sol_Purify Purification Issue?

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Patai, S. (Ed.). (1982). The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Sources

"3-Bromo-2-isobutoxy-5-methylpyridine" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-isobutoxy-5-methylpyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its primary challenges?

The most prevalent method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-halogenated pyridine precursor, such as 2,3-dibromo-5-methylpyridine or 3-bromo-2-fluoro-5-methylpyridine, with isobutanol in the presence of a strong base.

The primary challenges with this synthesis are:

  • Regioselectivity: Ensuring the isobutoxy group selectively displaces the halogen at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1][2][3]

  • Side Product Formation: Competing reactions can lead to a variety of impurities that complicate purification and reduce yield.

  • Reaction Conditions: The reaction is sensitive to temperature, choice of base, and solvent, all ofwhich can influence the impurity profile.

Q2: I am observing a significant amount of an isomer in my crude product mixture. What is the likely identity of this side product and how can I minimize its formation?

The most probable isomeric impurity is 2-Bromo-3-isobutoxy-5-methylpyridine. This arises from the nucleophilic attack of the isobutoxide at the 3-position. While attack at the 2-position is generally favored due to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom, competitive substitution at the 3-position can occur, particularly at elevated temperatures.[2][3]

Troubleshooting Strategies:

  • Temperature Control: Maintain a lower reaction temperature to favor the kinetically preferred product (2-isobutoxy isomer).

  • Choice of Leaving Group: Using a precursor with a more labile leaving group at the 2-position, such as fluorine in 3-bromo-2-fluoro-5-methylpyridine, can enhance the rate of the desired substitution over competing reactions.[1]

  • Base Selection: Employing a bulky, non-nucleophilic base can help to deprotonate the isobutanol to form the isobutoxide nucleophile without directly participating in side reactions with the pyridine ring.

Q3: My reaction is incomplete, and I have a significant amount of starting material remaining. What are the potential causes and how can I drive the reaction to completion?

Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient Base: The base is crucial for generating the isobutoxide nucleophile. Ensure at least a stoichiometric amount of a sufficiently strong base is used.

  • Moisture Contamination: Water in the reaction mixture will quench the strong base and inhibit the formation of the isobutoxide. Ensure all reagents and solvents are anhydrous.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A careful balance must be found, or longer reaction times may be necessary.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. Polar aprotic solvents like DMF or DMSO are often effective.[1]

Troubleshooting Guide: Common Impurities and Side Products

This section details common impurities observed during the synthesis of this compound and provides actionable steps for their mitigation.

Impurity/Side Product Potential Cause Mitigation Strategy Analytical Confirmation
Starting Material (e.g., 2,3-Dibromo-5-methylpyridine) Incomplete reaction.Increase reaction time, temperature, or equivalents of base and isobutanol. Ensure anhydrous conditions.GC-MS, LC-MS, 1H NMR
Isomeric Product (e.g., 2-Bromo-3-isobutoxy-5-methylpyridine) Non-regioselective substitution.Lower reaction temperature. Use a more reactive leaving group at the 2-position (e.g., -F).GC-MS, LC-MS, 1H & 13C NMR
Hydrolysis Product (3-Bromo-5-methyl-2-pyridone) Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar).LC-MS, 1H NMR
Over-alkylation Products Reaction of the product with the alkylating agent (if applicable in the synthesis of the precursor).Use stoichiometric amounts of the alkylating agent. Control reaction temperature.GC-MS, LC-MS
Debrominated Product (2-Isobutoxy-5-methylpyridine) Reductive debromination, potentially catalyzed by trace metals or radical processes.Use high-purity reagents. Consider the use of a radical scavenger if this is a persistent issue.GC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis via SNAr.

Step 1: Preparation

  • To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isobutanol (1.5 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Cool the mixture in an ice bath.

Step 2: Base Addition

  • Carefully add a strong base, such as sodium hydride (1.2 equivalents), portion-wise to the cooled solution.

  • Allow the mixture to stir at 0°C until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.

Step 3: Substrate Addition

  • Dissolve 3-bromo-2-fluoro-5-methylpyridine (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

Step 4: Reaction

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C).

  • Monitor the reaction progress by TLC or LC-MS.

Step 5: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization

A combination of analytical techniques is essential for confirming the structure and purity of the final product.

  • 1H and 13C NMR: To confirm the chemical structure and identify isomeric impurities.

  • GC-MS/LC-MS: To determine the purity and identify the molecular weights of any impurities.

  • HPLC: To quantify the purity of the final product.

Diagrams

Reaction Pathway and Key Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction SM 3-Bromo-2-fluoro- 5-methylpyridine Int Meisenheimer Intermediate (Attack at C2) SM->Int Nuc Isobutanol + Base Nuc->SM Nucleophilic Attack Prod 3-Bromo-2-isobutoxy- 5-methylpyridine Int->Prod Loss of F- SM_side 3-Bromo-2-fluoro- 5-methylpyridine Int_side Meisenheimer Intermediate (Attack at C3) SM_side->Int_side Nuc_side Isobutanol + Base Nuc_side->SM_side Nucleophilic Attack Side_Prod 2-Bromo-3-isobutoxy- 5-methylpyridine Int_side->Side_Prod Loss of F-

Caption: Synthetic pathway and competing isomeric side reaction.

Troubleshooting Logic Flow

G Start Low Yield or High Impurity Check_SM Is Starting Material Present? Start->Check_SM Check_Isomer Isomeric Impurity Detected? Check_SM->Check_Isomer No Incomplete_Rxn Incomplete Reaction: - Increase time/temp - Add more base/nucleophile Check_SM->Incomplete_Rxn Yes Check_Hydrolysis Hydrolysis Product Detected? Check_Isomer->Check_Hydrolysis No Non_Selective Non-Selective Reaction: - Lower temperature - Change leaving group Check_Isomer->Non_Selective Yes Wet_Conditions Wet Conditions: - Use anhydrous reagents/solvents - Inert atmosphere Check_Hydrolysis->Wet_Conditions Yes Purify Proceed to Purification Check_Hydrolysis->Purify No Incomplete_Rxn->Start Re-evaluate Non_Selective->Start Re-evaluate Wet_Conditions->Start Re-evaluate

Caption: Troubleshooting workflow for synthesis issues.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... (2017). MDPI. [Link]
  • Synthesis method of 3-bromo-5-methylpyridine (2017).
  • Method for preparing 5-bromo-2-methylpyridine (2011).
  • 2-Bromo-5-methylpyridine (2016).
  • Stability and reactivity of alkylidene dihydropyridines (2018). RSC Publishing. [Link]
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase (2002).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity (2010). PubMed. [Link]
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes (2012). PubMed Central. [Link]
  • Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine (2020).
  • Concerted Nucleophilic Aromatic Substitution Reactions (2014). PubMed Central. [Link]
  • Synthetic method of 3-bromopyridine (2015).
  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists (2008). PubMed. [Link]
  • Preparation of Pyridines, Part 4: By Alkylation and Vinyl
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Prepar
  • 3-Bromo-2-fluoro-5-methylpyridine. PubChem. [Link]
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines (2024).
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • 2,2'-Bipyridine. Organic Syntheses Procedure. [Link]

Sources

Purification of "3-Bromo-2-isobutoxy-5-methylpyridine" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2-isobutoxy-5-methylpyridine via column chromatography. Our objective is to move beyond rote protocols and provide a framework of chemical logic, enabling you to troubleshoot and optimize this specific separation with confidence and scientific rigor.

Part 1: Foundational Principles & Initial System Setup

Effective chromatography begins not with the column, but with a thorough understanding of the analyte and its interaction with the chromatographic system. This section addresses the most critical preliminary questions.

FAQ: What are the key chemical properties of this compound relevant to its purification?

Answer: Understanding the molecule's structure is paramount. This compound possesses several features that dictate its chromatographic behavior:

  • Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character. This is the single most important factor to consider, as this basic site will strongly interact with the acidic silanol (-Si-OH) groups present on the surface of standard silica gel.[1] This interaction is the primary cause of peak tailing.[1][2]

  • Polarity: The molecule is moderately polar. The electronegative nitrogen and the ether oxygen in the isobutoxy group are the main contributors to its polarity. However, the bromo, methyl, and isobutyl hydrocarbon portions are nonpolar, meaning the molecule will not be excessively retained on silica gel. It is readily soluble in common organic solvents like dichloromethane and ethyl acetate.

  • Stability: Pyridine derivatives can be sensitive to the highly acidic environment of a standard silica gel surface, which can potentially lead to degradation during long purification runs.[1][3] It is crucial to assess the stability of your compound on silica before committing to a large-scale separation.

FAQ: How do I select the appropriate stationary and mobile phases to start?

Answer: The selection process should be systematic and based on preliminary analysis.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the universally accepted starting point for compounds of this polarity.[1][4] Its acidic nature, while a potential issue, can be managed. If compound degradation is confirmed, switching to a less acidic stationary phase like neutral alumina is a viable alternative.[1]

  • Mobile Phase (Eluent): The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate.[1][5] This range provides the optimal balance, ensuring the compound moves slowly enough to separate from impurities but fast enough to elute in a reasonable volume without excessive band broadening.

    • A common and effective starting eluent system is a mixture of a non-polar solvent and a more polar solvent.[1][6] Good combinations include Hexanes/Ethyl Acetate or Hexanes/Diethyl Ether .[7] A typical starting ratio for TLC analysis would be 9:1 or 4:1 Hexanes:Ethyl Acetate.

Experimental Protocol 1: TLC for Eluent System Optimization

This protocol is a self-validating system to determine the ideal mobile phase for your column.

  • Preparation: Prepare several small beakers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

  • TLC Chamber Saturation: Pour a small amount (~0.5 cm depth) of the first test eluent into a TLC developing chamber, place a piece of filter paper inside to aid saturation, and cover it. Allow the atmosphere to saturate for 5-10 minutes.[8]

  • Spotting: Dissolve a small sample of your crude reaction mixture in a volatile solvent like dichloromethane (DCM). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[8]

  • Development: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualization & Analysis: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your target compound.

  • Optimization:

    • If the Rf is too high (>0.4), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 to 8:2 Hexanes:EtOAc).

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 8:2 to 7:3 Hexanes:EtOAc).[5]

    • Aim for an Rf of ~0.3 , as this provides the best conditions for separation on a flash column.[5]

Part 2: Troubleshooting Guide

This section directly addresses the most common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Significant Peak Tailing or Streaking
  • Q: My compound's spot on the TLC plate is a long streak instead of a tight circle, and the collected fractions show broad, tailing peaks. What is the cause and how do I fix it?

    A: This is the classic sign of a strong, undesirable interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[9][1] This secondary retention mechanism causes molecules to "stick" and elute slowly and unevenly.

    Solution: Add a small amount of a competing base to your mobile phase to passivate the active silanol sites. Triethylamine (TEA) is the most common and effective choice.[1]

    • Actionable Step: Modify your optimized eluent by adding 0.1% to 1% triethylamine (v/v). For example, if your ideal eluent is 500 mL of 8:2 Hexanes:EtOAc, add 0.5 mL of TEA. Re-run a TLC with this new system; you should observe a significantly more compact, symmetrical spot. Use this TEA-modified eluent for the entire column chromatography procedure, from packing the column to final elution.

Issue 2: Low or No Recovery of Product
  • Q: I ran the entire column with the optimized eluent, but I have recovered very little of my target compound. What are the likely causes?

    A: There are two primary possibilities: 1) your compound has degraded on the acidic silica gel, or 2) it is irreversibly adsorbed or simply requires a much stronger eluent to move.[3]

    Solution: First, you must determine if your compound is stable on silica. A 2D TLC experiment is an authoritative method to test this.[9][3]

    Experimental Protocol 2: 2D-TLC for Stability Assessment

    • Take a square TLC plate and spot your crude mixture in the bottom-left corner.

    • Develop the plate as usual in your chosen eluent system.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees counter-clockwise so the line of separated spots is now on the bottom.

    • Develop the plate again in the same solvent system.

    • Analysis: After visualization, stable compounds will appear on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent products that have degraded during the extended contact time with the silica.[9][3]

    Troubleshooting Steps:

    • If Degradation is Observed: Your compound is not stable on silica gel. You must switch to a more inert stationary phase. Neutral alumina is the best alternative.[1] You will need to re-optimize your eluent system using alumina TLC plates.

    • If No Degradation is Observed: Your compound is stable but strongly adsorbed. After eluting with your planned solvent, flush the column with a significantly more polar solvent (e.g., 100% Ethyl Acetate, then 9:1 EtOAc:Methanol) to wash off any remaining material.

Issue 3: Poor Separation from a Close-Running Impurity
  • Q: My TLC shows an impurity that is very close to my product (ΔRf < 0.1). How can I improve the separation?

    A: This requires adjusting the selectivity of the mobile phase, not just its polarity. Different polar solvents interact with your compound and impurities in unique ways.

    Solution: Keep the non-polar solvent (Hexanes) and test different polar modifiers of similar strength.

    • Actionable Step: If you are using Hexanes/Ethyl Acetate, try developing TLC plates with Hexanes/Dichloromethane (DCM) or Hexanes/Diethyl Ether (Et₂O) . While these systems may have similar eluting power (polarity), their different chemical natures can alter the retention of one compound more than another, increasing the ΔRf and enabling a successful separation.[5] Once you find a system with better separation, proceed with the column.

Part 3: Data Summary & Workflow Visualization
Table 1: Recommended Chromatographic Parameters
ParameterPrimary RecommendationAlternative/OptimizationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Neutral AluminaSilica is standard; switch to alumina only if compound degradation on silica is confirmed.[1]
Mobile Phase Hexanes / Ethyl AcetateHexanes / Diethyl Ether or Hexanes / DCMStart with Hexanes/EtOAc. Change polar component to alter selectivity for difficult separations.[1][5][6]
Target Rf 0.2 - 0.4~0.3 is optimalProvides the best balance of resolution and elution time.[1][5]
Additive 0.1 - 1.0% Triethylamine (TEA)NoneEssential for preventing peak tailing by passivating acidic silanol sites.[1]
Sample Loading Dry LoadingWet LoadingDry loading is strongly recommended to ensure a tight application band and improve resolution, especially for larger scales.[2][6]
Diagram 1: Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Run TLC in Hex/EtOAc start->tlc check_rf Is Rf 0.2-0.4? tlc->check_rf adjust_polarity Adjust Hex/EtOAc Ratio check_rf->adjust_polarity No check_shape Is Spot Tailing? check_rf->check_shape Yes adjust_polarity->tlc add_tea Add 0.1-1% TEA to Eluent check_shape->add_tea Yes run_column Run Column check_shape->run_column No add_tea->run_column check_recovery Low Recovery? run_column->check_recovery run_2d_tlc Run 2D-TLC for Stability check_recovery->run_2d_tlc Yes success Pure Product check_recovery->success No check_degradation Degradation Observed? run_2d_tlc->check_degradation switch_alumina Switch to Neutral Alumina check_degradation->switch_alumina Yes flush_column Flush Column with Polar Solvent check_degradation->flush_column No

Caption: A workflow for troubleshooting common chromatography issues.

References
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • University of Rochester, Department of Chemistry.
  • BenchChem Technical Support Team. (2025).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. Benchchem.
  • Takeda Pharmaceutical Company Limited. (2007). Synthesis of 3-bromo-2-methylpyridine. ChemicalBook.
  • Northrop, B. H.
  • Reddit user discussion on Rf value for TLC. (2020, January 19). r/chemhelp.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered and electron-rich substrate, 3-Bromo-2-isobutoxy-5-methylpyridine . This molecule presents unique hurdles due to the bulky ortho-isobutoxy group and the coordinating potential of the pyridine nitrogen. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome common failures and optimize your reaction outcomes.

Understanding the Challenge: The Substrate

The structure of this compound introduces two primary difficulties into the standard Suzuki-Miyaura catalytic cycle:

  • Steric Hindrance: The bulky isobutoxy group adjacent to the bromine atom significantly obstructs the palladium catalyst's access to the C-Br bond. This slows down the rate-determining oxidative addition step.[1][2][3]

  • Electronic Effects & Catalyst Inhibition: The isobutoxy group is electron-donating, which increases the electron density of the pyridine ring. This makes the C-Br bond stronger and less reactive towards oxidative addition. Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting its activity.[4]

These factors mean that standard, off-the-shelf Suzuki conditions (e.g., using Pd(PPh₃)₄) are often destined to fail. Success requires a tailored approach focusing on a specialized catalyst system and optimized reaction parameters.

sub This compound sh Steric Hindrance (ortho-isobutoxy group) sub->sh ee Electronic Effects (Electron-Donating Group) sub->ee ci Catalyst Inhibition (Pyridine Nitrogen) sub->ci oa Slows Oxidative Addition sh->oa ee->oa pd Inhibits/Deactivates Pd Catalyst ci->pd

Caption: Key challenges presented by the substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion. I only recover my starting material. Where do I begin troubleshooting?

Answer: This is the most common failure mode and almost always points to an issue with the catalytic cycle's initiation—specifically, the oxidative addition step. The energy barrier for the catalyst to insert into the sterically shielded and electron-rich C-Br bond is too high for a standard catalyst system.

A systematic troubleshooting workflow should be followed:

cluster_cat Catalyst Details cluster_base Base Details cluster_solv Solvent/Temp Details start Start: No/Low Conversion cat_check 1. Evaluate Catalyst System (Ligand & Precatalyst) start->cat_check base_check 2. Re-evaluate Base cat_check->base_check Still fails success Reaction Success cat_check->success Works solv_temp_check 3. Optimize Solvent & Temperature base_check->solv_temp_check Still fails base_check->success Works solv_temp_check->cat_check Still fails (Re-screen) solv_temp_check->success Works ligand Use Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos, RuPhos) precatalyst Use Modern Precatalyst? (e.g., G3/G4 Buchwald) base Use Strong, Non-nucleophilic Base? (e.g., K₃PO₄, Cs₂CO₃) solvent Use Anhydrous, Degassed Solvent? (e.g., Dioxane, Toluene, 2-MeTHF) temp Increase Temperature? (e.g., 80-110 °C)

Caption: Troubleshooting workflow for low-conversion Suzuki reactions.

Step 1: Focus on the Catalyst System (Palladium Source & Ligand)

This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are not bulky or electron-donating enough to facilitate the reaction.[3]

  • Ligand Choice: You must use bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, two-coordinate L-Pd(0) species, which is essential for oxidative addition to hindered substrates.[1][2] They also accelerate the final reductive elimination step.

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state. This process can be inefficient and lead to irreproducible results. Modern palladium precatalysts are superior as they generate the active L-Pd(0) species cleanly and quantitatively.[5][6]

Catalyst System ComponentRecommendation for Hindered SubstratesRationale
Palladium Source Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3)Directly generates the active L-Pd(0) catalyst, improving reproducibility and reaction efficiency.[5][6]
Ligands Buchwald Biarylphosphines: SPhos, XPhos, RuPhosHighly effective, commercially available ligands designed for sterically demanding and electron-rich aryl halides.[3][7]
N-Heterocyclic Carbenes (NHCs): IPr, PEPPSI-IPrOffer strong electron donation and thermal stability, making them excellent for challenging couplings.[8]

Step 2: Re-evaluate the Base

The base's role is to activate the boronic acid (or ester) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9][10] A weak base may not be sufficient.

  • Recommended Bases: Use a stronger, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) is an excellent and reliable choice.[3] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective alternatives.[6]

  • Anhydrous Conditions: For reactions sensitive to water (see Q2 on protodeboronation), using an anhydrous base like K₃PO₄ is crucial.

Step 3: Optimize Solvent and Temperature

  • Solvents: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane, Toluene, and 2-MeTHF are excellent choices.[5][6] Crucially, the solvent must be rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][6]

  • Temperature: These reactions often require thermal energy to overcome the high activation barrier of oxidative addition. A temperature range of 80–110 °C is a typical starting point.

Q2: My reaction is messy. I see my desired product, but also significant byproducts. How can I improve the selectivity?

Answer: The formation of byproducts indicates that side reactions are competing with the main catalytic cycle. The most common culprits are protodeboronation, homocoupling, and dehalogenation.

Side ReactionDescription & CauseMitigation Strategy
Protodeboronation The boronic acid/ester is hydrolyzed back to the corresponding arene/heteroarene. This is base-catalyzed and problematic in aqueous media.[5][10]1. Use Boronic Esters: Pinacol (Bpin), neopentyl glycol, or MIDA esters are more stable to hydrolysis than boronic acids.[5][11] 2. Use Anhydrous Conditions: Employ a dry solvent and an anhydrous base like K₃PO₄.[6] 3. Use Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable crystalline solids that are less prone to protodeboronation.[9][11]
Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl (R-B(OH)₂ → R-R). This is often mediated by Pd(II) species and exacerbated by the presence of oxygen.[5][7][12][13]1. Rigorous Degassing: Scrupulously remove all oxygen from the reaction mixture. 2. Use a Pd(0) Source/Precatalyst: Avoid starting with Pd(II) salts like Pd(OAc)₂ if possible, as incomplete reduction can lead to homocoupling.[13] 3. Use Bulky Ligands: Ligands like XPhos or SPhos can sterically disfavor the formation of the homocoupling intermediate.[6]
Dehalogenation The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom (Ar-Br → Ar-H). This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source.[5]1. Use High-Purity Reagents: The hydride source can be impurities in the solvent or base. 2. Optimize Ligand/Base: This side reaction is sensitive to the specific conditions used. Screening may be necessary.
Q3: My reaction starts but stalls before reaching full conversion. What could be the cause?

Answer: A stalling reaction typically indicates catalyst deactivation or inhibition during the reaction.

  • Catalyst Inhibition by Pyridine: The most likely cause with this specific substrate is the coordination of the pyridine nitrogen to the palladium center, forming an off-cycle, inactive complex.

    • Solution: The use of very bulky ligands (like the recommended Buchwald-type ligands) is the primary defense. The steric bulk of the ligand can prevent the pyridine substrate from accessing and blocking the open coordination sites on the palladium required for the reaction to proceed.[4]

  • Catalyst Decomposition: At elevated temperatures over long reaction times, the palladium catalyst can decompose to form inactive palladium black.

    • Solution: If high temperatures are necessary, try to keep the reaction time as short as possible. Using a more active catalyst system that allows for lower temperatures or shorter times is ideal. Modern precatalysts are often more stable and resistant to decomposition.

  • Insufficient Base: The base can be consumed over the course of the reaction. If the reaction stalls, ensuring an adequate excess of a strong base (typically 2-3 equivalents) is a sensible check.

The Suzuki-Miyaura Catalytic Cycle: Highlighting Hindrance

The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9][14] For this compound, the steric and electronic factors create significant bottlenecks.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step due to Steric Hindrance) transmetal_complex L₂Pd(II)(Ar)(R') (Transmetalation Complex) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R' (Product) arbr Ar-Br (Hindered Substrate) boronic R'-B(OR)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle, noting the bottleneck at the oxidative addition step.

Validated Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point using a modern catalyst system.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or pinacol ester (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of a Boronic Acid to a Pinacol Ester (Bpin)

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is recommended.

  • Setup: In a round-bottom flask, combine the boronic acid (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and a suitable solvent like THF or 1,4-dioxane.

  • Stirring: Stir the mixture at room temperature. The reaction progress can be monitored by observing the dissolution of the starting materials. The reaction is often complete within a few hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude boronic ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • ResearchGate. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939.
  • Reddit r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Chen, G., et al. (2014). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 3(1), 1-10.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit r/chemhelp. (2024). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
  • Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?.
  • Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3847–3850.
  • ResearchGate. (2022). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Couturier, M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 346–350.
  • Kumar, B., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17822.
  • Gildner, P. G., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 78(15), 7765–7769.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Vechtomova, Y., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.

Sources

Technical Support Center: Optimization of Cross-Coupling Reactions for 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing cross-coupling reactions involving the sterically hindered and electron-rich substrate, 3-Bromo-2-isobutoxy-5-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this particular substrate and to provide actionable troubleshooting strategies and optimized protocols.

Introduction: The Challenge of Coupling this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The isobutoxy group at the 2-position and the methyl group at the 5-position create significant steric hindrance around the reactive C-Br bond at the 3-position. Furthermore, the alkoxy group is electron-donating, which can decrease the electrophilicity of the pyridine ring and make the oxidative addition step of the catalytic cycle more difficult. The pyridine nitrogen itself can also act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation.[1][2][3]

This guide provides a structured approach to overcoming these hurdles, focusing on the most common and effective coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Section 1: Troubleshooting Common Issues

This section is formatted as a series of frequently asked questions (FAQs) to directly address problems you may be encountering in the lab.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?

A1: Low yields with this substrate are often multifactorial. Here’s a breakdown of the most probable culprits and how to address them:

  • Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring, due to the isobutoxy group, can make the initial oxidative addition of the aryl bromide to the Pd(0) catalyst sluggish.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly active, low-coordinate Pd(0) species that is more amenable to oxidative addition with electron-rich aryl halides.[1]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]

    • Solution: Using bulky ligands can sterically disfavor this coordination. Additionally, ensuring a sufficiently high reaction temperature can sometimes overcome this inhibition.

  • Steric Hindrance: The isobutoxy group ortho to the bromine atom presents a significant steric barrier.

    • Solution: Again, bulky yet effective ligands are key. Also, consider smaller boronic acid coupling partners if your synthesis allows.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions.[1]

    • Solution: Use anhydrous solvents and consider milder bases like K₃PO₄ or Cs₂CO₃ to minimize protodeboronation.[1] Rigorous degassing of the reaction mixture is crucial to prevent oxygen-induced homocoupling.[1]

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of starting material even after prolonged reaction times. What should I optimize?

A2: The Buchwald-Hartwig amination of this substrate is particularly sensitive to the choice of catalyst, ligand, and base due to steric hindrance.[4]

  • Ligand Choice is Critical: For sterically demanding substrates like this, highly active and sterically hindered phosphine ligands are essential.[4]

    • Solution: Ligands such as (±)-BINAP have proven effective for similar sterically hindered bromopyridines.[4][5] Consider screening a panel of Buchwald ligands (e.g., XPhos, SPhos) to find the optimal one for your specific amine coupling partner.

  • Base Selection: The choice of base is crucial for the deprotonation of the amine to form the Pd(II)-amido intermediate.[4]

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is often effective.[4][5] If you are still facing issues, cesium carbonate (Cs₂CO₃) can sometimes offer improved results.

  • Reaction Temperature: Insufficient temperature can lead to a stalled reaction.

    • Solution: These reactions typically require elevated temperatures, often in the range of 80-110 °C.[4]

Q3: My Sonogashira coupling is failing. What are the key parameters to investigate?

A3: The Sonogashira reaction, which couples terminal alkynes with aryl halides, requires careful optimization of both the palladium catalyst and the copper(I) cocatalyst.[6]

  • Copper(I) Cocatalyst: The role of the copper cocatalyst is critical.

    • Solution: Ensure you are using a reliable source of Cu(I), such as CuI. The quality of the CuI can significantly impact the reaction.

  • Base: An amine base is typically used in Sonogashira couplings.

    • Solution: Triethylamine (Et₃N) is a common choice.[7] Ensure it is freshly distilled and anhydrous.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the reaction rate.

    • Solution: Aprotic polar solvents like DMF are often effective.[7]

  • Atmosphere: Like other palladium-catalyzed couplings, maintaining an inert atmosphere is vital to prevent side reactions, particularly the homocoupling of the alkyne (Glaser coupling).

    • Solution: Thoroughly degas your solvents and run the reaction under a positive pressure of argon or nitrogen.

Section 2: Optimized Experimental Protocols

The following protocols provide a starting point for the successful coupling of this compound. Note: These are generalized procedures and may require further optimization for specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to maximize yield by addressing the challenges of steric hindrance and electronic deactivation.

Reagents & Equipment:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents), finely ground

  • Anhydrous, degassed 1,4-Dioxane and water (typically 4:1 to 10:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water or brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol employs a robust catalyst system for coupling primary and secondary amines.

Reagents & Equipment:

  • This compound

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • (±)-BINAP (2-4 mol%)

  • Sodium tert-butoxide (1.4 - 2.5 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or glovebox

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide to a dry reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature and quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: Optimized Sonogashira Coupling

This protocol outlines a reliable method for the coupling of terminal alkynes.

Reagents & Equipment:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF or Toluene

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (DMF or Toluene) followed by triethylamine and the terminal alkyne via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 60-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Section 3: Data & Visualization

Table 1: Comparative Guide for Initial Condition Screening
Coupling ReactionRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv.)Recommended SolventTypical Temp. (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2-3)1,4-Dioxane/H₂O90-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)(±)-BINAP (2-4%)NaOtBu (1.4-2.5)Toluene80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)PPh₃ (in catalyst)Et₃N (2.0)DMF or Toluene60-100
Diagrams: Workflow and Catalytic Cycles

A clear understanding of the process flow is essential for effective troubleshooting.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (Purge with Ar/N₂) start->check_inert check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) check_inert->check_reagents Atmosphere OK optimize_ligand Optimize Ligand (Screen Bulky, Electron-Rich Ligands) check_reagents->optimize_ligand Reagents OK optimize_base Optimize Base (Consider Strength & Solubility) optimize_ligand->optimize_base optimize_temp Adjust Temperature (Increase Incrementally) optimize_base->optimize_temp success Successful Coupling optimize_temp->success Optimized

Caption: General troubleshooting workflow for coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) transmetal [Ar-Pd(II)-Ar'L₂] oa_complex->transmetal Transmetalation (Ar'-B(OR)₂) transmetal->pd0 Reductive Elimination reductive_elim Ar-Ar' transmetal->reductive_elim reductive_elim->pd0 Product Formation

Sources

Technical Support Center: Recrystallization of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-2-isobutoxy-5-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who require a high-purity solid material for their work. Given the specific substitution pattern of this pyridine derivative—featuring a halogen, an ether linkage, and alkyl groups—its crystallization behavior can be nuanced. This guide provides a foundational framework, from first principles to advanced troubleshooting, to empower you to develop a robust and efficient recrystallization protocol.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the most common initial questions, establishing the scientific basis for the procedural steps that follow.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

A: Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1][2] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution (the "mother liquor").[3] For a compound like this compound, which is expected to be a solid at room temperature, recrystallization is often more efficient and scalable than chromatographic methods for removing minor by-products and colored impurities from a synthesis.

Q2: What are the characteristics of an ideal solvent for this specific molecule?

A: Selecting the right solvent is the most critical step for successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent to ensure complete dissolution.[1]

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or in an ice bath to maximize the recovery of pure crystals.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should be volatile enough to be easily removed from the surface of the purified crystals during drying.[1]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).

Q3: How should I perform a preliminary solvent screen for this compound?

A: A microscale solvent screen is essential.

  • Place approximately 10-20 mg of your crude solid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water) dropwise at room temperature.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the solid is insoluble at room temperature, heat the tube gently in a water bath.[2]

  • Add more hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent is one in which the compound dissolves when hot but forms a high yield of crystals upon cooling.

Q4: Are there any specific challenges associated with crystallizing pyridine derivatives?

A: Yes, pyridine-containing molecules can sometimes present challenges. The nitrogen atom can participate in hydrogen bonding, and the aromatic ring can engage in π-stacking interactions.[4] Some pyridine derivatives are known to crystallize less readily than their non-heteroaromatic counterparts.[5] This makes careful solvent selection and controlled cooling rates particularly important.

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization process.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Analysis Crude Crude Solid Dissolve 1. Dissolve in Minimum Amount of Boiling Solvent Crude->Dissolve Solvent Select Solvent (from screening) Solvent->Dissolve HotFilt 2. Hot Filtration (Optional: if insoluble impurities are present) Dissolve->HotFilt observe insolubles Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool no insolubles HotFilt->Cool Crystals Crystal Formation Cool->Crystals VacFilt 4. Isolate via Vacuum Filtration Crystals->VacFilt Wash 5. Wash Crystals with Minimal Ice-Cold Solvent VacFilt->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry Pure Pure Product (Assess with MP, NMR) Dry->Pure

Caption: Decision tree for troubleshooting common recrystallization issues.

Detailed Q&A Troubleshooting

Q: My compound has formed an oil at the bottom of the flask instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves, or when it comes out of solution at a temperature above its melting point. [6]This is problematic because oils tend to trap impurities.

  • Solution 1: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation temperature and allow the solution to cool again, but much more slowly. [7]Insulating the flask can help.

  • Solution 2: Oiling out can be exacerbated by impurities that depress the compound's melting point. If the first solution doesn't work, you may need to recover the material by evaporating the solvent and re-attempting the crystallization, perhaps with a charcoal treatment to remove impurities. [6] Q: The solution has cooled completely, even in an ice bath, but no crystals have formed. What is wrong?

A: This is likely a case of supersaturation, where the solution holds more dissolved solute than it theoretically should. [2][7]* Solution 1 (Induce Crystallization): The most common fix is to induce crystallization. Vigorously scratch the inside of the flask at the surface of the liquid with a glass stirring rod. [2]The microscopic scratches provide a nucleation site for crystal growth.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystallization.

  • Solution 3 (Concentration): It's also possible you used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again. [6][7] Q: I only recovered a very small amount of product. How can I improve my yield?

A: A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even when cold. [2][6]* Solution: You can often recover more product by placing the mother liquor in a flask and evaporating some of the solvent on a rotary evaporator. Upon cooling this more concentrated solution, a "second crop" of crystals may form. Note that this second crop may be less pure than the first.

Part 4: Reference Data

SolventBoiling Point (°C)Polarity IndexPotential Suitability for this compound
Non-Polar
n-Hexane690.1Good for washing; likely a good "anti-solvent" in a mixed system. May be a primary solvent if impurities are polar. [5]
Toluene1112.4Good for compounds with aromatic rings; high boiling point is useful.
Medium Polarity
Ethyl Acetate (EtOAc)774.4A versatile solvent, often used in a mixture with hexanes. [5]
Acetone565.1A strong, polar aprotic solvent; its low boiling point makes it easy to remove. Often paired with hexanes. [5]
Polar Protic
2-Propanol (IPA)824.0Often a good choice for moderately polar compounds.
Ethanol (EtOH)784.3A very common and effective recrystallization solvent for a wide range of compounds. [5]
Water10010.2Unlikely to be a good primary solvent due to the compound's organic nature, but could be used as an "anti-solvent" with a miscible organic solvent like ethanol or acetone. [5]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.
  • Wikipedia. (2023). 3-Methylpyridine.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Dong, C., Liu, Y., Liu, S., & Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1958-1962.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Sajó, I., et al. (2018). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. ResearchGate.
  • Perlovich, G. L. (2020). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. ResearchGate.

Sources

Overcoming low reactivity of "3-Bromo-2-isobutoxy-5-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered Pyridine

Welcome to the technical support guide for 3-Bromo-2-isobutoxy-5-methylpyridine. This versatile building block is valuable in medicinal chemistry and materials science. However, its unique structure—specifically the bulky isobutoxy group at the C2 position, adjacent to the bromine at C3—presents significant challenges in common synthetic transformations. This low reactivity is a direct consequence of steric hindrance and electronic effects, which can impede catalyst-substrate interaction and slow down key reaction steps.[1][2][3]

This guide is structured as a series of questions and answers to directly address the most common issues encountered by researchers. We will explore the underlying chemical principles and provide field-proven troubleshooting strategies and optimized protocols to help you overcome these hurdles and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs): Understanding the Reactivity Profile

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity stems from a combination of two primary factors:

  • Steric Hindrance: The isobutoxy group at the C2 position physically blocks the bromine at C3. In palladium-catalyzed reactions, this steric bulk hinders the approach of the bulky palladium catalyst complex, making the crucial initial step—oxidative addition—kinetically slow.[2][3]

  • Electronic Effects: The isobutoxy group is electron-donating, which increases the electron density on the pyridine ring. This effect can disfavor the oxidative addition of an electron-rich Pd(0) catalyst into the C-Br bond. While the pyridine nitrogen is electron-withdrawing, the localized effect of the ortho-alkoxy group is significant.[4][5]

Q2: I see a lot of my starting material being converted back to 2-isobutoxy-5-methylpyridine (hydrodehalogenation). What causes this?

A2: Hydrodehalogenation is a common side reaction, especially in challenging cross-coupling reactions. It often occurs when the desired catalytic cycle stalls. For instance, in Buchwald-Hartwig amination, if reductive elimination is slow, a competing pathway called β-hydride elimination can occur from the palladium-amido intermediate, leading to the undesired protonated product.[6][7] In metallation attempts, it's often due to quenching of the highly reactive organometallic intermediate by a trace proton source, such as water in your solvent or glassware.[8]

Q3: Can I form a Grignard reagent from this compound using magnesium metal?

A3: Direct formation of a Grignard reagent via oxidative addition of magnesium metal is often sluggish and low-yielding for many aryl bromides, including this one.[8] A more reliable and widely used method is a halogen-metal exchange , typically performed at low temperatures using a pre-formed Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[9] This approach avoids the harsh conditions and initiation difficulties of using magnesium turnings.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed guidance for the two most common cross-coupling reactions attempted with this substrate.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is failing or giving yields below 20%. How can I fix this?

A: This is a classic challenge of coupling a sterically hindered electrophile. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are almost certain to fail. Success hinges on using a specialized catalyst system designed to overcome steric barriers.

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Ineffective Catalyst: The palladium complex cannot access the C-Br bond due to steric hindrance. 2. Weak Base: The base is not strong enough to facilitate the transmetallation step efficiently.1. Switch to a "Buchwald-type" system: Use a combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich biarylmonophosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands create a highly active, coordinatively unsaturated Pd(0) species that is more effective at oxidative addition.[10][11] 2. Use a Stronger Base: Employ K₃PO₄ or Cs₂CO₃. These are more effective than carbonate bases in Suzuki couplings, particularly for hindered substrates.[12][13]
Significant Debromination 1. Slow Transmetallation: The boronic acid is not transferring its organic group to the palladium center efficiently, leading to side reactions. 2. Water Content: Inconsistent water content in the solvent can affect both catalyst activity and the boronic acid equilibrium.1. Check Boronic Acid Quality: Ensure the boronic acid is pure and not dehydrated to its unreactive boroxine trimer. 2. Optimize Solvent System: Use an anhydrous solvent like 1,4-dioxane or toluene, sometimes with a small, controlled amount of water (e.g., dioxane/H₂O 10:1) to aid in dissolving the base and facilitating transmetallation.
Homocoupling of Boronic Acid Catalyst Decomposition: The Pd(0) catalyst may be decomposing, or the reaction conditions are promoting the undesired homocoupling pathway.Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are more stable and ensure efficient generation of the active Pd(0) species, minimizing side reactions.[11]

This protocol provides a robust starting point for coupling with various aryl or heteroaryl boronic acids.

  • Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the boronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube. Alternatively, use a commercially available pre-catalyst like SPhos Pd G2 (2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of 0.1 M).

  • Reaction: Seal the tube and heat the mixture to 100–110 °C with vigorous stirring for 12–24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_challenge Challenge with this compound Pd0 L₂Pd⁰ OXI Oxidative Addition Pd0->OXI Ar-Br PdII L₂(Ar)PdII(Br) OXI->PdII Challenge_Node The bulky isobutoxy group at C2 sterically hinders the approach of the Pd catalyst, making Oxidative Addition (OXI) the rate-limiting step. Bulky, electron-rich ligands (L) are required to accelerate this step. OXI->Challenge_Node TRA Transmetallation PdII->TRA R'-B(OR)₂ (Base) PdII_R L₂(Ar)PdII(R') TRA->PdII_R RED Reductive Elimination PdII_R->RED RED->Pd0 Ar-R' Ligand_Effect cluster_pathways Competing Pathways in Buchwald-Hartwig Amination cluster_desired Desired Pathway cluster_side Side Reaction Intermediate [L-Pd(Ar)(NR₂)] Intermediate RE Reductive Elimination Intermediate->RE Favored by bulky biaryl phosphine ligands (e.g., BrettPhos) BHE β-Hydride Elimination Intermediate->BHE Dominant with less effective ligands or high steric hindrance Product Ar-NR₂ (Product) RE->Product SideProduct Ar-H (Debromination) BHE->SideProduct Metallation_Workflow Start Goal: Functionalize C3 via an Organometallic Intermediate Decision1 Is the desired electrophile compatible with a strong base? Start->Decision1 Path_Grignard Yes (e.g., CO₂, Aldehydes, Ketones) Decision1->Path_Grignard Grignard Tolerant Path_Lithiation Yes, but requires very low temp (e.g., trapping with TMSCl) Decision1->Path_Lithiation Organolithium Tolerant Path_No No (e.g., contains acidic protons) Decision1->Path_No Incompatible Protocol_Grignard Use Br-Mg Exchange (iPrMgCl·LiCl, THF, 0°C to RT) Path_Grignard->Protocol_Grignard Protocol_Lithiation Use Br-Li Exchange (n-BuLi, THF, -78°C) Path_Lithiation->Protocol_Lithiation Protocol_No Re-evaluate strategy. Consider Pd-catalyzed coupling instead. Path_No->Protocol_No

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers utilizing 3-Bromo-2-isobutoxy-5-methylpyridine in catalytic reactions. This guide is designed to provide in-depth, practical solutions to one of the most common and frustrating challenges in synthetic chemistry: catalyst poisoning. As a Senior Application Scientist, my goal is to equip you with the expertise to diagnose, troubleshoot, and ultimately prevent the deactivation of your catalyst, ensuring the success and reproducibility of your experiments.

The pyridine scaffold, particularly functionalized variants like this compound, is a cornerstone in the synthesis of pharmaceuticals and advanced materials. Its utility often lies in its participation in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which predominantly rely on palladium catalysts.[1][2][3][4] However, the very nature of these sophisticated catalytic systems makes them susceptible to deactivation by a variety of chemical species, known as poisons. This guide will explore the mechanisms of poisoning, provide systematic troubleshooting workflows, and offer validated protocols to mitigate these issues.

Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of cross-coupling reactions?

A1: Catalyst poisoning is the deactivation of a catalyst by chemical substances that bind to its active sites, rendering them inactive for the desired transformation.[5] In palladium-catalyzed reactions involving this compound, this means the Pd(0) or Pd(II) species in the catalytic cycle is unable to perform one of the key steps: oxidative addition, transmetalation, or reductive elimination.[6] Poisons can dramatically reduce reaction rates, lower yields, or stop the reaction entirely, even when present in only trace amounts.[7]

Q2: Why are palladium catalysts so sensitive to poisoning?

A2: Palladium catalysts, especially the low-valent Pd(0) species that are crucial for the catalytic cycle, are electron-rich and function as soft Lewis acids.[8] This makes them highly susceptible to binding with soft Lewis bases. Many common poisons, such as sulfur and phosphorus compounds, are soft bases and form strong, often irreversible, covalent bonds with the palladium center, effectively blocking the site where the aryl halide (your starting material) needs to bind.[9]

Q3: Can the starting material, this compound, poison the catalyst?

A3: Yes, this is a critical and often overlooked point. While the bromo- and isobutoxy- groups are the intended reactive sites, the pyridine nitrogen itself possesses a lone pair of electrons and can act as a ligand. This nitrogen can coordinate to the palladium center, which can sometimes lead to catalyst inhibition or deactivation, especially if the chosen ligand for the palladium is not strongly binding enough to prevent it.[6] Furthermore, impurities from the synthesis of the starting material are a common source of poisons.[10][11]

Q4: What are the most common catalyst poisons I should be aware of?

A4: The most common culprits originate from starting materials, reagents, solvents, or the reaction atmosphere.[12] It is crucial to consider every component of your reaction as a potential source of contamination.

Poison ClassSpecific ExamplesCommon SourcesMechanism of Deactivation
Sulfur Compounds Thiols, sulfides, disulfides, sulfoxides, elemental sulfur (S₈)Impurities in starting materials or reagents (e.g., from sulfur-based syntheses), contaminated solvents, rubber septa.[11]Strong, irreversible binding to palladium active sites, forming stable palladium-sulfur bonds.[13]
Nitrogen Compounds Excess or strongly coordinating amines, amides, nitrilesStarting materials, products, additives, solvents (e.g., DMF at high temp).[12]Competitive binding to the palladium center, blocking substrate access. Can also lead to the formation of inactive catalyst complexes.[14]
Halides Excess Iodide (I⁻)Byproduct of reactions using aryl iodides.Can form stable, unreactive palladium-iodide bridged dimers, slowing or halting catalysis.[15]
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As), Cadmium (Cd)Contamination from glassware, reagents sourced from mineral origins, or previous reactions.[12]Irreversible poisoning through alloy formation or strong adsorption on the catalyst surface.
Oxygen & Water O₂, H₂OAtmospheric leaks, improperly dried solvents or reagents.Oxidation of the active Pd(0) to inactive Pd(II) oxides or hydroxides. Water can also interfere with bases and promote unwanted side reactions.[10][12]
Carbonaceous Species Coke, polymers, decomposition productsHigh reaction temperatures, substrate/product degradation.Physical blockage of active sites by deposition of insoluble organic material ("coking").[5]
Troubleshooting Guide: A Systematic Approach

When a reaction fails or gives a low yield, it's essential to troubleshoot systematically rather than immediately assuming catalyst poisoning.

Issue: Reaction shows low or no conversion of this compound.

This workflow provides a logical progression from common errors to more complex issues like catalyst deactivation.

Caption: Troubleshooting workflow for diagnosing reaction failures.

Experimental Protocols & Methodologies
Protocol 1: Control Experiment to Confirm Catalyst Activity

Objective: To determine if the catalyst batch and general reaction setup are viable, ruling out systemic errors.

Methodology:

  • Select a Control Substrate: Choose a simple, reliable aryl bromide known to work well with your chosen catalytic system (e.g., 4-bromotoluene).

  • Reaction Setup: In parallel with your main experiment, set up an identical reaction vial using the control substrate instead of this compound. Use the exact same batches of catalyst, ligand, base, and solvent.

  • Execution: Run both reactions under the same conditions (temperature, time, atmosphere).

  • Analysis:

    • If the control reaction works and the main reaction fails: The issue is likely with your this compound starting material (purity) or the specific conditions required for this substrate. Proceed to Protocol 2.

    • If both reactions fail: The issue is with a common component: the catalyst, ligand, base, solvent, or the inert atmosphere technique.

Protocol 2: Purification of this compound to Remove Poisons

Objective: To remove non-volatile impurities that may be acting as catalyst poisons.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Activated Carbon Treatment: Add a small amount of activated carbon (approx. 5-10% by weight of the substrate) to the solution. Activated carbon is effective at adsorbing many organic impurities, including some sulfur compounds.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Column Chromatography: Purify the resulting material via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). This is highly effective for separating the desired product from polar or non-polar impurities.[2]

  • Re-run Reaction: Use the purified material in your reaction. If the reaction now proceeds, it confirms that an impurity in the starting material was the source of poisoning.

Protocol 3: Catalyst Regeneration (for Heterogeneous Catalysts)

Objective: To remove adsorbed poisons or coke from a supported palladium catalyst (e.g., Pd/C). Note: This is a general guide and must be adapted based on the specific catalyst and poison.

Methodology:

  • Catalyst Recovery: After the reaction, recover the supported catalyst by filtration.

  • Solvent Washing: Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organics, followed by a low-boiling solvent like acetone.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent.[16]

  • Regeneration Treatment (Choose one based on suspected poison):

    • For Coking (Organic Deposits): Perform a controlled calcination. Place the dried catalyst in a tube furnace. Heat under a slow flow of inert gas (N₂) to 300-400 °C, then switch to a diluted air stream (e.g., 5% O₂ in N₂) for several hours to burn off carbonaceous deposits.[10] Caution: This is an exothermic process and must be done with care.

    • For Chemical Poisons (e.g., Sulfur): A high-temperature treatment under specific atmospheres may be required. For example, treating a sulfur-poisoned catalyst at high temperatures (e.g., 780 °C) in air with water vapor can help decompose stable sulfates.[17] Alternatively, chemical washing with acidic or basic solutions may be effective for certain poisons.[12]

  • Cool Down: Cool the catalyst to room temperature under an inert gas stream. The regenerated catalyst should be stored and handled under an inert atmosphere.

Visualizing the Poisoning Mechanism

The core issue of catalyst poisoning is the occupation or alteration of the catalyst's active sites. The following diagram illustrates this fundamental concept.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Pd_active Pd(0) Active Site Substrate Ar-Br Substrate->Pd_active Oxidative Addition (Desired) Pd_poisoned Pd(0) Active Site Poison Poison (e.g., S) Poison->Pd_poisoned Strong Binding (Deactivation) Substrate2 Ar-Br Substrate2->Pd_poisoned Blocked

Caption: Mechanism of palladium catalyst poisoning by a strong binder.

References
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • palladium coupling catalyst activ
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). NIH. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2021).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2024). MDPI. [Link]
  • Regeneration of palladium based catalyst for methane ab
  • Troubleshooting of Catalytic Reactors. (2017). Slideshare. [Link]
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). NIH. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Cross-coupling reaction. Wikipedia. [Link]
  • Buchwald-Hartwig Amin
  • Poisoning and deactivation of palladium c
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. (2021).
  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]
  • Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy. [Link]
  • Method for reactivating palladium catalysts.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2020).
  • Buchwald–Hartwig amin

Sources

"3-Bromo-2-isobutoxy-5-methylpyridine" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-isobutoxy-5-methylpyridine (CAS No. 1093233-54-4). This document is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this reagent in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic properties of this compound.

Q1: What are the primary hazards associated with this compound?

A: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated pyridines indicate that it should be handled as a compound that can cause skin and eye irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[2][3] Standard laboratory personal protective equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat, is mandatory.[4] All handling of solids or solutions should be performed in a certified chemical fume hood.[5][6]

Q2: What is the physical appearance of this compound, and can it change over time?

A: this compound is typically supplied as a solid or oil. Color changes, such as yellowing or darkening, can be an indicator of degradation and should be investigated further before use.

Q3: What are the recommended general storage conditions?

A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is strongly recommended to minimize degradation from atmospheric moisture and oxygen.[5][8]

Part 2: In-Depth Stability and Storage Guide

Maintaining the integrity of this compound is critical for reproducible experimental outcomes. This section delves into the chemical reasons behind storage protocols and potential degradation pathways.

Q4: My compound has been stored for a while and my reaction yields are decreasing. What could be the cause?

A: The most likely cause is reagent degradation. The two primary points of instability in the molecule are the C-O ether linkage and the C-Br bond.

  • Hydrolysis of the Isobutoxy Group: The 2-alkoxy pyridine moiety is susceptible to hydrolysis, particularly in the presence of trace acid or base, to form 2-hydroxy-5-methyl-3-bromopyridine. This risk increases significantly if the compound is exposed to atmospheric moisture.[9][10]

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, which can initiate radical reactions leading to debromination or other side reactions.[11] While data on this specific molecule is limited, it is a known degradation pathway for similar compounds.

Application Scientist's Insight: The ether linkage at the 2-position of a pyridine ring is more labile than a typical alkyl ether. The electron-withdrawing nature of the pyridine ring makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Storing the compound under a dry, inert atmosphere is the most critical step to prevent this hydrolysis pathway.

Q5: I observe a new spot on my TLC plate or a new peak in my GC-MS analysis. What is the likely impurity?

A: The most probable degradation product is the hydrolyzed byproduct, 2-hydroxy-5-methyl-3-bromopyridine . This compound will have a significantly different polarity (more polar, lower Rf on a normal phase TLC) and a different mass in MS analysis.

CompoundMolecular WeightPolarity
This compound244.12 g/mol Lower
2-Hydroxy-5-methyl-3-bromopyridine188.02 g/mol Higher

Part 3: Troubleshooting and Experimental Protocols

This section provides actionable steps to diagnose issues and ensure the quality of your reagent before use.

Q6: How can I quickly assess the purity of my this compound before starting a critical reaction?

A: A combination of analytical techniques is recommended. A step-by-step protocol is provided below for a comprehensive check.

***dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes start [label="Start: Low Reaction Yield\nor Suspected Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; visual [label="Visual Inspection:\n- Color Change?\n- Clumping?", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="TLC Analysis\n(e.g., 20% EtOAc/Hexanes)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="¹H NMR Spectroscopy\n(in CDCl₃ or DMSO-d₆)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Purity Acceptable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed [label="Proceed with\nExperiment", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; repurify [label="Action: Repurify\n(e.g., Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; discard [label="Action: Discard and\nUse New Batch", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges start -> visual [label="Initial Check"]; visual -> tlc [label="Quick Purity Check"]; tlc -> nmr [label="If new spots observed"]; nmr -> decision [label="Analyze Spectrum"]; decision -> proceed [label="Yes (>95% pure)"]; decision -> repurify [label="No (Minor Impurity)"]; repurify -> proceed; decision -> discard [label="No (Significant Degradation)"]; } dot*** Caption: Workflow for troubleshooting reagent stability.

Protocol 1: Purity Assessment Workflow
  • Visual Inspection: Check for any change in color or physical state (e.g., solid turning into a viscous oil) compared to a fresh batch.

  • TLC Analysis:

    • Prepare a dilute solution of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a silica TLC plate alongside a fresh standard, if available.

    • Elute with a solvent system like 20% ethyl acetate in hexanes.

    • Visualize under UV light. The presence of multiple spots, especially a more polar spot at a lower Rf, indicates impurities.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a proton NMR spectrum.

    • Key signals to check for degradation:

      • Disappearance/Integration Decrease: Look for a decrease in the characteristic peaks for the isobutoxy group (a doublet around 0.9-1.0 ppm for the methyls, a multiplet around 2.0-2.2 ppm for the methine, and a doublet around 4.2-4.4 ppm for the -OCH₂- protons).

      • Appearance of New Peaks: The formation of the 2-hydroxy byproduct will result in the disappearance of the isobutoxy signals and the appearance of a broad peak for the hydroxyl proton (-OH).

Q7: The material has turned slightly yellow, but the NMR looks clean. Is it usable?

A: Minor color changes can sometimes occur due to trace-level impurities or oxidation that may not be easily quantifiable by NMR. If the NMR integration shows >97% purity and no significant hydrolysis is observed, the material is likely suitable for most applications. However, for highly sensitive reactions, such as those in late-stage drug development or catalysis screening, using a fresh or repurified batch is the most prudent course of action.

Protocol 2: Safe Handling and Aliquoting for Long-Term Storage

To prevent repeated exposure of the bulk material to the atmosphere, aliquoting is highly recommended.

  • Preparation: Move the sealed stock bottle of this compound and several smaller, tared vials (e.g., 2 mL amber glass vials with PTFE-lined caps) into a nitrogen-filled glovebox or glovebag.

  • Inert Atmosphere: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Carefully dispense the desired amount of the compound into each smaller vial.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, batch number, and date.

  • Storage: Store the aliquots in a desiccator inside a refrigerator (2-8°C). The main stock bottle should also be resealed under inert gas and stored similarly.

***dot graph "Degradation_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes main_compound [label="this compound", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; hydrolysis_product [label="2-Hydroxy-5-methyl-3-bromopyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; dehalogenation_product [label="2-Isobutoxy-5-methylpyridine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Define Invisible Nodes for labels hydrolysis_label [label="Hydrolysis\n(H₂O, trace acid/base)", shape=plaintext, fontcolor="#202124"]; photo_label [label="Photodegradation / \nReductive Dehalogenation\n(Light, H• source)", shape=plaintext, fontcolor="#202124"];

// Define Edges main_compound -> hydrolysis_label [style=invis]; hydrolysis_label -> hydrolysis_product [color="#EA4335"];

main_compound -> photo_label [style=invis]; photo_label -> dehalogenation_product [color="#4285F4"]; } dot*** Caption: Potential degradation pathways for the compound.

References

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
  • National Institutes of Health (NIH). (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • PubChem. (n.d.). 3-Bromo-2-fluoro-5-methylpyridine.
  • PubMed. (2021). Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes.
  • ResearchGate. (2025). The atmospheric degradation of 1-bromopropane (CH3CH2CH2Br): The photochemistry of bromoacetone.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine.
  • ScienceDirect. (2025). Synthesis of 2-pyridinamines and their alkyl derivatives from 2-cyanopyridines.

Sources

Technical Support Center: Troubleshooting Homocoupling in Cross-Coupling Reactions of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-2-isobutoxy-5-methylpyridine in cross-coupling reactions and encountering challenges with homocoupling side reactions. Our goal is to provide in-depth, mechanistically-grounded solutions to help you optimize your reaction outcomes, improve yields, and simplify product purification.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding homocoupling in the context of your specific substrate.

Q1: What is homocoupling, and why is it a recurring issue with my this compound substrate?

A1: Homocoupling is a common side reaction in which two identical molecules couple to form a symmetrical dimer. In your experiments, this can manifest in two primary ways:

  • Aryl Halide Homocoupling: Two molecules of this compound react to form the symmetrical 2,2'-diisobutoxy-5,5'-dimethyl-3,3'-bipyridine. This is often referred to as an Ullmann-type reaction and can be promoted by certain catalysts and high temperatures.[1][2]

  • Organometallic Reagent Homocoupling: If you are performing a Suzuki-Miyaura coupling, two molecules of your organoboron reagent (e.g., a boronic acid) can couple together. This is an extremely common side reaction, often leading to significant yield loss and purification challenges.[3][4]

The pyridine nitrogen in your substrate can coordinate with the palladium catalyst. This interaction can sometimes alter the catalyst's electronic properties and stability, potentially leading to deactivation or favoring pathways that lead to side products like homocoupling.[5][6]

Q2: My primary side product is the dimer of my boronic acid coupling partner. What is the main cause of this?

A2: The homocoupling of boronic acids is almost always caused by the presence of dissolved molecular oxygen in your reaction mixture.[4][5][7] The catalytic cycle for this side reaction proceeds as follows:

  • The active Palladium(0) catalyst is oxidized by oxygen to a Palladium(II) species.

  • This Pd(II) species can undergo transmetalation with two molecules of the boronic acid.

  • Subsequent reductive elimination produces the homocoupled dimer and regenerates the Pd(0) catalyst, which is then unfortunately available to be re-oxidized by any remaining oxygen.[3][8]

Therefore, maintaining a strictly anaerobic environment is the single most critical factor in suppressing this side reaction.[4][8]

Q3: How do phosphine ligands influence the formation of homocoupling byproducts?

A3: Ligand selection is crucial for directing the reaction toward the desired cross-coupling product.[9] Bulky and electron-rich phosphine ligands are highly effective at minimizing homocoupling for two key reasons:

  • Accelerated Reductive Elimination: These ligands promote the final, product-forming step (reductive elimination) of the main catalytic cycle. By making the desired cross-coupling pathway kinetically faster, they outcompete the slower side reactions.

  • Steric Hindrance: The large steric profile of ligands like tricyclohexylphosphine, SPhos, or XPhos physically hinders the formation of the palladium complexes that lead to homocoupling.[10][11] They favor the formation of monoligated palladium species, which are highly active in the desired catalytic cycle.[10]

Q4: Can the choice of base affect the level of homocoupling?

A4: Yes, the base plays a critical role beyond facilitating the transmetalation step.[4] While a base is necessary, an overly strong or poorly soluble base can lead to issues. For Suzuki-Miyaura couplings, weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong organic bases.[4][5] A very strong base can sometimes promote the degradation of boronic acids or other side reactions.[12][13] The physical form is also important; using a finely powdered base ensures better mixing and reactivity, which can help drive the desired reaction to completion more efficiently.[4]

Troubleshooting Guide: From Problem to Solution

Use this section to diagnose and resolve specific issues encountered during your experiments.

Issue 1: Significant formation of boronic acid homocoupling byproduct.

This is the most common problem and is characterized by the appearance of a symmetrical biaryl (or other dimer) derived from your boronic acid.

  • Primary Root Cause: Dissolved oxygen in the reaction solvent and headspace.[4][7][8]

  • Secondary Causes: Incomplete reduction of a Pd(II) precatalyst; slow transmetalation relative to oxidative processes.

Solutions:

  • Implement Rigorous Degassing: Standard inert gas bubbling is often insufficient. All solvents must be aggressively degassed prior to use.

    • Recommended Method (Freeze-Pump-Thaw): For organic solvents, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing under an inert atmosphere (Argon or Nitrogen).

    • Alternative (Inert Gas Sparging): If freeze-pump-thaw is not feasible, sparge the solvent with a vigorous stream of Argon or Nitrogen via a subsurface needle for at least 30-60 minutes.[8][14]

  • Add a Mild Reducing Agent: To scavenge any trace Pd(II) species that may form, include a mild reductant in your reaction mixture. Potassium formate (HCO₂K) is an excellent choice as it helps maintain the catalyst in its active Pd(0) state without interfering with the main catalytic cycle.[8][14]

  • Control Reagent Addition: Keep the instantaneous concentration of the boronic acid low. This can be achieved by adding the boronic acid solution slowly via a syringe pump over the course of the reaction. This strategy disfavors the bimolecular homocoupling reaction.[14]

Issue 2: Formation of the symmetrical 2,2'-diisobutoxy-5,5'-dimethyl-3,3'-bipyridine (Aryl Halide Homocoupling).

This side product results from the dimerization of your starting material, this compound.

  • Primary Root Cause: An Ullmann-type coupling mechanism, which can compete with the desired cross-coupling, especially at elevated temperatures or with certain catalyst systems.[2][6]

  • Secondary Causes: Catalyst deactivation leading to the formation of palladium black, which can promote this side reaction.

Solutions:

  • Optimize the Catalyst System:

    • Palladium Source: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern Pd(II) precatalyst that rapidly and cleanly generates the active Pd(0) species. Simple salts like Pd(OAc)₂ are effective but require the right conditions for efficient in-situ reduction.[3][15]

    • Ligand Choice: This is your most powerful tool. Switch to a bulky, electron-rich monodentate phosphine ligand from the Buchwald or Hartwig classes (e.g., SPhos, XPhos, RuPhos). These ligands are explicitly designed to promote reductive elimination, accelerating the desired C-C bond formation.[10]

  • Screen Reaction Temperature: Homocoupling reactions often have a higher activation energy than the desired cross-coupling. Evaluate if the reaction can proceed efficiently at a lower temperature (e.g., 80 °C instead of 110 °C).

  • Ensure High Reagent Purity: Impurities in your starting material or reagents can sometimes contribute to catalyst deactivation and side reactions.

Summary of Key Parameter Adjustments
ParameterCondition to AVOID HomocouplingRationale
Atmosphere Strictly anaerobic (Ar/N₂)Prevents O₂ from oxidizing Pd(0) to Pd(II), the key catalyst for boronic acid homocoupling.[4][8]
Ligand Bulky, electron-rich phosphines (e.g., SPhos)Accelerates the desired reductive elimination and sterically hinders side reactions.[9][10]
Base Finely powdered, moderately weak (e.g., K₃PO₄)Ensures efficient reaction without promoting degradation of starting materials.[4][13]
Additives Mild reducing agent (e.g., Potassium Formate)Scavenges trace Pd(II) to keep the catalyst in the active Pd(0) state.[14]
Temperature Lowest effective temperature (e.g., 60-80 °C)Minimizes side reactions like Ullmann coupling which are often favored at higher temperatures.
Reagent Addition Slow addition of the boronic acidKeeps the instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[14]
Visualized Reaction and Troubleshooting Logic

To better understand the competing pathways and guide your experimental design, refer to the following diagrams.

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Undesired Homocoupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)L_n-X OA->PdII_ArX TM Transmetalation (R-B(OH)₂) PdII_ArX->TM PdII_ArR Ar-Pd(II)L_n-R TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Catalyst Regeneration Product Ar-R Product RE->Product PdII Pd(II)L_n TM1 Transmetalation (R-B(OH)₂) PdII->TM1 PdII_R R-Pd(II)L_n-OH TM1->PdII_R TM2 Transmetalation (R-B(OH)₂) PdII_R->TM2 PdII_R2 R-Pd(II)L_n-R TM2->PdII_R2 RE_side Reductive Elimination PdII_R2->RE_side Homocoupling_Product R-R Product RE_side->Homocoupling_Product Pd0_side Pd(0)L_n RE_side->Pd0_side Pd(0)L_n O2 O₂ (Oxygen) O2->PdII Oxidation Pd0_main Pd(0)L_n Pd0_main->OA

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

TroubleshootingTree start High Homocoupling Observed q1 What is the primary byproduct? start->q1 ans1 Boronic Acid Dimer (R-R) q1->ans1 ans2 Aryl Halide Dimer (Ar-Ar) q1->ans2 cause1 Likely Cause: Dissolved Oxygen ans1->cause1 cause2 Likely Cause: Ullmann-Type Side Reaction ans2->cause2 sol1a Action 1: Implement Rigorous Degassing (Freeze-Pump-Thaw) cause1->sol1a sol2a Action 1: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause2->sol2a sol1b Action 2: Add Mild Reductant (e.g., HCO₂K) sol1a->sol1b sol1c Action 3: Use Slow Addition of Boronic Acid sol1b->sol1c sol2b Action 2: Screen Palladium Precatalysts sol2a->sol2b sol2c Action 3: Lower Reaction Temperature sol2b->sol2c

Caption: Decision tree for troubleshooting homocoupling reactions.

Recommended Experimental Protocols

The following protocols are designed as starting points for optimization and incorporate best practices for minimizing homocoupling.

Protocol A: Standard Suzuki-Miyaura Coupling with Enhanced Degassing

This protocol is the recommended first attempt for achieving a clean cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Degassed 1,4-Dioxane/Water (10:1 v/v)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with Argon or Nitrogen.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, SPhos ligand, and the finely powdered K₃PO₄.

  • Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the Pd₂(dba)₃.

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add the rigorously degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Advanced Protocol with Mild Reductant to Suppress Homocoupling

Use this protocol if significant boronic acid homocoupling persists even with enhanced degassing.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Potassium Formate (HCO₂K) (1.0 equiv)

  • Degassed Toluene

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with Argon.

  • Reagent Addition: To the flask, add this compound, Pd(OAc)₂, XPhos ligand, K₂CO₃, and potassium formate.

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent and Boronic Acid: Add degassed toluene via syringe. If practical, dissolve the arylboronic acid in a minimum amount of degassed toluene and add it slowly to the heated reaction mixture via a syringe pump over 1-2 hours.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 7-9 from Protocol A.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (2007). Request PDF: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
  • Zhang, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences. [Link]
  • Carver, S. J., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
  • Colacot, T. J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Preprints.org. (2024).
  • National Center for Biotechnology Information. (n.d.).
  • American Chemical Society. (2016).

Sources

Technical Support Center: Reactivity of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-isobutoxy-5-methylpyridine . This guide is designed to provide in-depth, field-proven insights into one of the most critical variables in your synthetic protocols: the choice of solvent. The reactivity of this versatile building block in palladium-catalyzed cross-coupling reactions is profoundly influenced by the solvent system, impacting everything from reaction rate and yield to the formation of undesirable side products.

This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific problems encountered during experiments involving this compound and provides actionable, solvent-focused solutions.

Q1: My Suzuki-Miyaura coupling reaction has stalled, showing low or no conversion. What solvent-related factors are at play?

A1: A stalled Suzuki coupling is a frequent issue, often pointing to problems with catalyst activity or reagent stability, both of which are heavily influenced by the solvent.[1]

  • Poor Solubility: The primary function of the solvent is to dissolve all reactants, reagents, and catalyst species.[2] this compound, the boronic acid (or ester), the palladium complex, and the base must have sufficient solubility. If you observe a heterogeneous mixture where key components are not dissolving, the reaction kinetics will be severely hampered.

    • Solution: While non-polar aprotic solvents like Toluene or 1,4-Dioxane are excellent starting points, consider switching to a more polar aprotic solvent like THF or DMF if solubility is an issue.[3][4] However, be aware that highly coordinating solvents like DMF can sometimes inhibit the catalyst.[5]

  • Role of Water as a Co-Solvent: In many Suzuki protocols, a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is used.[6] Water can be highly beneficial as it readily dissolves inorganic bases like K₃PO₄ or K₂CO₃, which are often poorly soluble in purely organic media.[6][7] This enhances the availability of the base to activate the boronic acid for transmetalation.

    • Caution: Excessive water or the use of protic solvents can promote a critical side reaction: protodeboronation , where the boronic acid is converted back to an arene, effectively removing it from the catalytic cycle.[1][8] Always use degassed, deionized water and optimize the solvent/water ratio.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by dissolved oxygen.[1][8] This is a universal issue, but the solvent's ability to be effectively degassed is key.

    • Solution: Ensure your chosen solvent is rigorously degassed before use, either by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[8] This must be done regardless of the solvent chosen.

Q2: I'm observing significant formation of a homocoupling byproduct from my boronic acid. How can my choice of solvent help minimize this?

A2: Boronic acid homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[8] While rigorous exclusion of oxygen is the primary solution, the solvent system plays a role in catalyst stability and reaction kinetics.

  • Solvent Polarity and Catalyst Speciation: The nature of the active catalytic species can change depending on the solvent. In non-polar solvents like Toluene or THF, a neutral monophosphine species, [Pd(L)], is often the active catalyst.[9][10] In some polar solvents, an anionic palladium complex may form, which can have different reactivity and selectivity profiles.[2][10][11]

    • Recommendation: Start with well-established, less polar aprotic solvents like Toluene or Dioxane , which are known to support stable and efficient catalytic cycles for Suzuki reactions.[3] If you must use a more polar solvent for solubility reasons, be aware that this can sometimes alter the reaction pathway.[9] For instance, solvents like acetonitrile (MeCN) or DMF have been shown to influence selectivity in complex substrates, suggesting a change in the catalytic species.[9]

Q3: My Buchwald-Hartwig amination is sluggish. Could the solvent be the bottleneck?

A3: Yes, the solvent is critical for the success of Buchwald-Hartwig aminations.[12][13] The reaction involves coupling with an amine in the presence of a bulky base (e.g., NaOt-Bu, LHMDS), a palladium precursor, and a sterically hindered phosphine ligand.[12][14]

  • Solubility of the Base: The strong, non-nucleophilic bases used are often alkoxides with limited solubility. The solvent must effectively solvate the base to allow for the deprotonation of the amine at the palladium center, a key step in the catalytic cycle.[14]

    • Common Solvents: Toluene , Dioxane , and THF are the most common and effective solvents.[12][15] They provide a good balance of being non-reactive and having the ability to solubilize the various organic components and the catalyst complex.

  • Catalyst Inhibition by Coordinating Solvents: Avoid highly polar, coordinating solvents like DMF or DMSO. These solvents can bind strongly to the palladium center, potentially displacing the necessary phosphine ligand and inhibiting the catalytic cycle.[5] This is a common cause of low yields in palladium catalysis.

Q4: My Sonogashira coupling yields are inconsistent. How does the solvent contribute to this variability?

A4: The Sonogashira coupling, which forms a C-C bond between this compound and a terminal alkyne, is notoriously sensitive to reaction conditions, especially the solvent.[5][16]

  • Dual Role of Amine: Often, an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) is used in large excess, serving as both the base and a co-solvent.[16][17]

  • Common Organic Solvents: The reaction is typically run in solvents like THF , DMF , or Toluene .[16][17]

    • Polarity Effects: Polar aprotic solvents like DMF can increase the reaction rate. However, this can come at the cost of selectivity, sometimes leading to a higher incidence of the primary side reaction: Glaser coupling (alkyne homocoupling), especially when a copper(I) co-catalyst is used.[5]

    • Non-Polar Advantages: Non-polar solvents like Toluene can slow the reaction down but often provide higher selectivity and suppress homocoupling.[5]

  • Solvent Purity is Paramount: The reaction is highly sensitive to moisture and oxygen. The solvent and amine base must be anhydrous and thoroughly degassed to prevent side reactions and ensure reproducibility.[18]

Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for a cross-coupling reaction with this compound?

A1: A logical approach is to start with the most common and generally successful solvents for the specific reaction type, based on the need to solubilize all components.

  • For Suzuki-Miyaura: Begin with 1,4-Dioxane or Toluene , often with water as a co-solvent if using an inorganic base like K₃PO₄.[6][19]

  • For Buchwald-Hartwig: Toluene is an excellent first choice due to its inertness and ability to dissolve the common bulky bases and ligands used.[12]

  • For Sonogashira: A mixture of THF and an amine base (e.g., Et₃N) is a standard starting point.[17]

The diagram below provides a logical workflow for solvent selection.

start Start: Select Reaction Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira base_check Using Inorganic Base (e.g., K₃PO₄, K₂CO₃)? suzuki->base_check solubility_check_bh Are all components soluble? buchwald->solubility_check_bh solubility_check_s Are all components soluble? sonogashira->solubility_check_s solvent_suzuki_aq Use Toluene/H₂O or Dioxane/H₂O base_check->solvent_suzuki_aq Yes solvent_suzuki_org Use Toluene or Dioxane (anhydrous) base_check->solvent_suzuki_org No (e.g., using KF) solvent_buchwald Use Toluene or THF (anhydrous) solubility_check_bh->solvent_buchwald Yes solvent_sonogashira Use THF/Et₃N or DMF/Et₃N (anhydrous) solubility_check_s->solvent_sonogashira Yes

Caption: A decision tree for initial solvent selection.

Q2: What is the mechanistic role of polar vs. non-polar solvents in these reactions?

A2: Solvents are not merely inert media; they actively participate in the reaction mechanism by solvating intermediates and transition states.[3][20]

  • Polar Solvents (Protic and Aprotic): These solvents have higher dielectric constants and can stabilize charged or highly polar species.[21] In palladium catalysis, key steps like oxidative addition can proceed via a polar transition state. Polar solvents can stabilize this transition state, potentially accelerating the reaction.[2][11]

    • Polar Protic Solvents (e.g., alcohols, water): These can hydrogen bond with nucleophiles, which can sometimes suppress their reactivity (a detrimental effect in Sₙ2-type reactions).[22] In Suzuki couplings, they can be beneficial for dissolving bases but risk causing protodeboronation.[8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents lack acidic protons and do not hydrogen-bond with nucleophiles in the same way.[22] They can be excellent for Sₙ2-type processes. However, their coordinating ability can be a double-edged sword in catalysis, as they can sometimes bind to the palladium center and alter its catalytic activity or even poison it.[5][9]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents are generally less interactive. They are often preferred in catalysis because they are less likely to coordinate with the metal center, leaving it free to interact with the substrates and ligands as intended.[3] Their primary role is to provide a medium for the reaction to occur, and their effectiveness often depends on the solubility of the reactants.

Q3: What are the requirements for solvent purity, and how should I prepare my solvents?

A3: For nearly all palladium-catalyzed cross-coupling reactions, the use of anhydrous and degassed solvents is non-negotiable for achieving high yields and reproducibility.[1][8]

  • Why Anhydrous? Water can participate in undesirable side reactions. The most prominent is the protodeboronation of the boronic acid in Suzuki couplings.[8] It can also hydrolyze reagents and affect the solubility and activity of certain bases.

  • Why Degassed? Oxygen is detrimental to the active Pd(0) catalyst, oxidizing it to an inactive Pd(II) state.[1][8] Oxygen can also promote the homocoupling of boronic acids and alkynes.[8]

A general protocol for solvent preparation is provided below.

Data & Protocols
Table 1: Properties of Common Solvents for Cross-Coupling Reactions
SolventDielectric Constant (ε) at 20°CBoiling Point (°C)TypeTypical Application Notes
Toluene2.4111Non-polar AproticExcellent for Suzuki and Buchwald-Hartwig; good for high-temperature reactions.[12][19]
1,4-Dioxane2.2101Non-polar AproticVery common for Suzuki, often mixed with water.[6][19]
Tetrahydrofuran (THF)7.566Polar AproticGood general-purpose solvent for Suzuki, Buchwald, and Sonogashira. Lower boiling point limits reaction temperature.[9][15][17]
Acetonitrile (MeCN)37.582Polar AproticCan influence selectivity; may coordinate to Pd.[9] Sometimes used in Heck reactions.[17]
Dimethylformamide (DMF)36.7153Polar AproticHigh boiling point, good solvating power. Can accelerate Sonogashira but may also inhibit catalyst and promote side reactions.[4][5]
Water (H₂O)80.1100Polar ProticUsed as a co-solvent in Suzuki to dissolve inorganic bases. Risks protodeboronation.[6][8]
Experimental Protocol 1: General Procedure for Solvent Preparation

This protocol describes the standard procedure for ensuring solvents are anhydrous and deoxygenated.

Materials:

  • Solvent of choice (reagent grade or higher)

  • Schlenk flask or similar reaction vessel with a sidearm

  • Vacuum/inert gas manifold

  • Magnetic stir bar

Procedure:

  • Drying (if necessary): If not using a commercially available anhydrous solvent (e.g., from a septum-sealed bottle), the solvent must be dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone for ethers, CaH₂ for hydrocarbons) and distilled under an inert atmosphere. For this guide, we assume the use of a pre-dried, packaged anhydrous solvent.

  • Degassing - Method A (Inert Gas Sparging): a. Add the required volume of anhydrous solvent to an oven-dried Schlenk flask containing a stir bar. b. Seal the flask with a rubber septum. c. Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the needle tip is below the solvent surface. d. Insert a second, shorter needle to act as a vent. e. Bubble the inert gas through the solvent with gentle stirring for 30-60 minutes. f. Remove the vent and then the gas inlet needle. The solvent is now ready to be used under an inert atmosphere.

  • Degassing - Method B (Freeze-Pump-Thaw): a. Add the required volume of anhydrous solvent to an oven-dried Schlenk flask with a high-vacuum stopcock. b. Cool the flask in a liquid nitrogen bath until the solvent is completely frozen. c. Open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. d. Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid. e. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases. f. After the final thaw, backfill the flask with an inert gas.

cluster_0 Troubleshooting Workflow: Low Conversion start Low Conversion Observed check_solubility Are all reagents fully dissolved? start->check_solubility change_solvent Switch to a more polar solvent (e.g., Dioxane -> THF/DMF) check_solubility->change_solvent No check_degassing Was the solvent rigorously degassed? check_solubility->check_degassing Yes degas_again Repeat degassing (Freeze-Pump-Thaw is most effective) check_degassing->degas_again No check_anhydrous Was the solvent anhydrous? check_degassing->check_anhydrous Yes use_new_solvent Use fresh, sealed anhydrous solvent check_anhydrous->use_new_solvent No other_issues Investigate other factors: - Catalyst/Ligand activity - Base strength/purity - Temperature check_anhydrous->other_issues Yes

Caption: A logical workflow to diagnose solvent-related issues causing low reaction conversion.

Experimental Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a generalized procedure that must be optimized for specific substrates. The role of the solvent is highlighted.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Solvent System: Anhydrous, degassed 1,4-Dioxane and degassed, deionized water.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Via syringe, add the anhydrous, degassed 1,4-Dioxane , followed by the degassed water to achieve the desired ratio (e.g., 4:1 or 5:1). The total solvent volume should result in a concentration of ~0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • C. P. Rullière, Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • J. M. D. D. G. Correia, Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem, Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • S. D. Reid et al.
  • C. P. Rullière et al., Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • S. D. Reid et al., Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • BenchChem, Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem.
  • N. A. M. F. et al., Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
  • Chemistry Steps, Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • BenchChem, Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • BenchChem, Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • Orango, Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
  • BenchChem, Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • Wikipedia, Buchwald–Hartwig amin
  • BenchChem, Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • S. Panda, Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • S. Akter et al.
  • D. Schmalz, Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • M. Rocamora et al., Effect of solvent and base on Suzuki cross-coupling reaction.
  • BenchChem, Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Compar
  • BenchChem, Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem.
  • A. K. Sharma et al., What is the best procedure for Sonogashira coupling?.

Sources

Technical Support Center: Temperature Optimization for Cross-Coupling Reactions of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing cross-coupling reactions involving 3-Bromo-2-isobutoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Troubleshooting Guide: Addressing Common In-Reaction Issues

This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.

Q1: My reaction shows low or no conversion of the starting material. How should I approach temperature optimization?

A1: Low conversion is a frequent issue, often directly linked to suboptimal reaction temperature. The energy input is critical for overcoming the activation barriers of the catalytic cycle, particularly the initial oxidative addition of the aryl bromide to the palladium(0) center. However, an excessively high temperature can lead to catalyst decomposition, paradoxically halting the reaction.[1][2]

Your primary action should be a systematic temperature screening. Start with a moderate temperature and incrementally adjust. The 2-isobutoxy group and the pyridine nitrogen can influence catalyst activity, making this substrate sensitive to thermal conditions.[3][4]

Recommended Troubleshooting Workflow:

G cluster_start Initial Observation cluster_investigation Systematic Troubleshooting cluster_outcomes Possible Outcomes & Next Steps Start Low or No Conversion Observed (via TLC/LC-MS) Check_Inert Step 1: Verify Inert Atmosphere (O₂ degrades Pd(0) catalyst) Start->Check_Inert Temp_Screen Step 2: Perform Temperature Screen (e.g., 80°C, 100°C, 120°C) Check_Inert->Temp_Screen Monitor Step 3: Monitor Reaction at Each Temp (Check at 2h, 6h, 12h) Temp_Screen->Monitor Analyze Step 4: Analyze Outcome Monitor->Analyze Success Conversion Improved: Reaction Optimized Analyze->Success Optimal T found Side_Products Side Products Observed: See Q2 for Deconvolution Analyze->Side_Products New spots on TLC No_Change Still No Conversion: Re-evaluate Catalyst/Ligand/Base System Analyze->No_Change No change in SM

Figure 1: Troubleshooting workflow for low or no conversion.

Experimental Protocol: Systematic Temperature Screening

  • Reaction Setup: In parallel, prepare three identical reaction vessels (e.g., Schlenk tubes or microwave vials) under a rigorously maintained inert atmosphere (Argon or Nitrogen).[2] To each vessel, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium catalyst, and ligand.[4]

  • Solvent Addition: Add anhydrous, degassed solvent to each vessel.

  • Temperature Control: Place each vessel in a separate pre-heated oil bath or reaction block set to different temperatures. A good starting range is 80 °C, 100 °C, and 120 °C.[5][6]

  • Monitoring: At set intervals (e.g., 2, 6, and 12 hours), carefully take a small aliquot from each reaction and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.

  • Analysis: Compare the conversion rates. If the 80 °C reaction is clean but slow and the 120 °C reaction shows decomposition (often visible as precipitated palladium black), the optimal temperature likely lies in between.[1]

Q2: My reaction is producing significant side products, such as homocoupling of the coupling partner or protodebromination. How can temperature be used to mitigate this?

A2: The formation of side products is often a kinetic issue where an undesired reaction pathway competes with the desired one. Temperature plays a pivotal role in controlling which pathway predominates.

  • Protodebromination: This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom. It can be favored at higher temperatures where solvent or trace water molecules may more readily participate in side reactions.[2] If you observe this, consider lowering the reaction temperature in 10-15 °C increments.

  • Homocoupling (Glaser-type or boronic acid): This side reaction is often exacerbated by the presence of oxygen but can also be temperature-dependent.[2] Excessively high temperatures can sometimes accelerate the decomposition of the catalyst into nanoparticles that are more active for homocoupling than cross-coupling. Reducing the temperature may favor the desired catalytic cycle.

The Temperature-Selectivity Relationship:

G cluster_temp cluster_outcomes Low_T Low Temp (e.g., 60-80°C) Slow Slow Reaction Rate Low Conversion Low_T->Slow Favors Product Desired Cross-Coupling Product (High Yield & Selectivity) Low_T->Product May yield product over extended time Optimal_T Optimal Temp (e.g., 85-100°C) Optimal_T->Product Favors High_T High Temp (e.g., >110°C) Decomp Catalyst Decomposition Protodebromination Homocoupling High_T->Decomp Favors

Figure 2: Impact of temperature on reaction outcomes.

If adjusting the temperature alone is insufficient, consider that the choice of ligand and base can dramatically alter the selectivity profile at a given temperature.

Q3: The reaction starts well but seems to stall after 50-60% conversion. Could this be a temperature-related issue?

A3: Yes, this is a classic sign of catalyst deactivation, which is highly sensitive to temperature. The active Pd(0) species is thermally sensitive and can decompose over time, especially at elevated temperatures.[1] While a higher temperature might give you a fast initial rate, it can also shorten the catalyst's lifetime, leading to a stalled reaction.

Troubleshooting Strategy:

  • Lower the Temperature: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 90 °C) for a longer period. This can often preserve the catalyst's activity, allowing the reaction to proceed to completion.[4]

  • Use a More Robust Catalyst System: If lower temperatures are not viable due to slow kinetics, consider switching to a more thermally stable palladium pre-catalyst or a bulkier, electron-rich phosphine ligand. These ligands form more stable complexes with palladium, protecting it from decomposition at higher temperatures.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature range for different cross-coupling reactions with this compound?

A1: The optimal temperature is highly dependent on the specific cross-coupling reaction, catalyst system, and solvent. However, based on established protocols for similar bromopyridine substrates, the following ranges serve as excellent starting points for optimization.[4][5][6]

Cross-Coupling ReactionTypical Temperature Range (°C)Common SolventsNotes
Suzuki-Miyaura 80 - 110 °C1,4-Dioxane/H₂O, Toluene, DMFOften requires heating to facilitate transmetalation with the boronic acid/ester.[4]
Buchwald-Hartwig 80 - 110 °CToluene, DioxaneTemperature is critical for the reductive elimination step. Sterically hindered substrates may require higher temperatures.[6]
Sonogashira 25 - 80 °CTHF, DMF, TolueneCan often be run at lower temperatures, but aryl bromides may require mild heating compared to iodides.[5][8]
Heck 80 - 120 °CDMF, DMAc, AcetonitrileHigher temperatures are generally required for the Heck reaction with aryl bromides.[5][9]
Q2: How does temperature specifically influence the key steps of the palladium catalytic cycle?

A2: Temperature affects each step of the catalytic cycle differently, and understanding this is key to rational optimization.

  • Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl bromides compared to iodides. Increasing temperature directly accelerates this step, which is why heating is often necessary to initiate the reaction.

  • Transmetalation (e.g., in Suzuki Coupling): This step involves the transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center. While influenced by the base and solvent, higher temperatures can increase the rate of this step.

  • Reductive Elimination: This is the final, product-forming step that regenerates the Pd(0) catalyst. This step is also promoted by heat. For sterically congested products, a higher thermal energy may be required to facilitate the elimination.[6][7]

The challenge is to find a temperature that is high enough to drive all three steps efficiently without causing premature catalyst decomposition.

Q3: Is simply increasing the temperature always a valid strategy to rescue a sluggish reaction?

A3: No, this is a common misconception. While moderate heating can overcome activation energy barriers, excessive heat is often detrimental. As discussed, high temperatures (>120-130 °C for many common catalysts) can lead to:

  • Rapid Catalyst Decomposition: The formation of inactive palladium black is a clear visual indicator of this issue.[1]

  • Increased Side Reactions: Pathways like protodebromination or elimination can become kinetically competitive at higher temperatures.

  • Substrate/Product Degradation: The starting material, product, or other reagents may not be stable at elevated temperatures over long reaction times.

Therefore, temperature optimization should be viewed as finding an "optimal window," not simply "more is better."

Q4: Beyond temperature, what are the most critical parameters to consider if a reaction fails to improve?

A4: If systematic temperature optimization does not yield the desired result, the issue likely lies with the other core components of the reaction. The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting catalysis, which makes the choice of other components particularly important.[3][4]

  • Ligand: This is arguably the most critical variable after temperature. For a challenging substrate like a 2-alkoxypyridine, a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) is often required to promote efficient oxidative addition and reductive elimination.[4][10]

  • Base: The choice of base is crucial, especially in Suzuki couplings where it facilitates the formation of the active boronate species. If a weak base (e.g., Na₂CO₃) is ineffective, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can dramatically improve results.[4][11]

  • Solvent: The solvent must solubilize all components and can influence the stability and activity of the catalytic species. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common and effective choices.[4][5]

A methodical, multi-variable optimization (often using Design of Experiments, DoE) considering temperature, ligand, base, and solvent is the most powerful approach for challenging cross-coupling reactions.

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • PMC.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • BenchChem.
  • ResearchGate.
  • Organic Chemistry Portal. Heck Reaction.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. Sonogashira coupling.
  • BenchChem.

Sources

Technical Support Center: Base Selection for Efficient "3-Bromo-2-isobutoxy-5-methylpyridine" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 3-Bromo-2-isobutoxy-5-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of base selection. The unique electronic and steric properties of this substrate demand a nuanced approach to avoid common pitfalls such as low yield, catalyst deactivation, and undesirable side reactions.

This guide provides a combination of frequently asked questions for quick reference, in-depth troubleshooting guides for specific experimental issues, and validated protocols to ensure reproducible success in your synthetic endeavors.

Frequently Asked questions (FAQs)

Q1: Why is base selection so critical for reactions with this compound?

A1: The structure of this compound presents several challenges that are directly influenced by the choice of base:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with and deactivate the palladium catalyst. A suitable base can modulate the reaction environment to minimize this inhibitory effect.[1][2]

  • Substrate Stability: The 2-isobutoxy group is a potentially labile ether linkage. Excessively strong or nucleophilic bases can lead to hydrolysis or other decomposition pathways, reducing the yield of the desired product.

  • Reaction Kinetics: In cross-coupling reactions like the Suzuki-Miyaura coupling, the base's primary role is to activate the boronic acid partner to form a more nucleophilic boronate species, which is essential for the rate-determining transmetalation step.[3] An inadequate base (too weak or poorly soluble) will stall the catalytic cycle.[3]

Q2: What are the main classes of bases I should consider for this substrate?

A2: The most common bases fall into two categories, each with specific applications:

  • Inorganic Bases: These are the workhorses for palladium-catalyzed cross-coupling reactions. They are generally cost-effective and robust. Key examples include:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, including those with heteroaryl chlorides and electron-rich pyridines. It provides a good balance of strength and low nucleophilicity.[3][4][5][6][7][8]

    • Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃): Widely used and effective for a range of Suzuki reactions.[3][9][10][11] Cesium carbonate is a strong but more expensive option, often delivering good results when others fail.[3]

  • Organic Bases: These are typically used when very strong, non-nucleophilic conditions are required, or when solubility in organic solvents is paramount.

    • Alkoxides (NaOt-Bu, KOt-Bu): Very strong bases commonly used in Buchwald-Hartwig aminations.[12][13] However, their high reactivity can be incompatible with sensitive functional groups.[14]

    • Hindered Amide Bases (LHMDS): Lithium hexamethyldisilazide (LHMDS) is a strong, non-nucleophilic base that offers good functional group tolerance and is useful for reactions at lower temperatures.[14]

    • Hindered Pyridine Bases: Molecules like 2,6-lutidine are designed to be effective proton scavengers while being sterically hindered to prevent nucleophilic attack.[15]

Q3: When should I choose an inorganic base over an organic one?

A3: The choice depends primarily on the reaction type:

  • Use Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃) for Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, etc.): In these reactions, the base's main role is to facilitate transmetalation without interfering with the substrate or catalyst. Inorganic bases provide the necessary basicity with lower risk of side reactions.[3] Anhydrous conditions using K₃PO₄ can be particularly helpful if you observe protodeboronation (hydrolysis of the boronic acid).[10]

  • Use Organic Bases (e.g., NaOt-Bu, LHMDS) for Buchwald-Hartwig Amination or Deprotonation Reactions: These reactions require a stronger base to deprotonate the amine coupling partner or the substrate itself.[14][16] The choice between them often comes down to functional group compatibility, with LHMDS being more tolerant of protic groups.[14]

In-Depth Troubleshooting Guide

Problem 1: Low or No Reaction Conversion

Your reaction has stalled, with starting material remaining even after extended time or heating. This is a common issue when working with electron-rich pyridines.

Possible Cause A: Insufficient Base Strength or Solubility

The activation of the coupling partner (e.g., boronic acid in a Suzuki reaction) is often the rate-limiting step and is highly dependent on the base.[3] If the base is too weak (pKa of conjugate acid is too low) or if it is poorly soluble in the reaction solvent, the catalytic cycle cannot proceed efficiently.

Solution: Screen Stronger or More Soluble Bases

  • Switch to a Stronger Base: If you are using a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These are frequently more effective for challenging heteroaryl couplings.[3]

  • Optimize the Solvent System: For inorganic bases, solubility can be a limiting factor. Using a mixed solvent system, such as 1,4-dioxane/water or toluene/water, can improve the solubility and efficacy of the base.[1][3]

  • Consider an Organic Base (with caution): For certain reactions, a homogeneous organic base might be necessary, but exercise caution due to the risk of side reactions with the isobutoxy group.

Workflow for Troubleshooting Low Conversion

G start Low / No Conversion check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) start->check_base check_sol Is the base soluble in the solvent? check_base->check_sol Yes screen_base Action: Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) check_base->screen_base No screen_sol Action: Screen solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O) check_sol->screen_sol No check_cat Is the catalyst/ligand system robust for pyridines? (e.g., XPhos, SPhos) check_sol->check_cat Yes end Reaction Optimized screen_base->end screen_sol->end optimize_cat Action: Use bulky, electron-rich ligands to prevent catalyst deactivation. check_cat->optimize_cat No check_cat->end Yes optimize_cat->end

Caption: Troubleshooting workflow for low conversion.

Problem 2: Significant Side Product Formation

You observe the formation of unwanted byproducts, such as 2-isobutoxy-5-methylpyridine (protodebromination) or 3-bromo-5-methylpyridin-2-ol (hydrolysis).

Possible Cause: Base is Too Strong or Nucleophilic

A highly nucleophilic base can attack the electrophilic carbon of the C-Br bond or the isobutoxy group. Alternatively, a base that is too strong can promote protodebromination, especially if trace amounts of water or other proton sources are present.

Solution: Employ a Non-Nucleophilic or Weaker Base

  • Prioritize K₃PO₄: Potassium phosphate is an excellent choice as it is a strong base but a poor nucleophile, minimizing the risk of undesired substitution reactions.[4][5][6]

  • Ensure Anhydrous Conditions: Protodeboronation is often exacerbated by the presence of water, which can hydrolyze the boronic acid coupling partner.[1] Ensure all solvents and reagents are rigorously dried. Using anhydrous K₃PO₄ can be beneficial.[10]

  • Avoid Strong Alkoxides if Possible: In cross-coupling reactions, bases like NaOt-Bu should be used with caution as their high basicity and nucleophilicity can promote side reactions with this particular substrate.

Reaction Pathways: Desired vs. Side Reactions

G cluster_0 Desired Pathway: Cross-Coupling cluster_1 Side Reaction: Protodebromination A Substrate + Ar-B(OH)₂ C Oxidative Addition A->C B [Pd(0)] B->C D Transmetalation (Base Mediated) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Desired Product E->F G Substrate I Side Product G->I Base too strong + Proton Source H [H⁺ Source] (e.g., H₂O) H->I

Caption: Desired cross-coupling vs. side reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[17]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%).[3]

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[12]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, or toluene) via syringe.[3][17]

  • Reaction: Heat the reaction mixture in an oil bath at 80–110 °C with vigorous stirring.[17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Base Screening Experiment

To optimize a low-yielding reaction, a parallel screen of bases is highly effective.

  • Preparation: In a glovebox, arrange four separate reaction vials. To each, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Base Addition:

    • Vial 1: Add K₂CO₃ (2.5 equiv.)

    • Vial 2: Add K₃PO₄ (2.5 equiv.)

    • Vial 3: Add Cs₂CO₃ (2.5 equiv.)

    • Vial 4: Add NaOt-Bu (2.5 equiv.)

  • Procedure: Add degassed 1,4-dioxane to each vial. Seal the vials and place them in a heating block at 100 °C for 12 hours.

  • Analysis: After cooling, take a small aliquot from each vial, dilute appropriately, and analyze by LC-MS to determine the relative conversion to the desired product. This will identify the most effective base for your specific substrate combination.[1]

Data Presentation

Table 1: Properties of Common Bases for Pyridine Functionalization
BaseFormulapKa (Conjugate Acid)Typical Use CaseNotes
Potassium PhosphateK₃PO₄12.32 (for HPO₄²⁻)[18][19]Suzuki, Heck, SonogashiraExcellent for challenging couplings; non-nucleophilic.[3]
Cesium CarbonateCs₂CO₃10.33 (for HCO₃⁻)[18][19]Suzuki, Buchwald-HartwigStrong, effective base, but more expensive. Good solubility.[3][14]
Potassium CarbonateK₂CO₃10.33 (for HCO₃⁻)[18][19]SuzukiStandard, reliable choice for many routine couplings.[3][10]
Sodium tert-butoxideNaOt-Bu~18 (for t-BuOH)[20]Buchwald-HartwigVery strong base; permits high reaction rates but can be incompatible with sensitive functional groups.[14]
Lithium HexamethyldisilazideLHMDS~26 (in THF)Deprotonation, Buchwald-HartwigStrong, non-nucleophilic. Tolerates protic functional groups. Air sensitive.[14]

References

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... - ResearchGate.
  • Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction.
  • Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis - Benchchem.
  • Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed.
  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC.
  • Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids - American Chemical Society.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL.
  • pKa Data Compiled by R. Williams - Organic Chemistry Data.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
  • Bordwell pKa Table - Organic Chemistry Data.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH.
  • A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl.2,2′:6′,2′′-terpyridines | Request PDF - ResearchGate.
  • Table of Acids with Ka and pKa Values* CLAS.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH.
  • A General Solution for the 2-Pyridyl Problem - PMC - NIH.
  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications - Benchchem.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • What are the reaction products of 5-Bromo-2-methylpyridine and alcohols? - Blog.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-2-isobutoxy-5-methylpyridine Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. In the synthesis of multi-substituted heteroaromatics, such as derivatives of "3-Bromo-2-isobutoxy-5-methylpyridine," the potential for isomeric impurities presents a significant analytical challenge. The precise arrangement of the bromo, isobutoxy, and methyl groups on the pyridine ring is critical to the molecule's chemical and biological properties. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, offers the most definitive and comprehensive solution for elucidating the exact connectivity in solution.

This guide provides an in-depth comparison of NMR spectroscopy with other common analytical techniques for the structural validation of this compound. It details the causality behind experimental choices and presents self-validating protocols to ensure the highest degree of confidence in the assigned structure.

The Challenge: Isomeric Ambiguity

The synthesis of this compound can potentially yield several isomers. For instance, a simple rearrangement could lead to 5-Bromo-2-isobutoxy-3-methylpyridine. Distinguishing between these isomers is paramount, as they will possess different electronic and steric properties, profoundly impacting their reactivity and biological activity. This guide will demonstrate how a systematic NMR approach can unequivocally confirm the desired substitution pattern.

NMR Spectroscopy: The Gold Standard for Structural Elucidation in Solution

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

¹H NMR: The Initial Fingerprint

A standard ¹H NMR spectrum provides the first crucial piece of the puzzle.[4] For this compound, we expect to see distinct signals for the two aromatic protons on the pyridine ring, the protons of the isobutoxy group, and the protons of the methyl group.

  • Pyridine Protons: The two remaining protons on the pyridine ring (at positions 4 and 6) will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[4][5] Their chemical shifts are influenced by the electronic effects of the substituents. The proton at C6, being adjacent to the electron-withdrawing nitrogen, is expected to be the most deshielded (downfield).

  • Isobutoxy Group Protons: This group will show a characteristic pattern: a doublet for the two CH₂ protons, a multiplet for the CH proton, and a doublet for the two equivalent CH₃ groups.

  • Methyl Group Protons: The methyl group at C5 will appear as a singlet, likely in the region of δ 2.2-2.5 ppm.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.[6] For the target molecule, we anticipate nine distinct carbon signals: five for the pyridine ring and four for the isobutoxy group. The chemical shifts of the pyridine carbons are sensitive to the attached substituents.[7] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can further distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the isobutoxy and methyl carbons.

2D NMR: Unraveling the Connectivity

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously connecting the pieces of the molecular puzzle.[8][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] In our target molecule, COSY will show correlations between the CH₂ and CH protons of the isobutoxy group, and between the CH and the terminal methyl protons of the same group. Crucially, it will likely show a weak correlation between the pyridine protons at C4 and C6.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[11][12] This allows for the definitive assignment of each protonated carbon in the molecule by linking the assigned ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall connectivity of the molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[10][12] For validating the structure of this compound, the following key HMBC correlations would be expected:

    • The protons of the C5-methyl group should show a correlation to C5 and C4 of the pyridine ring.

    • The protons of the O-CH₂ group of the isobutoxy substituent should show a correlation to the C2 of the pyridine ring.

    • The pyridine proton at C6 should show correlations to C5 and C4.

    • The pyridine proton at C4 should show correlations to C3, C5, and C6.

The presence of these specific long-range correlations provides unequivocal evidence for the this compound substitution pattern.

Comparative Analysis of Structural Validation Techniques

While NMR is the primary focus of this guide, it is important to understand its performance in the context of other available analytical techniques.

TechniquePrincipleStrengths for this ApplicationLimitations for this Application
NMR Spectroscopy Probes the magnetic properties of atomic nuclei in a magnetic field.- Provides unambiguous determination of atomic connectivity and isomer differentiation.[3][13]- Non-destructive.- Provides information about the molecule in solution.- Requires a relatively larger amount of sample compared to MS.- Can be time-consuming to acquire and interpret a full suite of 2D experiments.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Extremely sensitive, requiring very small sample amounts.- Provides the molecular weight of the compound, confirming the elemental formula.[2]- Fragmentation patterns can be complex and may not definitively distinguish between isomers.[14][15][16]- Provides no information about the specific connectivity of atoms.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.- Provides the absolute, unambiguous 3D structure of the molecule.[17][18][19]- Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[17][20]- The determined structure is that of the solid state, which may differ from the solution-state conformation.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following step-by-step protocols are recommended.

Sample Preparation
  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[21][22][23]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

1D NMR Data Acquisition (¹H, ¹³C)
  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • Using the same sample, set up the 2D experiments.

  • COSY: Use a standard gradient-enhanced COSY pulse sequence. Optimize the spectral width to cover all proton signals.[24]

  • HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • HMBC: Use a standard gradient-enhanced HMBC pulse sequence. The long-range coupling delay should be optimized for ⁿJ(CH) couplings of around 8-10 Hz to observe two- and three-bond correlations.[12][24]

  • Process the 2D data using appropriate window functions and perform Fourier transformation in both dimensions. Phase and reference the spectra accordingly.

Visualization of Experimental Workflows and Data Interpretation

To clearly illustrate the logic of the NMR-based structural validation, the following diagrams are provided.

G cluster_0 NMR Analysis Workflow A Sample Preparation (5-10 mg in CDCl3) B 1D ¹H NMR (Initial Fingerprint) A->B C 1D ¹³C & DEPT NMR (Carbon Skeleton) B->C D 2D COSY (¹H-¹H Connectivity) C->D E 2D HSQC (¹H-¹³C Direct Correlation) D->E F 2D HMBC (¹H-¹³C Long-Range Correlation) E->F G Structure Elucidation & Validation F->G

Caption: Logical workflow for NMR-based structural validation.

Caption: Key HMBC correlations confirming the structure.

Conclusion

For the definitive structural validation of this compound derivatives, a comprehensive suite of NMR experiments is the most robust and reliable approach. While mass spectrometry and X-ray crystallography provide valuable complementary data, only the combination of 1D and 2D NMR techniques can fully elucidate the atomic connectivity in the solution state, effectively resolving any isomeric ambiguity. The strategic application of COSY, HSQC, and particularly HMBC experiments, provides a self-validating system that ensures the structural integrity of the synthesized compound, a critical step for any researcher in the chemical and pharmaceutical sciences.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.
  • Purevsuren, G., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740.
  • Rounaghi, G. H., et al. (2011). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina, 99(1), 21-30.
  • ResearchGate. (n.d.). Fragment of ¹H–¹³C HSQC NMR spectrum of 2 in pyridine-d5.
  • Sharma, Y. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate.
  • Ahlin, A., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880.
  • Gronneberg, T., & Undheim, K. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(10), 1571-1574.
  • Li, Y., et al. (2022). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. Molecules, 27(19), 6543.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • ResearchGate. (n.d.). Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Quora. (n.d.). What are some alternatives to NMR spectroscopy to study protein structures?
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 243-247.
  • PubMed. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
  • Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
  • Excillum. (n.d.). Small molecule crystallography.
  • ResearchGate. (n.d.). Aromatic area of the 2D [¹H, ¹³C] NMR HMBC spectra for complex [Pd(L¹)2] HSQC peaks are highlighted in green and dash line.
  • National Institutes of Health. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b].
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • SpectraBase. (n.d.). Pyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Institutes of Health. (n.d.). (E)-3-bromo-5-methylhex-2-ene. PubChem.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Reddit. (2025). How to elucidate structures using NMR. r/OrganicChemistry.
  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons.

Sources

A Comparative Guide to the Biological Activity of Substituted Pyridine Derivatives: Exploring the Potential of the 3-Bromo-2-isobutoxy-5-methylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Nucleus as a Privileged Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of biologically active compounds, including vitamins, natural alkaloids, and numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore for interacting with diverse biological targets. The versatility of the pyridine core allows for the synthesis of large and diverse compound libraries, which is a cornerstone of modern drug discovery.[1][2] This guide will delve into the biological activities of substituted pyridine derivatives, with a particular focus on moieties structurally related to "3-Bromo-2-isobutoxy-5-methylpyridine," a commercially available building block with potential for the development of novel therapeutics.[3][4] While specific biological data on derivatives of this exact scaffold are not extensively published, by examining the activities of related brominated, alkoxy-, and methyl-substituted pyridines, we can infer its potential and outline a strategic path for future research and development.

Kinase Inhibition: A Prominent Therapeutic Target for Pyridine Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Comparative Analysis of Pyridine-Based Kinase Inhibitors

The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[5] Furthermore, pyrimidine-based scaffolds, which share structural similarities with pyridine, have shown significant promise as inhibitors of Aurora kinases and Polo-like kinases, with several compounds advancing into clinical trials.[6] The key to their activity often lies in the ability of the pyridine nitrogen to form crucial hydrogen bonds within the ATP-binding pocket of the kinase.

To provide a comparative perspective, the table below summarizes the activity of various pyridine and pyrimidine-based kinase inhibitors.

Compound ClassTarget Kinase(s)Key Structural FeaturesReported IC50 ValuesReference
Furo[3,2-b]pyridinesCLKsFused heterocyclic systemPotent and selective inhibition[5]
2-AminopyrimidinesAurora Kinases, Polo-like KinasesAniline moiety, amide bond, halogen atomsAlisertib (AURKA IC50 = 0.0012 µM)[6]
PyrrolopyrazinesJanus Kinases (JAKs)C-5 substitutionCompound 40a (JAK1 IC50 = 18 nM)[7][8]
3-BromoquinolinesEGFRBromine at position 3 for further modificationVaries with substitution[9]

This table is a representative summary. For detailed information, please consult the cited literature.

The bromine atom at the 3-position of the "this compound" scaffold offers a valuable handle for synthetic diversification, for instance, through Suzuki-Miyaura cross-coupling reactions.[9] This would allow for the introduction of various aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors to explore the hydrophobic regions of the ATP-binding site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

  • Target kinase and its specific substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In each well of the plate, add the following in order:

    • Kinase buffer

    • Test compound or DMSO (for control wells)

    • Substrate

    • Kinase

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the control wells (DMSO only).

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer potential of pyridine derivatives is not limited to kinase inhibition. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with other crucial cellular processes in cancer cells.

Comparative Analysis of Anticancer Pyridine Derivatives

A variety of substituted pyridines have demonstrated significant cytotoxic activity against different cancer cell lines. For example, novel phenanthridine derivatives, synthesized from precursors that include brominated anilines, have shown potent activity against breast, prostate, cervical, lung, and liver cancer cell lines.[10]

The table below presents a comparison of the anticancer activities of different pyridine-based compounds.

Compound ClassCancer Cell Line(s)Mechanism of Action (if known)Reported IC50 ValuesReference
Phenanthridine derivativesMCF-7, PC3, Hela, A549, HepG2DNA topoisomerase I/II inhibition, apoptosis induction8a (MCF-7 IC50 = 0.28 µM)[10]
Pyrimidine-tethered compoundsMCF-7, A549EGFR inhibition, apoptosisB-4 (MCF-7 IC50 = 6.70 µM)[11]
Quinoxaline–arylfuran derivativesHeLa, PC3, A549, HCT116Induction of ROS and apoptosisQW12 (HeLa IC50 = 10.58 µM)[12]

This table is a representative summary. For detailed information, please consult the cited literature.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (prepared by serial dilution in complete medium). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: A Renewed Focus on Pyridine Scaffolds

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[1][13][14]

Comparative Analysis of Antimicrobial Pyridine Derivatives

The antimicrobial properties of pyridine derivatives are often influenced by the nature and position of their substituents. For instance, a study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated that certain derivatives exhibit potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[1] Another study highlighted the antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids against methicillin-resistant Staphylococcus aureus (MRSA).[15]

The following table compares the antimicrobial activity of different pyridine-based compounds.

Compound ClassTarget Microorganism(s)Key Structural FeaturesReported MIC ValuesReference
Thiazolo[4,5-b]pyridin-2-onesP. aeruginosa, E. coliFused thiazole ring3g (MIC = 0.21 µM)[1]
3-Alkylpyridine analogsMRSALong alkyl chain at position 3Compound 6 (MIC = 2 µg/mL)[15]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinonesGram-positive bacteriaOxazolidinone and pyrimidine rings7j (MIC = 0.25 µg/mL)[16]

This table is a representative summary. For detailed information, please consult the cited literature.

The "this compound" scaffold, with its combination of a halogen, an alkoxy group, and a methyl group, presents an interesting starting point for the development of novel antimicrobial agents. The isobutoxy group, in particular, could be explored for its contribution to membrane permeability, a critical factor for antibacterial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth.

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the microorganism

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Setup (Kinase, Substrate) Compound_Prep->Plate_Setup Start_Reaction Add ATP Plate_Setup->Start_Reaction Incubation Incubate at 30-37°C Start_Reaction->Incubation Add_Reagent Add Kinase-Glo® Reagent Incubation->Add_Reagent Measure_Luminescence Read Luminescence Add_Reagent->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Apoptosis_Pathway Compound Anticancer Compound ROS Increased ROS Compound->ROS Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax (pro-apoptotic) Mitochondria->Bax Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of compound-induced apoptosis.

Conclusion and Future Directions

The pyridine scaffold is a remarkably versatile platform in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, anticancer effects, and antimicrobial properties. While direct biological data for derivatives of "this compound" are currently limited in the public domain, the analysis of structurally related compounds provides a strong rationale for its exploration as a valuable starting material for novel therapeutic agents. The presence of a bromine atom allows for facile diversification, while the alkoxy and methyl groups can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. Future research should focus on the synthesis and systematic biological evaluation of a library of compounds derived from this scaffold to unlock its full therapeutic potential.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 196. [Link]
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
  • Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. (n.d.).
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5543. [Link]
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(9), 1045-1054. [Link]
  • Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. (2024). ChemMedChem, e202300519. [Link]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. [Link]
  • Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. [Link]
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(24), 5693. [Link]
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). Molecules, 28(22), 7609. [Link]
  • A review of compounds derivatives with antimicrobial activities. (2021). World Journal of Biology and Pharmaceutical Sciences, 1(1), 01-07. [Link]
  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). Frontiers in Chemistry, 7, 245. [Link]
  • Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. (n.d.). MDPI. [Link]
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2022). RSC Medicinal Chemistry, 13(5), 564-570. [Link]
  • Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-ҡB activators for the treatment of ALS. (2021). European Journal of Medicinal Chemistry, 210, 112952. [Link]
  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. (2022). ChemMedChem, 17(16), e202200231. [Link]
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). Molecules, 27(22), 7765. [Link]
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2022). Molecules, 27(19), 6520. [Link]
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Scientific Reports, 11(1), 1-13. [Link]
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2020). Molecules, 25(21), 5001. [Link]
  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (2021). ACS Omega, 6(39), 25336-25352. [Link]
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). Molecules, 29(7), 1599. [Link]
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4338. [Link]
  • Novel Coumarin Derivatives with Expected Biological Activity. (2005). Molecules, 10(1), 99-106. [Link]
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). Molecules, 29(10), 2320. [Link]

Sources

A Comparative Guide to the Efficacy of 3-Bromo-2-isobutoxy-5-methylpyridine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery, the efficiency of library synthesis is paramount. The selection of building blocks for parallel synthesis is a critical decision, directly impacting reaction success rates, purification timelines, and ultimately, the speed at which new chemical entities can be generated and tested. This guide provides a comprehensive analysis of 3-Bromo-2-isobutoxy-5-methylpyridine , a versatile building block for the synthesis of substituted pyridines, a privileged scaffold in medicinal chemistry.[1]

This document moves beyond a simple cataloging of properties to offer a comparative perspective on the efficacy of this reagent in key cross-coupling reactions central to parallel synthesis. We will delve into the expected performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, benchmarking it against viable alternative building blocks. The insights presented herein are grounded in established mechanistic principles and supported by experimental data from closely related analogues, providing a robust framework for informed decision-making in your synthetic campaigns.

The Strategic Value of 2,3,5-Trisubstituted Pyridines in Drug Discovery

The pyridine motif is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[2] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it an attractive scaffold for modulating physicochemical properties and biological activity. The 2,3,5-trisubstituted pyridine core, accessible through building blocks like this compound, offers a particularly valuable vector for exploring chemical space. The three distinct substitution points allow for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Comparative Analysis of this compound in Key Cross-Coupling Reactions

Parallel synthesis workflows heavily rely on robust and high-yielding cross-coupling reactions. The performance of a building block in these transformations is a key determinant of its utility. In the absence of extensive published data for this compound itself, we can infer its reactivity based on established principles and data from closely related analogs.

Mechanistic Considerations: The Influence of the Isobutoxy and Methyl Substituents

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a combination of steric and electronic factors.

  • Electronic Effects : The 2-isobutoxy group is an electron-donating group (EDG) through resonance, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step in many cross-coupling reactions, more challenging compared to electron-deficient pyridines. The 5-methyl group is a weakly electron-donating group, further contributing to the electron-rich nature of the heterocycle.

  • Steric Effects : The bulky isobutoxy group at the 2-position exerts significant steric hindrance around the adjacent 3-bromo substituent. This can impede the approach of the bulky palladium-ligand complex, potentially slowing down the rate of oxidative addition.[3][4]

G reagent This compound electronics electronics reagent->electronics e⁻ donating sterics sterics reagent->sterics bulky reactivity Reactivity in Cross-Coupling electronics->reactivity slows oxidative addition sterics->reactivity hinders catalyst approach

Suzuki-Miyaura Coupling: Benchmarking against Alternatives

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation in parallel synthesis.[5] The performance of this compound can be benchmarked against other commercially available 3-halopyridine building blocks.

Building BlockKey FeaturesExpected Relative Reactivity
This compound Electron-rich, sterically hindered.Moderate
3-Iodo-2-isobutoxy-5-methylpyridine More reactive C-I bond.High
3-Chloro-2-isobutoxy-5-methylpyridine Less reactive C-Cl bond, cost-effective.Low
3-Bromo-5-methylpyridine Lacks the bulky, electron-donating 2-alkoxy group.Higher than the isobutoxy analog

Discussion:

The reactivity trend for halogens in Suzuki coupling is generally I > Br > Cl, due to the decreasing bond strength of the carbon-halogen bond.[6] Therefore, the iodo-analog is expected to be the most reactive, allowing for milder reaction conditions and potentially higher yields. Conversely, the chloro-analog would likely require more forcing conditions (higher temperatures, stronger bases, and more specialized catalysts) to achieve comparable results.[6]

Compared to 3-bromo-5-methylpyridine, the presence of the 2-isobutoxy group in our target molecule is expected to decrease its reactivity due to both steric hindrance and increased electron density at the reaction center. While data for the target molecule is scarce, studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in aqueous dioxane at 90°C have shown moderate to good yields.[1] Given the similar electronic nature, we can anticipate that this compound would perform similarly under these or slightly more forcing conditions.

Buchwald-Hartwig Amination: A Comparison of Performance

The Buchwald-Hartwig amination is a crucial tool for the synthesis of arylamines.[7][8][9] The steric and electronic properties of this compound will also influence its performance in this reaction.

Building BlockKey FeaturesExpected Relative Reactivity
This compound Electron-rich, sterically hindered.Moderate
3-Bromo-2-chloro-5-methylpyridine More electron-deficient due to the 2-chloro group.Higher
5-Bromo-2-isobutoxypyridine Less steric hindrance at the reaction site.Higher

Discussion:

The electron-donating isobutoxy group can slow down the oxidative addition step.[7] Furthermore, the steric bulk at the 2-position can hinder the approach of both the palladium catalyst and the amine coupling partner. In contrast, a more electron-deficient substrate like 3-bromo-2-chloro-5-methylpyridine would be expected to undergo oxidative addition more readily. Similarly, an isomer with less steric hindrance around the bromine, such as 5-bromo-2-isobutoxypyridine, would likely exhibit higher reactivity.

For challenging substrates in Buchwald-Hartwig amination, the choice of ligand is critical. Sterically hindered biarylphosphine ligands such as XPhos or RuPhos, in combination with a strong base like sodium tert-butoxide, are often necessary to achieve good yields with electron-rich and sterically hindered aryl halides.[10]

Sonogashira Coupling: Insights into Reactivity

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes.[11] The same steric and electronic principles apply, with the electron-rich and sterically encumbered nature of this compound suggesting that it would be a more challenging substrate compared to less substituted or electron-poor bromopyridines.

Successful Sonogashira couplings of electron-rich bromopyridines often require higher temperatures and the use of a copper(I) co-catalyst to facilitate the transmetalation step.[11] For this compound, one would anticipate the need for robust catalytic systems, potentially employing ligands that can accelerate the oxidative addition step.

Experimental Protocols for Parallel Synthesis

The following protocols are generalized starting points for the use of this compound in parallel synthesis formats. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling in a 96-Well Plate Format

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense this compound (1.0 equiv) in anhydrous dioxane to each well B Dispense unique arylboronic acid (1.2 equiv) to each well A->B C Dispense K₃PO₄ (2.0 equiv) B->C D Add Pd(dppf)Cl₂ (5 mol%) solution in dioxane C->D E Add degassed water D->E F Seal plate and heat at 90-110°C with shaking for 12-24h E->F G Cool to RT, add ethyl acetate and water F->G H Separate layers G->H I Evaporate organic layer and purify via automated chromatography H->I

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acids (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To each well of a 96-well plate, add a solution of this compound in 1,4-dioxane.

  • Add the corresponding arylboronic acid to each well.

  • Add solid K₃PO₄ to each well.

  • Add a solution of Pd(dppf)Cl₂ in 1,4-dioxane to each well.

  • Add degassed water to each well (dioxane:water ratio typically 4:1 to 5:1).

  • Seal the plate and heat to 90-110 °C with shaking for 12-24 hours.

  • After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.

  • The organic layer is then typically subjected to automated purification.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an array of reaction vials under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add a solution of this compound in toluene to each vial.

  • Add the respective amine to each vial.

  • Seal the vials and heat to 100-120 °C with stirring for 12-24 hours.

  • After cooling, the reaction mixtures are typically diluted, filtered, and purified by automated chromatography.

Conclusion and Recommendations

This compound is a valuable building block for accessing novel 2,3,5-trisubstituted pyridines in the context of parallel synthesis for drug discovery. Its efficacy is a balance of its inherent reactivity, which is moderated by the steric and electronic effects of its substituents, and the careful selection of reaction conditions.

Recommendations for optimal use:

  • For Suzuki-Miyaura couplings: Expect moderate reactivity. The use of robust catalyst systems like Pd(dppf)Cl₂ and elevated temperatures will likely be necessary to achieve high conversion rates across a diverse range of boronic acids. For particularly challenging couplings, consider using the more reactive iodo-analog if cost permits.

  • For Buchwald-Hartwig aminations: The use of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) is strongly recommended to overcome the steric hindrance and electron-rich nature of the substrate.

  • For Sonogashira couplings: Be prepared to employ higher reaction temperatures and ensure the use of a copper(I) co-catalyst to facilitate the reaction.

By understanding the inherent reactivity of this compound and leveraging modern cross-coupling methodologies, researchers can effectively incorporate this building block into their parallel synthesis workflows to accelerate the discovery of new bioactive molecules.

References

  • BenchChem. (2025). Safety Data Sheet for this compound.
  • BenchChem. (2025).
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
  • Zeb, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • Comparative study of homocoupling reactions to cre
  • Buchwald–Hartwig amination. (2023). In Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021). RSC Medicinal Chemistry.
  • ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. (2024). Molbank.
  • Design and synthesis of fused pyridine building blocks for automated library gener
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021). RSC Publishing.
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI.
  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (n.d.). PubMed.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. (2024). eScholarship.org.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Az
  • New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. (n.d.).
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). PMC - NIH.
  • Pyridine. (n.d.). In Some Industrial Chemicals - NCBI Bookshelf.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI.
  • A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. (2025). BenchChem.
  • 3-Bromo-5-methoxypyridine synthesis. (n.d.). ChemicalBook.
  • Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. (n.d.). PubMed.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2025).
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 3-Bromo-2-isobutoxy-5-methylpyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Pyridine Coupling

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety, in particular, is a privileged core in a multitude of therapeutic agents. The target molecule of this guide, 3-Bromo-2-isobutoxy-5-methylpyridine , presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The sterically demanding isobutoxy group at the 2-position can significantly impede the approach of the palladium catalyst to the C-Br bond at the 3-position, potentially hindering the crucial oxidative addition step of the catalytic cycle.[1] Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, leading to catalyst inhibition and reduced yields.

This guide provides an in-depth comparison of various palladium catalyst systems for the effective coupling of this challenging substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower you to overcome these synthetic hurdles.

The Critical Role of the Catalyst System: A Comparative Analysis

The success of a cross-coupling reaction with a sterically hindered substrate like this compound is critically dependent on the judicious choice of the palladium catalyst and its associated ligand. The ligand plays a pivotal role in modulating the steric and electronic properties of the palladium center, thereby influencing its reactivity and stability.[2][3] We will explore three principal classes of palladium catalyst systems: those based on traditional phosphine ligands, modern bulky electron-rich phosphine ligands (Buchwald ligands), and N-heterocyclic carbenes (NHCs).

Traditional Phosphine Ligand-Based Catalysts

Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are workhorses in cross-coupling chemistry due to their commercial availability and broad utility.[2] However, for sterically encumbered substrates, their efficacy can be limited. The relatively small cone angle of triphenylphosphine may not be sufficient to promote the reductive elimination step and prevent catalyst decomposition at the elevated temperatures often required for these challenging couplings.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky and electron-rich phosphine ligands by Professor Stephen L. Buchwald's group has revolutionized palladium-catalyzed cross-coupling.[3][4] Ligands such as SPhos, XPhos, and RuPhos are designed to create a sterically hindered yet highly reactive palladium center. This steric bulk facilitates the reductive elimination of the product and stabilizes the monoligated Pd(0) species, which is often the active catalyst. The strong σ-donating ability of these ligands also increases the electron density on the palladium, promoting the oxidative addition to the C-Br bond.[5] For substrates like this compound, these catalyst systems are often the key to achieving high yields.[4]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. Their strong σ-donating properties form a very stable bond with the palladium center, leading to highly active and thermally stable catalysts. This stability often translates to higher turnover numbers (TONs) and the ability to couple challenging substrates under milder conditions. Pre-catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective for heteroaryl couplings.

Comparative Performance in Key Coupling Reactions

Direct experimental data for the coupling of this compound is scarce in the literature. However, we can draw valuable insights from comparative studies on structurally similar, sterically hindered bromopyridines, such as 3-bromo-2-methylpyridine. The increased steric bulk of the isobutoxy group compared to a methyl group suggests that the trends observed with these analogues will be even more pronounced for our target substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds. The choice of catalyst is paramount when dealing with the steric hindrance present in our substrate.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) (Analogous Substrate)Reference
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)1001281 (for 3-bromo-2-methylpyridine)[1]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85 (for 2-bromo-3-methylpyridine)[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ONot SpecifiedNot SpecifiedExpected High[6]

This data is for analogous substrates and should be used as a guide for optimization.

The data suggests that while traditional catalysts can be effective, more advanced systems employing bulky ligands like dppf or Buchwald ligands are likely necessary to achieve high yields with sterically hindered 2-substituted-3-bromopyridines.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4][7] For challenging heteroaryl halides, the use of bulky, electron-rich phosphine ligands is often essential.[4]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%) (Analogous Substrate)Reference
Pd₂(dba)₃(±)-BINAPNaOt-BuToluene80-110Not Specified (General Protocol)[4]
Pd₂(dba)₃XPhosNaOt-BuTolueneNot SpecifiedHigh (General for bromopyridines)[8]

This data is based on general protocols for analogous substrates and should be used as a guide for optimization.

For the Buchwald-Hartwig amination of this compound, catalyst systems based on Buchwald ligands are highly recommended as a starting point.

Experimental Protocols

The following are detailed, step-by-step methodologies for key coupling reactions. These should be considered as starting points and may require optimization for the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, arylboronic acid, and base to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add Pd catalyst and degassed solvent. B->C D 4. Heat the mixture with vigorous stirring. (e.g., 90-110 °C) C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to RT, dilute with organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed Toluene (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor, the phosphine ligand, and the base.

  • Add this compound and the amine coupling partner to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing cross-coupling reactions. The generalized cycle for a Suzuki-Miyaura reaction is depicted below. For sterically hindered substrates, the oxidative addition (A) and reductive elimination (D) steps are often rate-limiting. The use of bulky, electron-rich ligands accelerates both of these steps.

Suzuki_Cycle A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B Ar-X L1 C Transmetalation Intermediate B->C Ar'-B(OR)₂ L2 D Diaryl-Pd(II) Complex C->D - X⁻, - B(OR)₂OH D->A Reductive Elimination Ar-Ar' L3

Sources

"3-Bromo-2-isobutoxy-5-methylpyridine" as a Scaffold: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 2,3,5-substituted pyridine framework, exemplified by 3-Bromo-2-isobutoxy-5-methylpyridine , presents a versatile platform for the generation of novel chemical entities. This guide provides an in-depth comparative analysis of this scaffold, evaluating its synthetic accessibility, chemical reactivity, and potential applications against viable alternatives in the field. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in the design and synthesis of next-generation therapeutics.

The this compound Scaffold: An Overview

The this compound scaffold (Figure 1) is a strategically functionalized heterocyclic building block. The pyridine core is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs.[1] The specific substitution pattern of this scaffold offers three key points for diversification:

  • The 3-Bromo Substituent: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • The 2-Isobutoxy Group: This alkoxy substituent modulates the electronic properties of the pyridine ring and provides a steric handle that can influence binding selectivity and metabolic stability.

  • The 5-Methyl Group: This small alkyl group can occupy a specific pocket in a target protein and influence the overall lipophilicity and metabolic profile of the molecule.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Accessibility

A key consideration for any scaffold is its ease of synthesis. While a specific, high-yield, one-pot synthesis for this compound is not extensively documented in publicly available literature, a plausible and modular synthetic route can be devised from commercially available starting materials. A common strategy involves the synthesis of a substituted 2-hydroxypyridine intermediate, followed by etherification and bromination.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This multi-step process allows for the introduction of the key functional groups in a controlled manner.

G start Commercially Available Starting Materials step1 Synthesis of 2-Hydroxy-5-methylpyridine start->step1 step2 Bromination at C3 step1->step2 e.g., NBS step3 O-Alkylation with Isobutyl Bromide step2->step3 Base, e.g., NaH end This compound step3->end

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 2-Alkoxy-3-bromopyridine Analogue

Materials:

  • 3-Bromo-2-hydroxy-5-methylpyridine (1.0 equiv)

  • Isobutyl bromide (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-Bromo-2-hydroxy-5-methylpyridine in DMF, add cesium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the formation of the alkoxide intermediate. Cesium carbonate is a strong enough base to deprotonate the hydroxyl group without causing significant side reactions.

Chemical Reactivity: A Comparative Analysis

The utility of a scaffold is largely defined by its reactivity in key chemical transformations. For this compound, the C-Br bond at the 3-position is the primary site for diversification through cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by steric and electronic factors. The isobutoxy group at the 2-position exerts a significant steric hindrance, which can impede the oxidative addition of the palladium catalyst to the C-Br bond. However, the use of bulky, electron-rich phosphine ligands can overcome this challenge.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines

Bromopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10012~80%[3]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3]
2-BromopyridinePd/CK₂CO₃DMF/H₂O1002High[4]

Analysis: The data suggests that while the 3-bromo-2-substituted pyridine core is amenable to Suzuki coupling, careful optimization of the catalyst system is crucial to achieve high yields, especially with the sterically demanding isobutoxy group. The use of ligands like dppf, which are known to be effective for sterically hindered substrates, is recommended.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, the steric hindrance from the 2-isobutoxy group presents a challenge. The use of specialized ligands is often necessary to achieve efficient coupling.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions for Substituted Bromopyridines

Bromopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / dpppNaOtBuToluene80-55-98%[5]
2-Bromo-6-methylpyridinePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460%[6]

Analysis: The successful amination of 2-bromopyridines, including sterically hindered examples, demonstrates the feasibility of this transformation for the this compound scaffold. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and achieving high yields.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination suz_start 3-Bromo-2-isobutoxy- 5-methylpyridine suz_reagents R-B(OH)₂ Pd Catalyst, Base suz_start->suz_reagents suz_product 3-Aryl-2-isobutoxy- 5-methylpyridine suz_reagents->suz_product buch_start 3-Bromo-2-isobutoxy- 5-methylpyridine buch_reagents R₂NH Pd Catalyst, Base buch_start->buch_reagents buch_product 3-Amino-2-isobutoxy- 5-methylpyridine buch_reagents->buch_product

Sources

A Researcher's Guide to Quantifying the Electronic Effects of the Isobutoxy Group in 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structure, Understanding Electronic Influence

In contemporary drug development and materials science, the pyridine scaffold is a ubiquitous structural motif.[1] Its inherent electronic properties, however, are highly tunable through substitution. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its basicity, reactivity, metabolic stability, and target binding affinity.[1] This guide provides a comprehensive framework for quantifying the electronic effects of a specific substituent—the isobutoxy group—on the "3-Bromo-2-isobutoxy-5-methylpyridine" core.

Our focus is not merely on the presence of the isobutoxy group, but on its quantitative electronic influence. This is dictated by a nuanced interplay between two fundamental forces: the inductive effect and the resonance effect.[2][3] Understanding how to measure these effects provides a predictive tool for rational molecular design. We will explore a multi-pronged approach, combining classical physical organic principles with modern spectroscopic, electrochemical, and computational techniques to build a holistic electronic profile of the target molecule.

The Duality of the Isobutoxy Group: An Inductive Tug-of-War with Resonance

The isobutoxy group (-OCH₂(CH₃)₂), like other alkoxy substituents, exerts a dual electronic influence on the aromatic ring to which it is attached.[2][3]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the isobutoxy group pulls electron density away from the pyridine ring through the sigma (σ) bond framework.[2][4] This is a distance-dependent, electron-withdrawing effect.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-electron system of the pyridine ring.[1][2][3] This powerful electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.[5]

Generally, for alkoxy groups, the resonance effect is predominant over the inductive effect, leading to a net electron-donating character.[2] However, the precise magnitude of this net effect in the sterically demanding environment of a 2-substituted pyridine requires empirical and computational validation.

Caption: Opposing electronic effects of the isobutoxy group.

A Multi-Modal Approach to Quantification

To develop a robust and self-validating understanding, we will employ three complementary methodologies. Each technique probes the molecule's electronic structure from a different perspective, and their combined results provide a more complete picture than any single method alone.

Workflow cluster_experimental Experimental Quantification cluster_computational Computational Validation NMR ¹³C NMR Spectroscopy Probes ground-state electron density at each carbon atom Data Data Integration & Comparison Correlate Δδ (NMR), ΔE_ox (CV), and NBO Charges (DFT) Conclusive Electronic Profile NMR->Data CV Cyclic Voltammetry Measures ease of electron removal (oxidation potential) CV->Data DFT DFT & NBO Analysis Calculates theoretical charge distribution and orbital energies DFT->Data Synthesis Synthesis & Purification Target Molecule: this compound Reference Compounds: 3-Bromo-5-methylpyridine, 3-Bromo-2-methoxy-5-methylpyridine Synthesis->NMR Synthesis->CV Synthesis->DFT

Caption: Integrated workflow for electronic effect quantification.

Methodology 1: ¹³C NMR Spectroscopy - Probing Ground-State Electron Density

Expertise & Causality: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for measuring the electronic environment of individual carbon atoms.[6][7] The chemical shift (δ) of a carbon nucleus is highly sensitive to the electron density around it; higher electron density leads to increased shielding and an upfield shift (lower ppm value), while lower electron density causes deshielding and a downfield shift (higher ppm value). By comparing the ¹³C chemical shifts of the pyridine ring carbons in our target molecule with those of a reference compound lacking the isobutoxy group, we can directly quantify the group's electron-donating or -withdrawing effect at each position.

Experimental Design & Self-Validation:

  • Target Molecule: this compound

  • Primary Reference: 3-Bromo-5-methylpyridine (removes the group of interest).

  • Secondary Reference: 3-Bromo-2-methoxy-5-methylpyridine (allows for comparison with a less sterically hindered, well-characterized alkoxy group).

The change in chemical shift (Δδ = δ_substituted - δ_reference) provides a quantitative measure of the substituent's effect. A negative Δδ indicates a net electron-donating effect at that carbon.

Protocol: Quantitative ¹³C NMR
  • Sample Preparation: Prepare solutions of the target and reference compounds at identical molar concentrations (e.g., 0.1 M) in the same deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition Parameters: To ensure quantitative reliability, use an inverse-gated decoupling pulse sequence with a long relaxation delay (D1) of at least 30 seconds.[8] This minimizes differential Nuclear Overhauser Effect (NOE) enhancements and ensures full relaxation of all carbon nuclei, making peak integrations proportional to the number of nuclei.

  • Data Processing: Process all spectra identically. Reference the spectra to the solvent peak.

  • Analysis: Assign all aromatic carbon peaks for each compound. Calculate the Δδ for each corresponding ring carbon.

Carbon Positionδ (Reference) (ppm)δ (Target) (ppm)Δδ (ppm) Inferred Effect
C-2-Value-(Directly attached)
C-3ValueValueValueortho
C-4ValueValueValuemeta
C-5ValueValueValue(Directly attached)
C-6ValueValueValuepara

Methodology 2: Cyclic Voltammetry - Assessing the Ease of Electron Removal

Expertise & Causality: Cyclic Voltammetry (CV) measures a molecule's redox properties, specifically its oxidation and reduction potentials. The oxidation potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (i.e., a lower, less positive oxidation potential).[9] Conversely, electron-withdrawing groups lower the HOMO energy, making oxidation more difficult. CV provides a whole-molecule perspective on the net electronic effect.

Experimental Design & Self-Validation: The experiment will measure the first oxidation potential (E_ox) for the target and reference compounds under identical conditions. The system must be calibrated with an internal standard.

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple. All potentials should be referenced against this stable, well-defined redox event. This makes the measurements independent of variations in the reference electrode potential.

Protocol: Cyclic Voltammetry
  • System Setup: Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.

  • Solution Preparation: Prepare solutions (e.g., 1 mM) of the analyte and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, non-protic solvent (e.g., acetonitrile or dichloromethane).

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere during the experiment.

  • Measurement: Scan the potential anodically at a standard scan rate (e.g., 100 mV/s).

  • Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record a second voltammogram to determine the E₁/₂ of the Fc/Fc⁺ couple.

  • Analysis: Determine the peak oxidation potential (E_pa) for each compound and reference it to the ferrocene standard.

CompoundE_pa (V vs. Fc/Fc⁺)ΔE_ox (mV) (vs. Primary Ref)Inferred Net Effect
3-Bromo-5-methylpyridineValue0(Reference)
3-Bromo-2-methoxy-5-methylpyridineValueValueElectron Donating
This compoundValueValueElectron Donating

A more negative ΔE_ox indicates a stronger net electron-donating character.

Methodology 3: DFT and NBO Analysis - The Computational Microscope

Expertise & Causality: Density Functional Theory (DFT) provides a powerful in silico method to calculate the electronic structure of molecules.[10][11] Natural Bond Orbital (NBO) analysis is a post-calculation method that partitions the electron density into localized bonds and lone pairs, providing intuitive, chemically meaningful atomic charges.[12][13][14] This allows for a direct, theoretical quantification of the electron density at each atom in the pyridine ring, complementing the experimental NMR data.

Workflow & Self-Validation: The computational protocol must ensure that a true energy minimum is found for the molecular geometry.

  • Geometry Optimization: Build the structures of the target and reference molecules. Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[12]

  • NBO Analysis: Run a Natural Bond Orbital (NBO) analysis on the validated structure to obtain the natural atomic charges.

  • Data Extraction: Tabulate the NBO charges on the pyridine ring atoms and the energies of the HOMO and LUMO.

AtomNBO Charge (Reference)NBO Charge (Target)ΔCharge Inferred Effect
N1ValueValueValueMore negative Δ indicates donation
C2-Value--
C3ValueValueValueMore negative Δ indicates donation
C4ValueValueValueMore negative Δ indicates donation
C5ValueValueValue-
C6ValueValueValueMore negative Δ indicates donation

The calculated HOMO energy should correlate with the oxidation potential measured by CV. A higher HOMO energy corresponds to a more electron-rich system.

Synthesizing the Data: A Holistic Conclusion

  • NMR: Negative Δδ values (upfield shifts) for the C4 and C6 carbons, indicating increased electron density due to the +R effect.

  • CV: A lower oxidation potential for the target molecule compared to the reference without the alkoxy group, confirming a higher HOMO energy.

  • DFT: More negative NBO charges on the ring carbons and a higher calculated HOMO energy, in agreement with the experimental data.

References

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.Journal of the Chemical Society, Perkin Transactions 2.
  • Inductive Effects of Alkyl Groups.Chemistry LibreTexts.[Link]
  • Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling.American Chemical Society.[Link]
  • DFT study and NBO analysis of solvation/substituent effects of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives.
  • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • Inductive and Resonance (Mesomeric) Effects.Chemistry Steps.[Link]
  • Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.[Link]
  • Investigating DFT Study and NBO Analysis in Different Solvents on Se2X2 (X: F, Cl, and Br) Compounds.Progress in Chemical and Biochemical Research.[Link]
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds.MDPI.[Link]
  • ¹³C NMR Substituent Effects on para-Substituted Tolans.eGrove, University of Mississippi.[Link]
  • EAS Reactions of Pyridine.Pearson.[Link]
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.
  • Resonance and Inductive Effects.University of Calgary.[Link]
  • Electrophilic Aromatic Substitution (EAS Reactions).Chad's Prep.[Link]
  • Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines.
  • Hammett equ
  • Energetics of Electron Pairs in Electrophilic Aromatic Substitutions.
  • How might you use ¹³C NMR spectroscopy to differenti
  • Resonance vs Inductive Effects.Khan Academy.[Link]
  • Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor.Periodico di Mineralogia.[Link]
  • Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • Intro to Organic Chemistry: inductive and resonance effects.YouTube.[Link]
  • Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds.Progress in Chemical and Biochemical Research.[Link]
  • Substituent Effect versus Aromaticity A Curious Case of Fulvene Derivatives.
  • A Survey of Hammett Substituent Constants.YouTube.[Link]
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?Chemistry Stack Exchange.[Link]
  • THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROM
  • (PDF) The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.
  • Correlations of Structure with Reactivity of Aromatic Compounds.Chemistry LibreTexts.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-2-isobutoxy-5-methylpyridine Against Novel Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Functionalized Pyridine Core

In the landscape of modern drug discovery and materials science, the substituted pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds. 3-Bromo-2-isobutoxy-5-methylpyridine, in particular, serves as a versatile and strategically important building block. The presence of the bromine atom at the 3-position provides a reactive handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, while the isobutoxy and methyl groups modulate the molecule's steric and electronic properties, influencing both its reactivity and its interaction with biological targets.

However, the successful functionalization of this electron-deficient heteroaryl halide is critically dependent on the choice of catalytic system. The evolution of cross-coupling technology from traditional catalysts to highly sophisticated, ligand-based systems has opened new avenues for efficiency and substrate scope. This guide provides an in-depth, objective comparison of traditional versus novel coupling reagents for the two most common and powerful transformations involving this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Our focus is not merely on procedural steps but on the underlying mechanistic principles that dictate catalyst performance, thereby empowering researchers to make informed decisions for their specific synthetic challenges.

Part 1: Benchmarking for C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its operational simplicity and broad functional group tolerance.[1] The critical challenge in coupling this compound lies in efficiently executing the oxidative addition step at the electron-deficient pyridine ring and facilitating the subsequent reductive elimination. Here, we compare a classic palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), against a modern system employing a sterically hindered, electron-rich biarylphosphine ligand (SPhos) with a palladium acetate precatalyst.

The Rationale Behind Ligand Selection

The choice of phosphine ligand is the most critical parameter for a successful Suzuki-Miyaura coupling.[2]

  • Traditional Ligands (e.g., PPh₃): Triphenylphosphine is a versatile but relatively simple ligand. While effective for many substrates, its moderate electron-donating ability and steric bulk can lead to slower reaction rates, particularly with challenging, electron-poor aryl halides.

  • Novel Biarylphosphine Ligands (e.g., SPhos): Ligands like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are designed to accelerate the key steps of the catalytic cycle. Their significant steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[3] Furthermore, their strong electron-donating character speeds up the final reductive elimination step, which is often rate-limiting.[4]

Comparative Experimental Data

The following table summarizes the expected performance of each catalytic system in the model reaction of this compound with phenylboronic acid. The data is compiled based on established protocols for structurally similar bromopyridines.[5][6]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
System A (Traditional) -K₃PO₄1,4-Dioxane/H₂O (4:1)90-9512-1675-85
Pd(PPh₃)₄ (3 mol%)
System B (Novel) SPhos (4 mol%)K₃PO₄Toluene1004-8>95
Pd(OAc)₂ (2 mol%)
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The efficacy of novel ligands like SPhos lies in their ability to accelerate both the initial oxidative addition and the final reductive elimination steps.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product start_reagents R¹-X start_reagents->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the catalytic systems.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Solvent Addition:

    • For System A: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask. Via syringe, add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.

    • For System B: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 5 mL of anhydrous toluene. Add this catalyst solution to the main flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the specified temperature (see table) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Wash the combined organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Part 2: Benchmarking for C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds where traditional methods like nucleophilic aromatic substitution fail.[7] For a substrate like this compound, the efficiency of the amination is highly dependent on the catalyst's ability to couple an amine with the electron-poor pyridine ring. We compare a second-generation catalyst system using a bidentate phosphine ligand (BINAP) with a fourth-generation system employing a highly active, bulky dialkylbiarylphosphine ligand (RuPhos).

The Rationale Behind Ligand Selection

The development of Buchwald-Hartwig amination is a story of ligand evolution, with each generation overcoming previous limitations.[8]

  • Second-Generation Ligands (e.g., BINAP): Bidentate ligands like BINAP were a significant advancement, allowing for the reliable coupling of primary amines.[8] They are thought to prevent the formation of inactive palladium dimers, thus maintaining catalyst activity. However, they can be less effective for more challenging substrates or secondary amines and often require higher temperatures.

  • Fourth-Generation Ligands (e.g., RuPhos): Ligands like RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) represent the state-of-the-art. Their immense steric bulk and electron-rich nature create a highly reactive, monoligated palladium center that excels at the oxidative addition of even unreactive aryl chlorides.[9] This high activity allows for lower catalyst loadings, shorter reaction times, and broader substrate scope, including the efficient coupling of secondary amines.[9][10]

Comparative Experimental Data

The following table outlines the expected performance for the coupling of this compound with morpholine, a representative secondary cyclic amine.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
System C (2nd Gen) BINAP (3 mol%)NaOt-BuToluene100-11012-2465-80
Pd₂(dba)₃ (1.5 mol%)
System D (4th Gen) RuPhos (3 mol%)LHMDSToluene80-1002-6>95
RuPhos Pd G3 (1.5 mol%)

Note: The use of a pre-formed catalyst like RuPhos Pd G3 simplifies the experimental setup and ensures the correct ligand-to-metal ratio, enhancing reproducibility.

Mechanistic Overview: The Buchwald-Hartwig Amination Cycle

The catalytic cycle for the Buchwald-Hartwig amination shares principles with the Suzuki coupling but involves the coordination and deprotonation of an amine nucleophile. The steric hindrance of advanced ligands like RuPhos is crucial for promoting the final C-N bond-forming reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)L-NR¹R² amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product start_reagents Ar-X start_reagents->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->amine_coordination

Buchwald-Hartwig Amination Catalytic Cycle
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add the palladium precatalyst (or Pd₂(dba)₃ and ligand), the base (e.g., NaOt-Bu or LHMDS), and this compound (1.0 mmol, 1.0 equiv) to an oven-dried vial or Schlenk tube equipped with a stir bar.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at the specified temperature and stir.

  • Monitoring: Follow the reaction's progress by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Workflow for Catalyst System Benchmarking

A systematic approach is essential for obtaining reliable and comparable data when benchmarking different coupling reagents.

Benchmarking_Workflow cluster_prep 1. Preparation cluster_setup 2. Parallel Reaction Setup cluster_execution 3. Execution & Monitoring cluster_analysis 4. Analysis & Comparison prep Define Substrates: This compound + Coupling Partner setup_A System A: Traditional Catalyst (e.g., Pd(PPh₃)₄) prep->setup_A setup_B System B: Novel Catalyst (e.g., Pd(OAc)₂/SPhos) prep->setup_B execute Run reactions under identical concentrations and controlled temperatures setup_A->execute setup_B->execute monitor Monitor reaction progress (TLC, LC-MS) at set time points execute->monitor workup Standardized Workup & Purification monitor->workup analysis Analyze Yield, Purity, and Reaction Rate workup->analysis conclusion Draw Conclusion on Optimal Reagent analysis->conclusion

Systematic Workflow for Reagent Benchmarking

Conclusion and Recommendations

For researchers working with this compound, the choice of coupling reagent has profound implications for reaction efficiency, yield, and overall project timelines.

  • For Suzuki-Miyaura Couplings: While traditional catalysts like Pd(PPh₃)₄ are functional, modern biarylphosphine ligand systems (e.g., SPhos, XPhos) offer significant advantages. They consistently provide higher yields in shorter reaction times and exhibit broader functional group tolerance. For demanding C-C bond formations involving this substrate, the adoption of these novel reagents is strongly recommended.

  • For Buchwald-Hartwig Aminations: The use of fourth-generation catalyst systems, particularly those available as stable, pre-formed catalysts (e.g., RuPhos Pd G3), is the superior choice. They overcome the limitations of earlier systems, enabling the efficient coupling of a wider range of amines (including secondary amines) at lower temperatures and catalyst loadings. This leads to cleaner reactions, simpler purifications, and more reliable outcomes.

By leveraging these advanced catalytic systems, scientists can unlock the full synthetic potential of this compound, accelerating the development of new pharmaceuticals and advanced materials.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.
  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • The Doyle Group - Princeton University. (2018, April 13). Predicting reaction performance in C–N cross-coupling using machine learning.
  • Organic Chemistry Portal. Pyridine synthesis.
  • NIH. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC.
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • NIH. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
  • ResearchGate. (2025, October 16). (PDF) Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • ProQuest. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • NIH. (2024, July 26). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.
  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka.
  • RSC Publishing. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia.
  • Inorganic Chemistry Frontiers (RSC Publishing). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions.
  • SYNLETT. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • ResearchGate. Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine.
  • NIH. Cross-Coupling of Heteroatomic Electrophiles - PMC.
  • MDPI. Special Issue : Advances in Cross-Coupling Reactions.
  • ScienceDirect. (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • NIH. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Google Patents. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof.
  • ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Heterocyclic Letters. (2021). A simple and commercially viable process for the synthesis of 2,5-dibromopyridine.

Sources

A Researcher's Guide to the Structural Elucidation of 3-Bromo-2-isobutoxy-5-methylpyridine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides an in-depth technical comparison of X-ray crystallography for the analysis of "3-Bromo-2-isobutoxy-5-methylpyridine" and its derivatives, alongside alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Pyridine and its derivatives are fundamental heterocyclic compounds in the development of pharmaceuticals and agrochemicals.[1][2] The specific compound, this compound, serves as a key intermediate in the synthesis of various target molecules. Its structural characterization is a critical step in ensuring the desired stereochemistry and understanding potential intermolecular interactions that can influence its reactivity and biological activity. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing an unambiguous determination of the atomic arrangement in the solid state.[3]

The Unparalleled Insight of X-ray Crystallography

X-ray crystallography offers a definitive and high-resolution map of electron density within a crystal. This allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation.[3] For a substituted pyridine like this compound, this technique can unequivocally establish the relative positions of the bromo, isobutoxy, and methyl groups on the pyridine ring.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves a meticulous series of steps. The following diagram illustrates the typical workflow for an X-ray crystallographic analysis.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: The experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for obtaining the crystal structure of a derivative like this compound.

1. Synthesis and Purification:

While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established methods for similar pyridine derivatives. A common approach involves the bromination of a corresponding pyridine precursor. For instance, the synthesis of 3-bromopyridine can be achieved by the direct bromination of pyridine in the presence of sulfuric acid.[4] Another general method for preparing substituted pyridines involves a Hantzsch-type synthesis.[2]

Following synthesis, rigorous purification is essential. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a standard method to achieve high purity, which is a prerequisite for successful crystallization.[5][6]

2. Crystallization:

The growth of high-quality single crystals is often the most challenging step. A common and effective method is slow evaporation from a saturated solution.

  • Materials: Purified this compound derivative, a suitable solvent or solvent system (e.g., ethanol, methanol, acetone, or a mixture).

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent at room temperature or with gentle heating to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

3. X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Acquisition: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data are collected by a detector as the crystal is rotated.[6]

4. Structure Solution and Refinement:

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic coordinates, thermal parameters, and occupancy factors until the model converges.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for providing complementary information, especially for compounds that are difficult to crystallize.

comparison cluster_techniques Analytical Techniques Compound This compound Derivative Xray X-ray Crystallography (Definitive 3D Structure) Compound->Xray Provides NMR NMR Spectroscopy (Connectivity & Environment) Compound->NMR Provides MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS Provides IR IR Spectroscopy (Functional Groups) Compound->IR Provides

Caption: Relationship between the compound and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[7] For a this compound derivative, ¹H and ¹³C NMR would provide crucial information:

  • ¹H NMR: Would show distinct signals for the protons on the pyridine ring, the methyl group, and the isobutoxy group, with chemical shifts and coupling patterns confirming their relative positions.

  • ¹³C NMR: Would reveal the number of unique carbon environments, further confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7]

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the this compound derivative.

  • Isotopic Pattern: The presence of a bromine atom would be evident from the characteristic M and M+2 isotopic pattern with nearly equal intensity.

  • Fragmentation: Analysis of the fragmentation pattern can provide clues about the different functional groups present in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8] For a this compound derivative, IR spectroscopy would show characteristic absorption bands for:

  • C-H stretching and bending vibrations of the aromatic ring and the alkyl groups.

  • C-N and C=C stretching vibrations of the pyridine ring.

  • C-O stretching of the isobutoxy group.

  • C-Br stretching vibration.

Data Comparison

The following table summarizes the type of information obtained from each technique and provides a comparative overview.

Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous structure determination, provides stereochemical informationRequires high-quality single crystals, not suitable for amorphous solids or liquids
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiProvides detailed structural information in solution, non-destructiveComplex spectra for large molecules, may not provide absolute stereochemistry
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, requires very small sample amountsDoes not provide information on connectivity or stereochemistry
IR Spectroscopy Presence of functional groupsFast and simple technique, non-destructiveProvides limited structural information, complex spectra can be difficult to interpret

Conclusion

The structural elucidation of novel compounds like this compound derivatives is a multi-faceted process that relies on a combination of analytical techniques. While NMR, MS, and IR spectroscopy are essential for initial characterization and confirmation of the molecular formula and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. For researchers in drug discovery and materials science, this level of detail is invaluable for understanding structure-activity relationships, designing new molecules with improved properties, and ensuring the intellectual property of their discoveries. The protocols and comparative data presented in this guide offer a comprehensive framework for approaching the structural analysis of this important class of pyridine derivatives.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 193. [Link]
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). Journal of Molecular Structure, 1081, 33-43. [Link]
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2021). Organic & Biomolecular Chemistry, 19(9), 1991-1999. [Link]
  • Pyridine. (2023). In Wikipedia. [Link]
  • 2-Bromo-5-methylpyridine. (2016).
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (2021). Crystals. [Link]
  • Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. (2023). Molecules, 28(4), 1630. [Link]
  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. (2014). Crystal Growth & Design, 14(3), 1363-1373. [Link]
  • 2-Bromo-3-hydroxy-6-methylpyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]
  • π-Expansion-Directed Modulation of Spin–Fluorescence Coupling in Spin-Crossover Hofmann-Type Frameworks. (2024). Inorganic Chemistry. [Link]
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021). Organic & Biomolecular Chemistry, 19(9), 1991-1999. [Link]
  • Synthetic method of 3-bromopyridine. (2015).
  • X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion. (2025). Journal of Applied Spectroscopy, 92(2), 262. [Link]
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (2022). Crystals, 12(5), 590. [Link]
  • Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. (2014). Journal of Molecular Structure, 1074, 468-478. [Link]
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. (2022). Molecules, 27(16), 5240. [Link]
  • Synthesis method of 3-bromo-5-methylpyridine. (2017).
  • Preparation method for 2,5-dibromo-3-methylpyridine. (2016).

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 3-Bromo-2-isobutoxy-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison of computational methods for modeling the chemical reactivity of 3-Bromo-2-isobutoxy-5-methylpyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind methodological choices. We will explore how different in silico approaches can be leveraged to predict reaction outcomes, understand mechanisms, and accelerate the synthesis of novel derivatives, all while ensuring scientific integrity through self-validating systems and authoritative references.

Introduction: The Strategic Value of Predictive Chemistry

In modern drug discovery, substituted pyridines are privileged scaffolds, appearing in numerous FDA-approved drugs.[1] The molecule this compound (CAS 1255574-44-7) represents a versatile building block, featuring key functional groups that allow for diverse chemical transformations.[2] The bromine atom at the C3 position is a prime handle for metal-catalyzed cross-coupling reactions, the isobutoxy group at C2 modulates the ring's electronics, and the pyridine nitrogen itself offers a site for coordination and protonation.

Predicting the reactivity of such a molecule before committing to extensive laboratory work is a cornerstone of efficient chemical research. In silico modeling provides a powerful toolkit to forecast reaction feasibility, regioselectivity, and potential side products, thereby minimizing resource expenditure and accelerating discovery timelines. This guide compares the utility of various computational models, from high-level quantum mechanics to faster screening methods, using reactions pertinent to pharmaceutical synthesis as our framework. We will ground our computational predictions in established chemical principles and, where available, analogous experimental data to provide a realistic assessment of each method's performance.

Part 1: Foundational Analysis - The Electronic Landscape of the Substrate

Before modeling reactions, we must first understand the intrinsic properties of our starting material. The distribution of electrons, steric hindrance, and orbital energies dictates the molecule's inherent reactivity. We can model these features using Density Functional Theory (DFT), a robust quantum chemical method for calculating the electronic structure of molecules.[3][4]

Protocol 1.1: Substrate Ground-State Analysis using DFT
  • Structure Optimization:

    • Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform a geometry optimization using a DFT functional and basis set suitable for organic molecules, such as B3LYP/6-31G(d,p). This step finds the lowest energy conformation of the molecule.

    • Verify the optimization by performing a frequency calculation; the absence of imaginary frequencies confirms a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.

    • Molecular Electrostatic Potential (MEP) Mapping: Visualize the MEP on the van der Waals surface. This map reveals electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions. The pyridine nitrogen is expected to be the most electron-rich site, while the area around the C-Br bond will be influenced by the electronegative bromine.

    • Frontier Molecular Orbital (FMO) Analysis: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The energy gap between HOMO and LUMO is a proxy for chemical reactivity.[3]

Interpreting the Foundational Data

The MEP map will confirm the pyridine nitrogen as the primary site for protonation or Lewis acid coordination. FMO analysis will highlight the polarizability of the C-Br bond, with the LUMO likely having significant localization on the C3 carbon, marking it as the key electrophilic site for reactions like cross-coupling and nucleophilic substitution.

Caption: Predicted reactive sites on this compound based on its electronic structure.

Part 2: Comparative Modeling of a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount tool in medicinal chemistry for forming C-C bonds.[5] We will compare two in silico approaches for modeling the reaction of this compound with phenylboronic acid, catalyzed by a palladium complex.

  • Method A: High-Fidelity DFT Mechanistic Investigation. This approach provides detailed energetic and structural information for the entire catalytic cycle.

  • Method B: Semi-Empirical Quantum Mechanics (SE-QM). This is a faster, lower-cost method suitable for rapid screening or initial hypothesis testing.[6]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: Oxidative Addition (OA) of the aryl halide to the Pd(0) catalyst, Transmetalation (TM) with the boronic acid, and Reductive Elimination (RE) to form the product and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_ts [OA]‡ pd0->oa_ts + Ar-Br pd_intermediate Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) oa_ts->pd_intermediate tm_ts [TM]‡ pd_intermediate->tm_ts + Ar'B(OH)2 + Base pd_intermediate2 Ar-Pd(II)L2-Ar' (Transmetalation Intermediate) tm_ts->pd_intermediate2 re_ts [RE]‡ pd_intermediate2->re_ts product Ar-Ar' (Coupled Product) re_ts->product catalyst_regen Pd(0)L2 re_ts->catalyst_regen Regeneration catalyst_regen->pd0 Metabolism_Workflow sub Substrate: This compound dock Molecular Docking sub->dock cyp CYP450 Enzyme (e.g., CYP3A4 PDB structure) cyp->dock pose Binding Pose Prediction dock->pose qmmm QM/MM Simulation pose->qmmm barriers Calculate Activation Barriers for H-abstraction at each site qmmm->barriers table Rank Sites by Barrier Height barriers->table som Predicted Site of Metabolism (Lowest Barrier) table->som

Sources

A Head-to-Head Comparison of 3-Bromo-2-isobutoxy-5-methylpyridine and 3-Chloro-2-isobutoxy-5-methylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated pyridines, prized for their versatility in cross-coupling reactions, serve as critical intermediates in the construction of complex molecular architectures. This guide provides a detailed head-to-head comparison of two such valuable reagents: 3-Bromo-2-isobutoxy-5-methylpyridine and its chlorinated counterpart, 3-Chloro-2-isobutoxy-5-methylpyridine . As a Senior Application Scientist, this analysis is grounded in fundamental chemical principles and supported by representative experimental data to empower researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

A foundational understanding of a reagent's physical and chemical properties is essential for its effective application. The substitution of a bromine atom with a chlorine atom imparts subtle yet significant differences in the physicochemical profiles of these two compounds.

PropertyThis compound3-Chloro-2-isobutoxy-5-methylpyridine
Molecular Formula C₁₀H₁₄BrNOC₁₀H₁₄ClNO
Molecular Weight 244.13 g/mol [1]199.67 g/mol
Appearance Likely a colorless to pale yellow liquidLikely a colorless to pale yellow liquid
Boiling Point Not explicitly reportedNot explicitly reported
Density Not explicitly reportedNot explicitly reported
CAS Number 1288992-15-3[1]Not explicitly assigned

Synthesis of the Target Compounds

The synthesis of both this compound and 3-Chloro-2-isobutoxy-5-methylpyridine can be achieved from a common precursor, 2-hydroxy-5-methylpyridine, through a two-step process involving halogenation followed by etherification.

Synthesis 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine Halogenation Halogenation 2-Hydroxy-5-methylpyridine->Halogenation  POBr₃ or POCl₃ 3-Halo-2-hydroxy-5-methylpyridine 3-Halo-2-hydroxy-5-methylpyridine Halogenation->3-Halo-2-hydroxy-5-methylpyridine Etherification Etherification 3-Halo-2-hydroxy-5-methylpyridine->Etherification  NaH, Isobutyl bromide Target_Product Target_Product Etherification->Target_Product

Figure 1: General synthetic workflow for the preparation of the target compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-Hydroxy-5-methylpyridine

  • To a stirred solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxybromide (POBr₃) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-bromo-2-hydroxy-5-methylpyridine.

Step 2: Etherification

  • To a suspension of sodium hydride (NaH) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-bromo-2-hydroxy-5-methylpyridine (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add isobutyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Synthesis of 3-Chloro-2-isobutoxy-5-methylpyridine

The synthesis of the chloro-analog follows a similar procedure, with the substitution of phosphorus oxybromide with phosphorus oxychloride (POCl₃) in the halogenation step.

Reactivity in Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura Case Study

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition R-X Ar-Pd(II)-X R-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'B(OH)₂ Base Ar-Pd(II)-Ar' R-Pd(II)-R'(L)₂ Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ R-R'

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

To provide a practical comparison, we will consider a representative Suzuki-Miyaura coupling of both the bromo- and chloro-pyridines with phenylboronic acid. While direct experimental data for these specific substrates is not available, the following protocols and expected outcomes are based on established methodologies for similar halopyridines.[2]

Comparative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction Setup:

  • Substrate: this compound or 3-Chloro-2-isobutoxy-5-methylpyridine (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Temperature: 90 °C

  • Reaction Time: 12 hours

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine substrate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Expected Outcomes and Discussion

Based on the well-established reactivity trends of aryl halides in Suzuki-Miyaura couplings, a significant difference in the reaction efficiency is anticipated.

SubstrateExpected YieldRationale
This compoundGood to Excellent (70-90%)The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, facilitating a more facile oxidative addition of the palladium catalyst, which is often the rate-determining step. This leads to higher reaction rates and yields under standard conditions.
3-Chloro-2-isobutoxy-5-methylpyridineLow to Moderate (20-50%)The stronger Carbon-Chlorine bond makes the oxidative addition step more challenging, requiring more forcing conditions (higher temperatures, longer reaction times) or more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve comparable yields to the bromo-analog. The electron-donating isobutoxy group at the 2-position can further decrease the reactivity of the C-Cl bond towards oxidative addition.

Conclusion and Recommendations for Researchers

This comprehensive guide provides a head-to-head comparison of this compound and 3-Chloro-2-isobutoxy-5-methylpyridine, offering valuable insights for their application in synthetic chemistry.

  • For routine and high-yielding cross-coupling reactions under standard conditions, this compound is the superior choice. Its greater reactivity ensures more efficient bond formation, leading to higher product yields and potentially simpler purification processes.

  • 3-Chloro-2-isobutoxy-5-methylpyridine represents a more cost-effective but synthetically challenging alternative. Its use may be justified in large-scale syntheses where cost is a primary driver. However, researchers must be prepared to invest in significant reaction optimization, including the screening of advanced catalyst systems and potentially harsher reaction conditions, to achieve satisfactory yields.

Ultimately, the selection between these two valuable building blocks will depend on the specific project goals, budget constraints, and the synthetic chemist's willingness to engage in process development.

References

  • Pipzine Chemicals. (n.d.). 3-Chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3.
  • PubChem. (n.d.). 3-Methylpyridine.
  • PubChem. (n.d.). 3-Chloro-2-methylpyridine.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine.
  • Nowak, I., & Szczepek, W. J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Öcal, N., & Er, M. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5153–5163. [Link]
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(24), 4567–4570. [Link]
  • Kelly, T. R., & Kim, M. H. (1994). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 59(1), 146–147. [Link]
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • Chemsrc. (n.d.). 3-Bromo-5-methoxypyridine.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-Bromo-2-isobutoxy-5-methylpyridine. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. The causality behind each step is explained to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Immediate Safety Precautions

This compound and its structural analogs, such as other brominated pyridine derivatives, are compounds that must be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related pyridine derivatives indicate a consistent hazard profile. These compounds are generally classified as irritants and are harmful if ingested or inhaled.[1][2][3][4]

Core Hazards:

  • Skin and Eye Damage: Causes skin irritation and is capable of causing serious eye damage.[2][3][4]

  • Respiratory Irritation: Vapors or dust can irritate the respiratory system.[2][3][4]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][2][4]

  • Combustibility: Many pyridine derivatives are combustible liquids and should be kept away from ignition sources.[2][5][6]

Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure begins with appropriate PPE. The selection of PPE is not merely a checklist item but a critical barrier dictated by the chemical's properties.

Protection TypeSpecific RequirementsRationale & Standards
Eye and Face Tightly fitting safety goggles or a full-face shield.Prevents splashes and contact with vapors that can cause serious eye damage. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7]
Skin Chemical-resistant gloves (e.g., Nitrile), flame-retardant lab coat, and closed-toe shoes.Protects against skin irritation and accidental contact. Gloves should be regularly inspected for degradation.[2][8][9]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[8]Minimizes inhalation of potentially harmful vapors. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][9]

Spill Management Protocol

Accidental spills demand immediate and systematic action to mitigate exposure and environmental contamination. The following protocol is a self-validating system to ensure a safe and effective cleanup.

Immediate Actions
  • Evacuate and Alert: Clear the immediate area of all personnel to prevent further exposure.[1] Alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase airflow to the area if it can be done safely.

  • Remove Ignition Sources: If the compound is combustible, extinguish all nearby open flames and turn off spark-producing equipment.[9]

Spill Cleanup Procedure
  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in the table above.

  • Contain the Spill: For liquid spills, use an inert, absorbent material such as vermiculite, sand, or earth to contain the substance.[1][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully scoop the absorbed material and spilled substance into a suitable, clearly labeled container for hazardous waste disposal.[1][6] Use non-sparking tools if the material is flammable.[6]

  • Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be placed in a sealed, labeled container for disposal as hazardous waste.[10]

Waste Segregation and Collection

Proper disposal begins at the point of generation. The integrity of any waste management system relies on meticulous segregation and labeling to prevent dangerous reactions and ensure compliant disposal.

Waste Container Requirements
  • Compatibility: Waste must be stored in containers made of materials compatible with this compound. The original container is often the best choice.[10] Polyethylene or polypropylene containers are also suitable.[1]

  • Integrity: Containers must be in good condition, free from leaks, and able to be securely sealed.[10][11]

  • Labeling: All waste containers must be clearly labeled as hazardous waste, indicating the full chemical name of the contents and the date accumulation began.[10][11][12] This is a critical step for tracking and proper disposal.

Segregation Protocol
  • Identify Waste Stream: Designate a specific, labeled container for waste containing this compound.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[6]

  • Solid vs. Liquid: Keep solid and liquid waste separate.[13]

  • Storage: Store sealed waste containers in a designated, well-ventilated, secondary containment area away from drains and incompatible materials.[11][14]

Comprehensive Disposal Workflow

The disposal of this compound is governed by hazardous waste regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Disposal must be handled by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Procedure
  • Waste Characterization: The first step is to identify the material as hazardous waste.[16] Based on its irritant and harmful properties, this compound meets the criteria for hazardous waste.

  • Accumulation: Collect the waste in the properly segregated and labeled containers as described above. Adhere to institutional limits on the quantity of waste that can be accumulated and the time it can be stored.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed. This document tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[16]

  • Final Disposal: The licensed waste facility will treat and dispose of the chemical in accordance with federal and state regulations.[2][7] This may involve high-temperature incineration or other approved methods.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G start Waste Generation (this compound) identify 1. Identify as Hazardous Waste (Irritant, Harmful) start->identify segregate 2. Segregate Waste (Halogenated Organic) identify->segregate container 3. Collect in Compatible, Labeled Container segregate->container storage 4. Store in Designated Secondary Containment Area container->storage contact_ehs 5. Contact EHS or Licensed Waste Vendor storage->contact_ehs documentation 6. Complete Hazardous Waste Manifest contact_ehs->documentation disposal 7. Transfer to Licensed Facility for Final Disposal documentation->disposal end Compliant Disposal Complete disposal->end

Caption: Workflow for the compliant disposal of this compound.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Properly Managing Chemical Waste in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
  • Pyridine - Safety D
  • Pyridine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Hazardous Waste. Illinois Environmental Protection Agency. [Link]
  • Management of Waste.
  • 3-Bromopyridine Safety D
  • 3-Bromo-2-chloro-5-methylpyridine. PubChem. [Link]
  • 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
  • 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming. [Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 3-Bromo-2-isobutoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of new building blocks like 3-Bromo-2-isobutoxy-5-methylpyridine is a gateway to innovation. However, with novel compounds comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe handling, grounded in scientific principles and field-proven insights.

Core Principles of Safe Handling: A Proactive Stance

A proactive approach to safety is paramount. Before any manipulation of this compound, a thorough review of this guide and any available institutional safety protocols is mandatory. The core tenets of safe handling revolve around minimizing exposure through a multi-layered defense system, encompassing engineering controls, personal protective equipment, and stringent operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, based on the hazard profiles of analogous compounds.

Protection Type Specific Requirements Standards/References
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used in conjunction with goggles when there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Chemical-impermeable gloves (e.g., nitrile or neoprene).[6] A flame-retardant lab coat, fully fastened. Protective boots may be necessary depending on the scale of the operation.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH/MSHA approved respirator may be required.[5]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[5][7]

It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.

Experimental Workflow: A Step-by-Step Guide to Safety

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound, designed to minimize risk at every stage of the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Guide prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Workflow for the safe handling of this compound.

Operational and Disposal Plans: Ensuring a Safe and Compliant Laboratory

Handling Procedures:
  • Ventilation is Key : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Avoid Contact : Limit all unnecessary personal contact.[1] Wear the appropriate PPE at all times.

  • Safe Practices : Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling.[1]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][8]

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert : Clear the area of all personnel and alert your supervisor and institutional safety office.[1]

  • Containment : Control personal contact with the substance by using appropriate PPE.[1] Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

  • Cleanup : Carefully collect the absorbed material and place it in a suitable, labeled container for waste disposal.[1] Do not allow the spill to enter drains or watercourses.[1]

Waste Disposal:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation : Segregate waste containing this compound from other waste streams.

  • Labeling : Clearly label all waste containers with the full chemical name and any associated hazards.

  • Professional Disposal : All chemical waste must be disposed of through a licensed and certified hazardous waste disposal contractor in accordance with local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.[8][10]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Apollo Scientific. (2023, June 29).
  • ChemicalBook. (2025, September 6).
  • Capot Chemical. MSDS of 3-bromo-5-methoxy-2-methylpyridine.
  • Jubilant Ingrevia. (2012).
  • Fisher Scientific. (2025, December 20).
  • BLD Pharm. 5-Bromo-2-isobutoxy-3-methylpyridine.
  • Australian Government Department of Health. (2020, May 1).
  • BenchChem. (2025, December). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
  • PubChem. 3-Bromo-2-fluoro-5-methylpyridine.
  • Carl ROTH. (2025, March 31).
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Thermo Fisher Scientific. (2025, December 18).
  • Kanto Chemical Co., Inc. (2023, February 1).
  • Sigma-Aldrich. 3-Bromo-5-methoxypyridine 97%.
  • Fisher Scientific. (2025, December 26).
  • University of Washington. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, November 6).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.